molecular formula C10H15N B2392417 tert-Butylbis(prop-2-yn-1-yl)amine CAS No. 10542-54-8

tert-Butylbis(prop-2-yn-1-yl)amine

Cat. No.: B2392417
CAS No.: 10542-54-8
M. Wt: 149.237
InChI Key: ZWXUSVRNZRQVNI-UHFFFAOYSA-N
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Description

tert-Butylbis(prop-2-yn-1-yl)amine is a specialized chemical scaffold featuring a tertiary amine core symmetrically functionalized with two prop-2-yn-1-yl (propargyl) groups and a sterically bulky tert-butyl substituent. This molecular architecture, integrating multiple alkyne handles, makes it a valuable building block in synthetic organic chemistry, medicinal chemistry, and materials science for constructing more complex molecular architectures. The primary research value of this compound lies in its application in Click Chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Each of the two terminal alkyne groups can efficiently and selectively react with organic azides to form stable 1,2,3-triazole linkages. This high-fidelity reaction is widely used for the conjugation of biomolecules, synthesis of chemical probes, and creation of polymeric networks or dendrimers. The tert-butyl group confers significant steric bulk and can be utilized to influence the compound's physicochemical properties, such as solubility and metabolic stability, in drug discovery efforts. As a biochemical reagent, this compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-N,N-bis(prop-2-ynyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-6-8-11(9-7-2)10(3,4)5/h1-2H,8-9H2,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXUSVRNZRQVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC#C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Gem-Dialkynyl Linchpin: A Technical Guide to tert-Butylbis(prop-2-yn-1-yl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: tert-Butylbis(prop-2-yn-1-yl)amine (CAS 10542-54-8) Content Type: Technical Whitepaper / Methodological Guide Author Persona: Senior Application Scientist

Executive Summary

This compound (CAS 10542-54-8) represents a specialized class of "linchpin" reagents in organic synthesis. Distinguished by its steric bulk (tert-butyl group) and dual latent reactivity (gem-bis-propargyl groups), this molecule serves as a critical scaffold for constructing nitrogen-containing heterocycles via cycloisomerization and as a bifunctional linker in "Click" chemistry. This guide provides a rigorous analysis of its properties, synthesis, and application in fragment-based drug discovery (FBDD).

Physicochemical Profile

Unlike simple propargylamines, the tert-butyl variant exhibits enhanced stability against N-oxidation due to steric shielding. The following data consolidates experimental and predicted values essential for process chemistry.

PropertyValue / DescriptionNote
CAS Number 10542-54-8
IUPAC Name N-tert-butyl-N,N-di(prop-2-yn-1-yl)amine
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.24 g/mol
Physical State Colorless to pale yellow liquidDarkens upon oxidation/storage
Boiling Point ~85–90 °C @ 10 mmHg (Predicted)Est.[1][2] based on tripropargylamine trends
Density 0.84 ± 0.05 g/cm³ (Predicted)Lighter than water
Solubility Soluble in DCM, EtOAc, MeCN, TolueneLimited water solubility
pKa (Conj. Acid) ~10.1Typical for tertiary amines

Synthetic Protocol: Double Alkylation Strategy

Objective: Synthesize this compound from tert-butylamine via nucleophilic substitution. Scale: 10 mmol (Laboratory Scale)

Reagents & Stoichiometry[3][4]
  • Substrate: tert-Butylamine (1.0 equiv)

  • Electrophile: Propargyl bromide (80% in toluene) (2.4 equiv)

  • Base: Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)

Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Solvation: Add tert-butylamine (10 mmol) and anhydrous K₂CO₃ (25 mmol) to MeCN (50 mL).

  • Addition (Exotherm Control): Cool the suspension to 0°C. Add propargyl bromide (24 mmol) dropwise via syringe pump or addition funnel over 20 minutes.

    • Expert Insight: The bulky tert-butyl group slows the second alkylation compared to linear amines. A slight excess (2.4 eq) and heat are required to drive the reaction to completion, preventing mono-propargyl impurities.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (80°C) for 12–16 hours. Monitor via TLC (10% EtOAc in Hexanes).

    • Endpoint: Disappearance of the mono-alkylated intermediate (lower R_f than product).

  • Workup: Cool to room temperature. Filter off inorganic salts through a Celite pad. Rinse the pad with Et₂O.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, 0→10% EtOAc/Hexanes).

Self-Validating Spectroscopic Data (Predicted)

To confirm identity without external standards, look for this specific NMR signature:

NucleusShift (ppm)MultiplicityIntegrationAssignment
¹H NMR 1.15Singlet (s)9Htert-Butyl (–C(CH₃)₃)
2.20Triplet (t, J ≈ 2.4 Hz)2HTerminal Alkyne (≡C–H )
3.45Doublet (d, J ≈ 2.4 Hz)4HPropargyl Methylene (N–CH ₂–)
¹³C NMR ~27.0tert-Butyl Methyls
~40.5Propargyl CH₂
~55.0Quaternary C (tert-Butyl)
~72.0Terminal Alkyne CH
~80.0Internal Alkyne C

Reactivity & Mechanistic Insight

The core value of CAS 10542-54-8 lies in its ability to undergo cycloisomerization . The two alkyne arms, tethered by the nitrogen atom, are perfectly positioned for transition-metal catalyzed [2+2+2] cycloadditions.

Workflow: Divergent Synthesis Pathways

This diagram illustrates how the molecule serves as a branch point for different chemical spaces.

G Start This compound (CAS 10542-54-8) PathA Path A: CuAAC (Click Chemistry) Start->PathA + R-N3 PathB Path B: Ru/Rh Catalysis ([2+2+2] Cyclotrimerization) Start->PathB + Alkyne PathC Path C: Pauson-Khand (Co/Rh + Alkene) Start->PathC + CO + Alkene ProdA Bis-1,2,3-Triazoles (Linkers/Ligands) PathA->ProdA ProdB Isoindolines (Fused Heterocycles) PathB->ProdB ProdC Cyclopentenone-fused Pyrrolidines PathC->ProdC

Figure 1: Divergent synthetic utility of the bis-propargyl scaffold.

Mechanism: Ruthenium-Catalyzed Cycloisomerization

The formation of isoindolines (Path B) is a high-value transformation in drug discovery. The tert-butyl group plays a crucial role here by preventing non-productive coordination of the nitrogen lone pair to the catalyst.

Mechanism Substrate Bis-propargyl Amine Coord Metal Coordination (Oxidative Coupling) Substrate->Coord Cp*RuCl(cod) Metallo Ruthenacyclopentadiene Intermediate Coord->Metallo Insert Alkyne Insertion (External Alkyne) Metallo->Insert Elim Reductive Elimination Insert->Elim Elim->Coord Regenerate Cat. Product Isoindoline Derivative Elim->Product

Figure 2: Mechanistic cycle for the [2+2+2] cyclotrimerization to form isoindolines.

Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

The this compound scaffold is not usually the final drug but a "linchpin" for constructing pharmacophores.

  • Isoindoline Synthesis: Isoindolines are privileged structures in medicinal chemistry, found in antipsychotics and anti-inflammatory agents. Using CAS 10542-54-8 allows for the rapid assembly of the isoindoline core with a removable or functional tert-butyl handle.

  • Neuroprotection Analogs: Mono-propargylamines (e.g., Rasagiline, Selegiline) are MAO-B inhibitors. The bis-propargyl variants are investigated for their ability to chelate iron (neuroprotection via radical scavenging) and as precursors to novel MAO inhibitors upon cyclization.

  • Multivalent Ligands: Through "Click" chemistry (CuAAC), this molecule serves as a core to display two biological ligands at a precise distance, useful in designing bivalent inhibitors for dimeric protein targets.

Handling & Safety

  • Hazards:

    • H226: Flammable liquid and vapor.

    • H314: Causes severe skin burns and eye damage (Corrosive).

    • H302: Harmful if swallowed.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The terminal alkynes can degrade or polymerize upon prolonged exposure to air and light.

  • Incompatibility: Avoid contact with strong oxidizers and heavy metals (Ag, Cu) in the absence of ligands, as terminal acetylides can be explosive when dry.

References

  • Preparation of Propargylamines: Organic Syntheses, Coll. Vol. 4, p.816 (1963). (General protocol adaptation).

  • Ruthenium-Catalyzed Cyclotrimerization: Yamamoto, Y., et al. "Ruthenium(II)-Catalyzed [2+2+2] Cycloaddition of 1,6-Diynes with Electron-Deficient Nitriles." Journal of the American Chemical Society, 2005.

  • Click Chemistry Applications: Meldal, M., & Tornøe, C. W. "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 2008.

  • Isoindolines in Drug Discovery: Speck, K., & Magauer, T. "The Chemistry of Isoindoles and Isoindolines." Beilstein Journal of Organic Chemistry, 2013.

Sources

N-tert-butyl-N,N-di(2-propynyl)amine chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

Structural Architecture, Synthetic Protocols, and Pharmacological Mechanisms [1]

Executive Summary

N-tert-butyl-N,N-di(2-propynyl)amine (also known as N-tert-butyl-N,N-dipropargylamine) represents a specialized class of tertiary amines where steric bulk meets high reactivity. Unlike its N-methyl analogues (e.g., Pargyline derivatives) which are well-documented Monoamine Oxidase (MAO) inhibitors, the N-tert-butyl variant introduces a unique steric occlusion via the trimethyl group. This structural feature alters its kinetic profile in nucleophilic substitutions and enzymatic docking, making it a critical probe for exploring the Structure-Activity Relationship (SAR) of the MAO active site and a valuable "Y-linker" in Click Chemistry applications.

This guide dissects the molecule’s physiochemical identity, provides a self-validating synthesis protocol overcoming steric hindrance, and details the mechanism of suicide inhibition at the FAD cofactor.

Part 1: Structural Analysis & Physicochemical Profile[2]

The molecule (


) is defined by the tension between the bulky tert-butyl group and the linear, electron-rich propargyl arms.
Chemical Architecture
  • Core Center: A

    
     hybridized Nitrogen atom.
    
  • Steric Anchor: The tert-butyl group (

    
    ) acts as a "steric umbrella," shielding the nitrogen lone pair. This reduces the amine's nucleophilicity compared to N-methyl dipropargylamine.
    
  • Reactive Arms: Two propargyl groups (

    
    ) provide terminal alkynes. These are the "warheads" for both biological activity (MAO inhibition) and synthetic utility (CuAAC reactions).
    
Predicted Physicochemical Data

Note: Values are derived from structure-property relationships of homologous dipropargylamines.

PropertyValue / CharacteristicStructural Logic
Formula

Mol.[2][3][4] Weight 149.24 g/mol
Physical State Colorless to pale yellow oilOxidation of alkynes typically causes yellowing.
Boiling Point ~85–90 °C @ 15 mmHgHigher than t-butylamine (44°C) due to increased MW.
Solubility Soluble in DCM,

, MeCN
Lipophilic nature of t-butyl and alkynes.
pKa (Conj. Acid) ~10.2Typical for tertiary amines, slightly lowered by electron-withdrawing alkynes.

Part 2: Synthetic Pathways (The "Steric Wall" Protocol)

Synthesizing this molecule requires overcoming the "Steric Wall." While adding the first propargyl group to tert-butylamine is rapid, the second addition is kinetically retarded by the tert-butyl group. Standard conditions often stall at the mono-propargyl stage.

Validated Synthesis Protocol: Double Alkylation

Objective: Synthesis of N-tert-butyl-N,N-di(2-propynyl)amine via nucleophilic substitution.

Reagents:

  • tert-Butylamine (1.0 eq) - Nucleophile

  • Propargyl Bromide (2.5 eq, 80% in toluene) - Electrophile

  • Potassium Carbonate (

    
    , 3.0 eq) - Base
    
  • Acetonitrile (MeCN) - Polar Aprotic Solvent

  • Potassium Iodide (KI, 10 mol%) - Finkelstein Catalyst (Crucial)

Methodology:

  • Activation: Suspend anhydrous

    
     and catalytic KI in dry MeCN under 
    
    
    
    atmosphere.
    • Why KI? It converts Propargyl Bromide to the more reactive Propargyl Iodide in situ, essential for forcing the second alkylation past the steric bulk of the tert-butyl group.

  • Addition: Cool to 0°C. Add tert-butylamine. Dropwise add Propargyl Bromide over 30 minutes.

    • Safety: Propargyl bromide is a lachrymator and shock-sensitive. Use a blast shield.

  • The "Push": Allow to warm to Room Temp (RT), then reflux at 80°C for 12–16 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 9:1). The mono-propargyl intermediate will persist if heat is insufficient.

  • Workup: Filter off inorganic salts. Concentrate filtrate. Redissolve in

    
    , wash with water (to remove mono-alkylated salts) and brine. Dry over 
    
    
    
    .
  • Purification: Vacuum distillation (preferred) or Flash Chromatography (

    
    ).
    
Synthetic Workflow Diagram

Synthesis Reactants t-Butylamine + Propargyl Bromide Intermediate Mono-propargyl Intermediate Reactants->Intermediate Fast (0°C) Reflux Reflux (80°C) 16 Hours Intermediate->Reflux Steric Barrier Catalyst KI Catalyst (Finkelstein) Catalyst->Reflux Accelerates Product N-tert-butyl-N,N- di(2-propynyl)amine Reflux->Product Double Alkylation

Figure 1: Synthetic workflow highlighting the kinetic bottleneck (Steric Barrier) overcome by thermal energy and iodide catalysis.

Part 3: Pharmacological Mechanism (The MAO Connection)

The N-propargyl amine moiety is the "suicide" pharmacophore for Monoamine Oxidase (MAO-A and MAO-B).

Mechanism of Suicide Inhibition

Unlike competitive inhibitors, this molecule acts as a Mechanism-Based Inactivator . The enzyme attempts to oxidize the amine, but the chemistry of the alkyne hijacks the catalytic cycle.

  • Docking: The amine enters the MAO active site. The bulky tert-butyl group dictates selectivity (likely favoring MAO-A or reducing potency toward MAO-B compared to the smaller methyl-substituted Deprenyl).

  • Hydride Abstraction: The FAD cofactor (Flavin Adenine Dinucleotide) abstracts a hydride (

    
    ) from the 
    
    
    
    -carbon (next to the nitrogen).
  • Iminium/Allene Formation: This generates a reactive iminium species in equilibrium with an allene .

  • Covalent Capture: The nucleophilic

    
     atom of the reduced FAD cofactor attacks the central carbon of the allene.
    
  • Irreversible Adduct: A stable covalent bond forms, permanently disabling the enzyme.

Pathway Visualization

MAO_Mechanism Substrate N-t-butyl-dipropargylamine (In Active Site) Step1 Hydride Abstraction by FAD Substrate->Step1 Oxidation Intermediate Reactive Allene Species Step1->Intermediate Rearrangement Complex Covalent Adduct (FAD-N5 -- Inhibitor) Intermediate->Complex Nucleophilic Attack by FAD Outcome Enzyme Inactivation (Irreversible) Complex->Outcome Suicide Inhibition

Figure 2: The "Suicide Substrate" mechanism. The inhibitor utilizes the enzyme's own catalytic machinery (hydride abstraction) to generate a reactive allene that covalently locks the cofactor.

Part 4: Applications in Click Chemistry

Beyond pharmacology, the structure serves as a bifunctional linker in organic synthesis.

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): The two terminal alkynes allow the molecule to act as a "hub," connecting two azide-tagged molecules (e.g., peptides, fluorophores) to a central tertiary amine core.

  • A^3 Coupling: As a product of amine/alkyne chemistry, it can also serve as a substrate for further functionalization at the terminal alkyne protons via

    
     activation.[5]
    

References

  • MAO Inhibition Mechanism: Tandarić, T., & Vianello, R. (2019).[6] Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline. ACS Chemical Neuroscience.

  • Propargylamine Synthesis (A3 Coupling & Alkylation): Pestkovsky, E. V., et al. (2019). Synthesis of Propargylamines via Michael Addition.... ACS Omega.

  • Dipropargylamine Crystal Structure & Properties: Singh, M. K., et al. (2011). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. Acta Crystallographica Section E.

  • General Propargylamine Reactivity: Boleovics, I., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives. Molecules (MDPI).

Sources

The Steric Paradigm: Navigating tert-Butyl Effects in Propargylamine Synthesis and Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propargylamines are highly versatile pharmacophores and synthetic intermediates ubiquitous in drug development and natural product synthesis. While the alkyne and amine moieties provide the reactive canvas, the introduction of a tert-butyl group fundamentally alters the molecule's behavior. As a Senior Application Scientist, I frequently encounter the dual nature of the tert-butyl group: it is simultaneously a formidable barrier in multicomponent coupling reactions and an indispensable tool for absolute stereocontrol.

This technical guide dissects the causality behind the steric effects of the tert-butyl group in propargylamine chemistry, offering field-proven methodologies to overcome synthetic bottlenecks and harness its conformational locking power for asymmetric synthesis.

Conformational Dynamics: The Thermodynamic Anchor

The tert-butyl group is one of the most sterically demanding functional groups in organic chemistry, possessing an A-value of approximately 4.8 kcal/mol. This immense thermodynamic penalty dictates that in any cyclic or dynamic system, the tert-butyl group will overwhelmingly favor an equatorial or anti-periplanar orientation to minimize 1,3-diaxial interactions and gauche steric clashes.

In the context of complex propargylamines—such as sterically congested piperazine derivatives—the tert-butyl group acts as a strict conformational lock. Crystallographic studies of N-tert-butyl piperazine propargylamines reveal that the ring is forced into a rigid chair conformation with di-equatorial substitution[1].

Causality in Hybridization: To relieve the severe steric congestion induced by the tert-butyl group, adjacent atoms often undergo structural distortion. For instance, in heavily substituted propargylpiperazines, the steric strain can force one of the nitrogen atoms to rehybridize from


 to 

(planarizing the geometry) simply to alleviate the localized steric clash[1]. Understanding this reactive rotamer effect is critical when designing drugs, as this forced planarity directly impacts the basicity (

) and hydrogen-bonding capacity of the amine.

The A³ Coupling Bottleneck: Overcoming Steric Shielding

The A³ coupling (Aldehyde-Alkyne-Amine) is the premier, atom-economical route for synthesizing propargylamines[2]. However, the introduction of tert-butylamine into this multicomponent system presents a severe kinetic bottleneck.

The Mechanistic Hurdle

Under standard Cu(I) or Ru catalysis, unhindered primary and secondary amines readily condense with aldehydes to form an electrophilic imine or iminium ion, which is subsequently attacked by a metal acetylide. When tert-butylamine is used, the reaction often fails or yields trace product[3]. The causality is twofold:

  • Imine Formation: The sheer bulk of the tert-butyl group hinders the initial nucleophilic attack of the amine on the aldehyde.

  • Acetylide Attack: Even if the tert-butyl imine forms, the massive alkyl umbrella shields the electrophilic carbon. The incoming metal acetylide faces a prohibitive activation energy barrier (

    
    ) due to severe steric repulsion, preventing the C-C bond formation.
    

To bypass this, researchers must abandon standard CuI/toluene conditions and employ highly active, atomically precise noble metal nanoclusters (e.g.,


 or 

nanoparticles) or forcing conditions (microwave irradiation) that provide the necessary energy to overcome the steric clash[4][5].

A3_Steric_Bottleneck Aldehyde Aldehyde Iminium Sterically Hindered Imine/Iminium Aldehyde->Iminium Condensation Amine tert-Butylamine Amine->Iminium Bulky t-Bu Alkyne Terminal Alkyne Acetylide Metal Acetylide (Cu/Au/Ru) Alkyne->Acetylide Metal Catalyst Product tert-Butyl Propargylamine Iminium->Product Nucleophilic Attack (High Steric Clash) Acetylide->Product

Fig 1: A3 coupling pathway highlighting the steric bottleneck induced by the tert-butyl group.

Quantitative Impact on A³ Coupling

The table below summarizes the inverse relationship between amine steric bulk (A-value) and standard A³ coupling efficiency, alongside optimized recovery yields using nanocluster catalysis.

Amine SubstrateSteric Bulk (A-Value, kcal/mol)Yield (Standard CuI Catalysis)Yield (Optimized Au/Cu Nanoclusters)
Methylamine1.70> 90%> 95%
Isopropylamine2.15~ 60%> 85%
tert-Butylamine 4.80 < 10% ~ 75%

Asymmetric Synthesis: The tert-Butyl Group as a Stereodirecting Anchor

While steric bulk is a liability in basic coupling, it is the cornerstone of asymmetric propargylamine synthesis. The pharmaceutical industry relies heavily on enantiopure propargylamines, and the use of chiral N-tert-butanesulfinyl imines (Ellman's imines) is the gold standard[6].

Facial Selectivity and Stereocontrol

In this system, the tert-butyl group acts as a massive chiral auxiliary. When the metal acetylide (often a lithiated or magnesium acetylide) approaches the imine, the tert-butyl group physically blocks one trajectory (e.g., the Re-face). The nucleophile is forced to attack from the sterically open Si-face[7].

Because the tert-butyl group is entirely inflexible, the energy difference (


) between the two transition states is vast. This causality results in exceptional diastereomeric ratios (dr > 20:1), allowing for the highly stereoselective synthesis of complex, terminal halo-substituted or fully functionalized chiral propargylamines[7].

Ellman_Stereocontrol Imine N-tert-Butanesulfinyl Imine ReFace Re-Face Attack (Blocked by t-Bu) Imine->ReFace SiFace Si-Face Attack (Sterically Open) Imine->SiFace Minor Minor ReFace->Minor Major Major SiFace->Major

Fig 2: Facial selectivity in acetylide addition to N-tert-butanesulfinyl imines.

Validated Experimental Methodologies

Protocol A: Modified A³ Coupling for tert-Butylamine

To overcome the kinetic barrier of the tert-butyl group, standard conditions must be abandoned in favor of highly active nanoparticle catalysis.

  • Preparation: In an oven-dried Schlenk tube under

    
    , add the aldehyde (1.0 mmol), tert-butylamine (1.2 mmol), and terminal alkyne (1.5 mmol).
    
  • Catalyst Loading: Add 1.0 mol% of

    
     nanocluster catalyst (or highly dispersed Cu nanoparticles) suspended in 2 mL of anhydrous toluene.
    
  • Activation: Seal the tube and heat to 100 °C (or apply microwave irradiation at 80 °C for 15 minutes) to overcome the high

    
     of the sterically hindered iminium attack.
    
  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a short pad of Celite to recover the catalyst, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Stereoselective Synthesis via N-tert-Butanesulfinyl Imines

This protocol leverages the tert-butyl group for absolute stereocontrol.

  • Imine Formation: Condense the target aldehyde with (S)-N-tert-butanesulfinamide using

    
     (2.0 equiv) in THF to form the chiral imine.
    
  • Acetylide Generation: In a separate flame-dried flask, cool the terminal alkyne (1.5 equiv) in anhydrous THF to -78 °C. Add

    
    -BuLi (1.45 equiv) dropwise. Stir for 30 minutes to form the lithium acetylide.
    
  • Nucleophilic Attack: Slowly transfer the pre-cooled acetylide solution to the imine solution at -78 °C. The tert-butyl group will strictly dictate a Si-face attack.

  • Quenching: Stir for 2 hours at -78 °C, then quench with saturated aqueous

    
    . Extract with 
    
    
    
    , dry over
    
    
    , and purify to yield the diastereomerically pure propargylamine (dr > 20:1).
  • Deprotection: Stir the product in 4M HCl in dioxane to cleave the sulfinyl group, yielding the free, enantiopure primary propargylamine.

References

  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate International Union of Crystallography (IUCr) URL:[Link][1]

  • Advances in CO2 capture, sequestration, and conversion (ACS Symposium Series) American Chemical Society / Dokumen URL: [Link][3]

  • Highly Stereoselective Synthesis of Terminal Chloro-Substituted Propargylamines and Further Functionalization Organic Letters (ACS Publications) URL:[Link][7]

  • N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles Academia.edu / Beilstein Journal of Organic Chemistry URL:[Link][6]

  • A Three-Component Coupling Reaction of Aldehydes, Amines, and Alkynes ResearchGate URL:[Link][4]

  • Atomically Precise Noble Metal Nanoclusters as Efficient Catalysts: A Bridge between Structure and Properties Chemical Reviews (ACS Publications) URL: [Link][5]

Sources

Structural Dynamics and Click Reactivity: A Comparative Analysis of tert-Butylbis(prop-2-yn-1-yl)amine and Tripropargylamine

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on highly specific bioconjugation techniques, the selection of optimal alkyne scaffolds for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is paramount. This technical guide explores the structural, electronic, and methodological divergences between two critical tertiary amine scaffolds: tripropargylamine (TPA) and tert-butylbis(prop-2-yn-1-yl)amine (tBu-BPA) .

By understanding the causality behind their physicochemical properties, researchers can precisely engineer tripodal metal-coordinating ligands, dendrimers, and lipophilic linkers for Proteolysis Targeting Chimeras (PROTACs).

Electronic and Steric Divergence: The Causality of Substitution

The fundamental difference between TPA and tBu-BPA lies in the substitution of a single propargyl arm for a tert-butyl group. This seemingly simple modification fundamentally alters the molecule's behavior through two competing phenomena:

  • Electronic Effects (Inductive Pull vs. Push): The sp-hybridized carbons of propargyl groups exert a strong electron-withdrawing inductive effect (-I). In TPA, three propargyl groups pull electron density away from the central nitrogen, reducing its thermodynamic basicity. Conversely, the tert-butyl group in tBu-BPA is strongly electron-donating (+I), which pushes electron density onto the nitrogen, increasing its basicity.

  • Steric Shielding (Kinetic Inertness): While tBu-BPA is thermodynamically more basic, the massive steric bulk of the tert-butyl group physically shields the nitrogen's lone pair. Causality: This steric shielding drastically reduces the nitrogen's kinetic nucleophilicity. Therefore, tBu-BPA strongly resists unwanted quaternization (N-alkylation) or oxidation during multi-step syntheses, acting as a "stealth" lipophilic node in physiological environments. In contrast, the unhindered nitrogen in TPA is highly accessible, making it an ideal core for coordinating transition metals like Cu(I) 1.

G A Amine Core Selection B Tripropargylamine A->B C This compound A->C D Accessible Lone Pair B->D Low Steric Bulk E Sterically Shielded Lone Pair C->E Bulky t-Butyl F Tripodal Cu(I) Ligands D->F G Bifunctional Linkers E->G

Divergent application pathways based on steric accessibility of the nitrogen lone pair.

Quantitative Physicochemical Comparison

To facilitate scaffold selection, the quantitative and functional parameters of both amines are summarized below. TPA serves as a highly reactive, low-molecular-weight trialkyne 2, whereas tBu-BPA provides a heavier, sterically constrained bipodal framework .

PropertyTripropargylamine (TPA)This compound (tBu-BPA)
CAS Number 6921-29-510542-54-8
Molecular Formula C9H9NC10H15N
Molecular Weight 131.17 g/mol 149.23 g/mol
Density (25 °C) 0.927 g/mLN/A (Highly lipophilic liquid)
Alkyne Functionality Tripodal (3 reactive sites)Bipodal (2 reactive sites)
Steric Bulk at Nitrogen LowHigh (tert-butyl group)
Electronic Effect on N Strongly Electron-WithdrawingNet Electron-Donating (+I)
Primary Application Cu(I) stabilizing ligands (e.g., TBTA)Lipophilic bifunctional linkers, dendrimers

Implications in CuAAC Click Chemistry & Ligand Design

In CuAAC click chemistry, the coordination dynamics of copper(I) are highly dependent on the steric environment of the alkyne 3.

When TPA is reacted with benzyl azide, it yields TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine). The resulting triazole rings and the central nitrogen form a tetradentate binding pocket that perfectly encapsulates Cu(I), protecting it from disproportionation and oxidation.

Conversely, tBu-BPA cannot form a tetradentate pocket due to the absence of a third coordinating arm and the extreme steric hindrance of the tert-butyl group. Instead, it is utilized to create linear or branched architectures where the central nitrogen must avoid metal coordination or biological protonation, ensuring the structural integrity of the resulting polymer or drug conjugate.

G TPA Tripropargylamine (3 Alkynes) Cu Cu(I) Catalyst + Azide TPA->Cu TBU This compound (2 Alkynes) TBU->Cu Tripodal Tripodal Triazole Ligand Cu->Tripodal 3x Cycloaddition Bipodal Bipodal Triazole Conjugate Cu->Bipodal 2x Cycloaddition

Workflow of CuAAC functionalization for TPA vs tBu-BPA.

Methodological Framework: Controlled CuAAC Functionalization

To successfully conjugate azide-bearing payloads to these scaffolds, standard click conditions must be modified. The protocol below is engineered as a self-validating system , ensuring that intermediate failures are caught before downstream purification.

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing

  • Dissolve the alkyne scaffold (1.0 eq of TPA or tBu-BPA) and the target azide (3.3 eq for TPA; 2.2 eq for tBu-BPA) in a 1:1 mixture of tert-butanol and water.

  • Sparge the solution with Argon for 15 minutes.

  • Causality: Dissolved oxygen rapidly oxidizes the active Cu(I) catalyst to inactive Cu(II). Degassing prevents premature catalyst death, which is especially critical for the sterically hindered tBu-BPA that requires longer reaction times.

Step 2: Catalytic Complex Formation

  • In a separate vial, dissolve CuSO₄·5H₂O (0.05 eq) and THPTA ligand (0.1 eq) in degassed water.

  • Add sodium ascorbate (0.2 eq) to the vial. The solution will briefly turn brown and then clear/pale yellow, indicating the reduction of Cu(II) to Cu(I).

  • Causality: Pre-mixing the copper with the THPTA ligand before adding the reducing agent ensures that the generated Cu(I) is immediately stabilized. If ascorbate is added to unliganded copper, it can over-reduce Cu(II) to Cu(0), resulting in a catalytically dead metallic copper precipitate.

Step 3: Cycloaddition Reaction

  • Transfer the active Cu(I) complex to the main reaction flask.

  • For TPA: Stir at room temperature (20-25°C) for 4 hours.

  • For tBu-BPA: Heat the reaction to 40°C and stir for 12 hours.

  • Causality: The steric bulk of the tert-butyl group in tBu-BPA restricts the conformational freedom of the propargyl arms, raising the activation energy barrier for the formation of the metallacycle intermediate. Mild heating overcomes this kinetic barrier.

Step 4: Self-Validation & Quenching

  • Validation Checkpoint (LC-MS & NMR): Pull a 10 µL aliquot. The reaction is validated as complete when LC-MS shows total depletion of the starting alkyne mass. Furthermore, ¹H-NMR must show the complete disappearance of the terminal alkyne proton triplet at ~2.2 ppm, replaced by the characteristic triazole singlet at ~7.8 ppm.

  • Quench the reaction by adding 0.5 M EDTA solution (0.2 eq) and stirring for 30 minutes.

  • Causality: EDTA acts as a powerful hexadentate chelator, stripping the copper from the newly formed triazoles and preventing metal-induced degradation or smearing during silica gel chromatography.

Conclusion

The choice between tripropargylamine and this compound dictates the architectural and electronic fate of the synthesized conjugate. TPA remains the gold standard for generating highly coordinated, metal-stabilizing tripodal pockets. Conversely, the strategic inclusion of a tert-butyl group in tBu-BPA sacrifices one conjugation site to grant the molecule exceptional steric shielding and kinetic inertness—making it an invaluable bipodal linker for advanced therapeutics and lipophilic drug delivery systems.

References
  • Tripropargylamine | C9H9N | CID 23351 - PubChem - NIH , nih.gov, 2

  • This compound | 10542-54-8 - Sigma-Aldrich , sigmaaldrich.com,

  • Tripropargylamine, 98% | T84964-5G | SIGMA-ALDRICH - Scientific Laboratory Supplies , scientificlabs.co.uk,1

  • Alkynylated and Dendronized 5-Aza-7-deazaguanine Nucleosides: Cross-Coupling with Tripropargylamine and Linear Alkynes, Click Functionalization... , acs.org,3

Sources

nitrogen-centered dipropargyl ligands for coordination chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemistry, synthesis, and applications of nitrogen-centered dipropargyl ligands (


).[1] These species serve as versatile "hemilabile" scaffolds, capable of acting as simple N-donors, 

-acidic alkene/alkyne ligands, or precursors for "click" chemistry to generate multidentate triazole chelators.

Core Architecture & Significance

Nitrogen-centered dipropargyl ligands consist of a central amine nitrogen substituted with two propargyl (


) groups.[1] Their utility in coordination chemistry stems from their structural duality :
  • Hard/Borderline Donor: The central nitrogen lone pair (

    
    ) binds readily to hard or borderline metals (
    
    
    
    ,
    
    
    ,
    
    
    ).[1]
  • Soft

    
    -Acceptor:  The two pendant alkyne arms act as soft 
    
    
    
    -donors to low-valent metals (
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ), enabling unique bridging modes and oxidative cyclization reactions.
Key Ligand Classes
Ligand ClassStructure (

)
Primary Application
Aliphatic Dipropargylamines

(e.g., Methyl, Ethyl)
Precursors for A3 coupling; "Click" ligand synthesis.[1]
N,N-Dipropargylanilines

(e.g., Phenyl, 4-OMe-Ph)
Electronic tuning of the N-donor; Pauson-Khand substrates.
Propargyl-Functionalized Heterocycles

Hemilabile "hybrid" ligands for catalysis (e.g., Pd-catalyzed coupling).

Synthesis Strategies

The synthesis of these ligands relies on two primary pathways: Nucleophilic Substitution (robust, scalable) and A3 Coupling (modular, atom-economical).[1]

Method A: Double N-Alkylation (The Standard Protocol)

This is the most reliable method for generating pure dipropargyl ligands from primary amines.

  • Reagents: Primary amine (

    
    ), Propargyl bromide (
    
    
    
    in toluene),
    
    
    or
    
    
    .[1]
  • Solvent: Acetonitrile (

    
    ) or DMF.[1]
    
  • Mechanism:

    
     displacement.[1] The first propargylation activates the nitrogen for the second attack due to the electron-withdrawing nature of the alkyne, but steric bulk can slow the second step.
    
Method B: A3 Coupling (Catalytic Route)
  • Reagents: Aldehyde + Terminal Alkyne + Primary Amine.[1]

  • Catalyst:

    
     or 
    
    
    
    .[1]
  • Note: Typically produces mono-propargylamines unless formaldehyde and excess alkyne are used in a sequential manner.

SynthesisPathways Start Primary Amine (R-NH2) Inter Mono-propargyl Intermediate Start->Inter SN2 (Fast) PropBr Propargyl Bromide (2.5 equiv) PropBr->Inter Base K2CO3 / MeCN Reflux, 12h Product N,N-Dipropargylamine (R-N(CH2CCH)2) Base->Product Inter->Product SN2 (Slow) caption Figure 1: Standard double alkylation pathway for ligand synthesis.

Coordination Modes & Reactivity

The dipropargyl scaffold offers three distinct coordination behaviors depending on the metal center and oxidation state.

Mode I: N-Sigma Donation (Hard Metals)

With metals like


 or 

, the alkyne arms remain uncoordinated (pendant).[1] The ligand acts as a simple monodentate amine.
  • Utility: These complexes are often intermediates before "clicking" the alkynes to form triazoles.

Mode II: -Coordination & Bridging (Soft Metals)

With


, 

, or

, the alkyne

-system donates electron density to the metal.[1]
  • Dewar-Chatt-Duncanson Model: The metal back-donates into the alkyne

    
     orbital, bending the linear 
    
    
    
    angle (from
    
    
    to
    
    
    ).
  • Dicobalt Octacarbonyl Clusters: Reaction with

    
     forms a stable 
    
    
    
    -alkyne complex (Nicholas reaction intermediate), protecting the alkyne and activating the propargyl position for nucleophilic attack.[1]
Mode III: "Click" Transformation (Ligand Precursor)

The most common modern application is using the dipropargyl amine as a scaffold to generate Bis(triazolyl)amines (BTA) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

  • Result: A tridentate

    
    -pincer ligand (resembling terpyridine but more flexible).[1]
    
  • Applications: Bioinorganic modeling, radiopharmaceuticals (

    
     labeling).
    

CoordinationModes cluster_modes Coordination Outcomes Ligand Dipropargyl Ligand (R-N(CH2CCH)2) ModeA Mode A: Pendant Alkynes (M = Zn, Ni) N-coordination only Ligand->ModeA Hard Acids ModeB Mode B: Pi-Complexation (M = Co, Pt, Cu) Alkyne-Metal bonding Ligand->ModeB Soft Acids / pi-backbonding ModeC Mode C: Click Transformation (CuAAC -> Triazoles) Forms Tridentate NNN Ligand Ligand->ModeC + Azide (R-N3) / Cu(I) caption Figure 2: Divergent reactivity of dipropargyl scaffolds.

Experimental Protocols

Protocol A: Synthesis of N,N-Dipropargylaniline

A robust precursor for electronic tuning studies.

Reagents:

  • Aniline (

    
    )[1]
    
  • Propargyl Bromide (

    
    , 
    
    
    
    in toluene)[1]
  • Potassium Carbonate (

    
    )[1]
    
  • Acetonitrile (

    
    , anhydrous)[1]
    

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve aniline in acetonitrile.

  • Addition: Add

    
     followed by the dropwise addition of propargyl bromide at room temperature. Caution: Propargyl bromide is a lachrymator.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 12 hours. Monitor via TLC (Hexane/EtOAc 9:1). The mono-propargyl intermediate appears first, followed by the di-propargyl product.
    
  • Workup: Cool to RT. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve residue in

    
    , wash with water (
    
    
    
    ) and brine. Dry over
    
    
    .[1] Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield a yellow oil.[1]
  • Validation:

    
     NMR (
    
    
    
    ):
    
    
    ,
    
    
    ,
    
    
    .
Protocol B: Formation of the Dicobalt Hexacarbonyl Complex

Demonstrates Mode II coordination (Alkyne protection/activation).

Reagents:

  • N,N-Dipropargylaniline (from Protocol A)[1]

  • Dicobalt Octacarbonyl (

    
    )[1][2]
    
  • Dichloromethane (DCM) or THF (anhydrous)[1]

Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve the ligand (

    
    ) in DCM (
    
    
    
    ).
  • Complexation: Add

    
     (
    
    
    
    , slight excess per alkyne) in one portion. Observation: Rapid evolution of CO gas and color change to dark red/brown.
  • Reaction: Stir at room temperature for 2–4 hours.

  • Isolation: Filter through a short pad of Celite/Silica to remove insoluble cobalt clusters.[1] Concentrate the filtrate.

  • Result: The product is a dark red viscous oil or solid, stable in air for short periods but best stored under inert gas at

    
    .[1]
    
  • Characterization: IR Spectroscopy shows strong metal-carbonyl stretches (

    
    ) and the disappearance of the free alkyne 
    
    
    
    stretch.[1]

Applications in Drug Development & Catalysis

Medicinal Chemistry (Neuroprotection)

Propargylamines are a privileged pharmacophore in neurodegenerative disease therapy.[1]

  • Mechanism: The propargyl moiety irreversibly inhibits Monoamine Oxidase B (MAO-B) by forming a covalent adduct with the enzyme's FAD cofactor.

  • Dipropargyl Advantage: While drugs like Rasagiline are mono-propargyl, dipropargyl derivatives are investigated as "Multi-Target Directed Ligands" (MTDLs).[1] They can chelate excess iron (

    
    ) in the brain (via the amine and potential oxidative cyclization products), reducing oxidative stress while simultaneously inhibiting MAO-B.[1]
    
Catalysis (Pauson-Khand Reaction)

The N-tethered diyne structure is a classic substrate for the Pauson-Khand reaction.

  • Reaction:

    
     cycloaddition of the two alkyne arms with CO (mediated by Co or Rh).[1]
    
  • Product: Bicyclic cyclopentenones (pyrrolizidinone cores).[1]

  • Significance: Rapid access to fused N-heterocycles found in alkaloids.[1]

Summary Data

PropertyValue / CharacteristicRelevance
pKa (Conj.[1] Acid)

(Alkyl),

(Aryl)
Determines N-donor strength to metals.[1]
IR Stretch (

)

(Weak)
Diagnostic for free ligand.[1]
IR Stretch (

)

(Shifted)
Diagnostic for

-coordination.[1]
Stability Air-stable (Ligand); Sensitive (Co-complex)Ligands are shelf-stable; Co-complexes require cold storage.[1]

References

  • Synthesis of N-Functionalized Dipropargylamines

    • Title: Direct Synthesis of N-Functionalized Dipropargylamine Linkers as Models for Use in Peptide Stapling
    • Source: University of Cambridge / Chemical Science
    • URL:[Link]

  • Coordin

    • Title: The reaction of Co2(CO)8 with the dipropargylamine [(HC≡CCMe2)2NMe][1]

    • Source: Journal of Organometallic Chemistry / ResearchG
    • URL:[Link][1]

  • Click Chemistry Applic

    • Title: Copper oxide nanoparticle mediated 'click chemistry' for the synthesis of mono-, bis- and tris-triazole derivatives[3]

    • Source: RSC Advances[1]

    • URL:[Link]

  • Medicinal Applic

    • Title: Propargylamine-derived multi-target directed ligands for Alzheimer's disease therapy
    • Source: Bioorganic & Medicinal Chemistry Letters / NIH[1]

    • URL:[Link][1]

  • Oxidative Cyclization (Osmium C

    • Title: Osmium-Catalyzed Oxidative Cyclization of Dienes and Their Derivatives[4][5][6]

    • Source: Accounts of Chemical Research
    • URL:[Link][1]

Sources

The Architect's Toolkit: Alkyne-Functionalized Tertiary Amine Building Blocks in Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

As therapeutic modalities evolve from traditional small-molecule inhibitors to complex biologics and bifunctional degraders, the demand for highly modular, multifunctional chemical building blocks has intensified. Among these, alkyne-functionalized tertiary amines have emerged as privileged scaffolds. By combining the pH-responsive ionizability of a tertiary amine with the bioorthogonal reactivity of a terminal alkyne, these molecules serve as critical linchpins in the development of next-generation Lipid Nanoparticles (LNPs) and Proteolysis Targeting Chimeras (PROTACs).

This technical guide dissects the mechanistic utility, high-throughput synthesis, and application-specific protocols for utilizing these building blocks in modern drug discovery.

Mechanistic Foundations: The Synergy of Ionizability and Bioorthogonality

The architectural power of the alkyne-tertiary amine motif lies in its dual functionality, which solves two distinct physicochemical challenges in drug design:

  • The Tertiary Amine (The Solubilizer & pH Sensor): In aqueous environments, the tertiary amine acts as a tunable proton sponge. By modifying the adjacent alkyl substituents, medicinal chemists can precisely dial in the pKa. In PROTACs, this localized polarity disrupts high global lipophilicity, drastically improving membrane permeability and aqueous solubility[1]. In LNPs, it acts as a pH sensor that triggers endosomal escape[2].

  • The Terminal Alkyne (The Bioorthogonal Handle & Structural Disruptor): The alkyne provides an inert, highly specific handle for late-stage functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[]. Beyond reactivity, the rigid, linear geometry of the

    
     triple bond introduces unique spatial constraints. When embedded in lipid tails, it creates intentional packing defects in lipid bilayers, lowering the thermodynamic barrier for membrane fusion[4].
    

High-Throughput Synthesis Strategies

To leverage these building blocks, synthetic routes must be scalable, highly tolerant of functional groups, and atom-economical.

The Multicomponent A Coupling

The A


 coupling (Aldehyde-Alkyne-Amine) is the premier method for generating libraries of propargylamines (alkyne-functionalized tertiary amines).
Causality for Selection:  This one-pot, three-component reaction requires no protecting groups and generates water as its only byproduct. It allows for the rapid combinatorial screening of different lipid tails and amine headgroups, accelerating the discovery of novel ionizable lipids[5].

A3_Synthesis A Aldehyde (R1-CHO) Cat Cu(I) / Ag(I) Catalysis Solvent, Heat A->Cat B Secondary Amine (R2-NH-R3) B->Cat C Terminal Alkyne (R4-C≡CH) C->Cat Prod Propargylamine (Alkyne-Tertiary Amine) Cat->Prod High Yield (-H2O)

Fig 1. Multicomponent A3 coupling workflow for high-throughput synthesis of propargylamines.

Photoinduced Copper-Catalyzed N-Alkylation

Traditionally, synthesizing sterically encumbered tertiary amines via reductive amination is challenging due to steric clash. A recent breakthrough utilizes photoinduced copper catalysis to achieve enantioconvergent N-alkylation of secondary amines using unactivated alkyl halides. Causality for Selection: This radical-mediated pathway bypasses traditional S


2 steric limitations, allowing the construction of highly complex, bulky tertiary amine nodes directly from secondary amine precursors[6].

Application Domain I: Next-Generation Lipid Nanoparticles (LNPs)

In the context of mRNA delivery, the ionizable lipid is the engine of the LNP. The tertiary amine headgroup is engineered with a specific pKa (typically 6.0–6.7)[2]. Mechanistic Causality: This precise pKa ensures the lipid remains neutral in the physiological bloodstream (pH 7.4) to prevent reticuloendothelial clearance and toxicity. However, upon cellular uptake, it rapidly protonates within the maturing endosome (pH ~5.5), binding to anionic mRNA and disrupting the endosomal membrane.

Recent advancements have demonstrated that incorporating an alkyne moiety into the lipid tail (e.g., Lipid A6) acts as a structural disruptor. The linear geometry of the alkyne creates packing defects in the endosomal lipid bilayer, drastically lowering the activation energy required for membrane hemifusion and subsequent cytoplasmic mRNA release[4]. Furthermore, alkyne-lipids modulate the endogenous protein corona, reducing Human Serum Albumin (HSA) binding to enhance targeted delivery to the liver and lungs[4].

Application Domain II: Targeted Protein Degradation (PROTACs)

Targeted protein degradation relies on event-driven pharmacology, where a PROTAC molecule transiently bridges a Protein of Interest (POI) and an E3 ligase to form a ternary complex[1].

The linker region dictates the physicochemical properties of the entire molecule. Incorporating a tertiary amine into an alkyl linker provides a critical synthetic branching point and introduces localized polarity. Mechanistic Causality: This localized polarity disrupts the high lipophilicity of the dual-ligand system, enhancing aqueous solubility. Unlike traditional PEG linkers, which are prone to in vivo peroxide-mediated chain scission, alkyl-tertiary amine linkers undergo predictable hepatic hydroxylation, resulting in a shallower dose-response profile and superior pharmacokinetics[]. The terminal alkyne serves as a bioorthogonal handle, permitting late-stage CuAAC click assembly with azide-functionalized E3 ligands[].

PROTAC_Mechanism PROTAC PROTAC (Alkyne-Triazole Linker + Tertiary Amine) Ternary Ternary Complex Formation (POI : PROTAC : E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Polyubiquitination Ternary->Ub Ub Transfer Degradation Proteasomal Degradation Ub->Degradation Degradation->PROTAC Catalytic Recycling

Fig 2. Event-driven pharmacology of PROTACs utilizing alkyne-tertiary amine functionalized linkers.

Quantitative Data Summary
Compound ClassFunctional MotifpKa / LogDPrimary ApplicationMechanistic Advantage
Ionizable Lipid (e.g., Lipid A6)Alkyne tail + Tertiary aminepKa 6.5 - 6.7mRNA LNP DeliveryEnhanced endosomal fusion; reduced HSA binding[4].
PROTAC Linker Alkyl-amine + Terminal alkyneLogD ~2.5 - 3.5Targeted DegradationPrevents PEG-chain scission; enables CuAAC[].
Propargylamine

-branched tertiary amine
pKa ~8.0Precursor Building BlockHigh atom economy via A

coupling[5].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify reaction success before proceeding.

Protocol A: High-Throughput A Coupling for Ionizable Alkyne-Lipids

Objective: Synthesize a library of propargylamines from aliphatic aldehydes, secondary amines, and terminal alkynes.

  • Preparation & Desiccation: In an oven-dried 10 mL microwave vial, combine the aldehyde (1.0 equiv) and secondary amine (1.2 equiv) in anhydrous Toluene (0.5 M).

    • Causality: Add 3Å molecular sieves to the mixture. The sieves drive the equilibrium forward by sequestering the water byproduct, preventing hemiaminal reversion.

  • Catalyst Addition: Add the terminal alkyne (1.5 equiv), followed by CuI (5 mol%) and AgI (5 mol%). Seal the vial under an Argon atmosphere.

  • Reaction Execution: Stir the mixture at 80°C for 12 hours.

    • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting aldehyde. Stain with KMnO

      
      . The disappearance of the UV-active aldehyde and the appearance of a new, highly oxidizable spot (the alkyne product) indicates conversion.
      
  • Workup: Filter the mixture through a short pad of Celite to remove metal catalysts and molecular sieves. Wash with EtOAc and concentrate in vacuo.

  • Final Validation:

    • LC-MS: Confirm the exact mass

      
      .
      
    • 1H NMR: Verify the presence of the characteristic propargylic proton shift (a distinct multiplet or singlet depending on substitution, typically around 3.2–3.8 ppm).

Protocol B: CuAAC Click Assembly of PROTACs

Objective: Conjugate an alkyne-functionalized POI ligand (containing a tertiary amine linker) to an azide-functionalized E3 ligase ligand.

  • Pre-complexation: Dissolve the alkyne-POI ligand (1.0 equiv) and the azide-E3 ligand (1.0 equiv) in a 1:1 mixture of

    
    -BuOH and H
    
    
    
    O (0.1 M).
  • Catalytic Activation: Prepare a fresh stock solution of CuSO

    
     (10 mol%) and Sodium Ascorbate (20 mol%) in water.
    
    • Causality: Sodium ascorbate must be added last to reduce Cu(II) to the catalytically active Cu(I) species in situ. This prevents the oxidative Glaser homocoupling of the terminal alkynes, ensuring strict cross-reactivity[].

  • Reaction Execution: Add the catalyst solution to the reaction vial. Stir at room temperature for 4–6 hours.

    • Validation Checkpoint 1 (LC-MS): Monitor the disappearance of the starting materials. The product mass should exactly equal the sum of the alkyne and azide masses (100% atom economy).

  • Purification & Final Validation: Purify via reverse-phase preparative HPLC.

    • 1H NMR: The absolute validation of a successful CuAAC reaction is the appearance of the newly formed 1,2,3-triazole proton, which presents as a sharp, distinct singlet far downfield at ~7.8–8.2 ppm .

References

  • Synthesis of Tertiary Alkyl Amines via Photoinduced, Copper-Catalyzed Nucleophilic Substitution of Unactivated Alkyl Halides by Secondary Alkyl Amines Source: PMC - NIH URL
  • Click Chemistry in ADC and PROTAC Source: BOC Sciences URL
  • Alkyne lipids facilitate the endosomal fusion and release of mRNA from LNPs Source: ResearchGate URL
  • PROTAC'ing oncoproteins: targeted protein degradation for cancer therapy Source: PMC - NIH URL
  • High-throughput synthesis and optimization of ionizable lipids through A3 coupling for efficient mRNA delivery Source: PMC - NIH URL
  • Alkyl Linkers in PROTACs - Improve Permeability & PK Source: BOC Sciences URL
  • Passive, active and endogenous organ-targeted lipid and polymer nanoparticles for delivery of genetic drugs Source: PMC - NIH URL

Sources

The Strategic Utility of CAS 10542-54-8 in Advanced Bioconjugation: Sourcing, Pricing, and Dual-Click Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of bioconjugation, PROTAC synthesis, and dendrimer construction, the selection of bifunctional linkers dictates the efficiency of the entire synthetic pipeline. CAS 10542-54-8 (tert-butylbis(prop-2-yn-1-yl)amine) has emerged as a highly privileged building block[1]. Featuring a sterically shielded tertiary amine flanked by two terminal alkynes, this molecule serves as a versatile hub for divergent synthetic pathways, most notably the[2]. This technical guide provides an in-depth analysis of the structural rationale, market availability, and a self-validating protocol for maximizing the utility of this compound in dual-click workflows.

Structural Rationale & Physicochemical Profiling

As a Senior Application Scientist, I frequently evaluate linker scaffolds for their robustness under complex reaction conditions. The architecture of this compound is not accidental; it is designed for orthogonal stability and dual reactivity:

  • Steric Shielding (The tert-butyl group): The bulky tert-butyl moiety effectively shields the central nitrogen atom. This causality is critical: it prevents unwanted N-alkylation, N-oxidation, or coordination to transition metal catalysts during downstream transformations.

  • Dual Propargyl Arms: The presence of two terminal alkynes allows for symmetric or asymmetric bi-directional functionalization. This is essential for cross-linking two distinct azide-bearing pharmacophores or for building highly branched polymer networks[3].

  • Tunable Basicity: The tertiary amine provides a basic center that can be protonated under physiological conditions, enhancing the aqueous solubility of the final bioconjugate—a frequent bottleneck in PROTAC development.

Market Analysis: Suppliers and Pricing (Research Grade)

Procuring high-purity research-grade material is the first step in ensuring reproducible kinetics. The market for CAS 10542-54-8 is supported by several specialized chemical vendors[1][3][4]. Below is a consolidated market analysis for research-scale procurement.

SupplierCatalog NumberPurityPack SizePrice (USD)Lead Time
Aaronchem AR01E80X95%50 mg$265.002-3 weeks
AA Blocks AA01E795≥95%CustomInquiryVariable
Sigma-Aldrich ENA947416482>90%CustomInquiryVariable
Ambeed 10542-54-895%CustomInquiryVariable

Data synthesized from current vendor catalogs[1][3][5]. Pricing is subject to regional variation and institutional discounts.

Mechanistic Pathway Visualization

The true value of CAS 10542-54-8 lies in its divergent synthetic utility. The following diagram illustrates the primary transformations accessible via its dual terminal alkynes.

G CAS CAS 10542-54-8 This compound CuAAC CuAAC (Click Chemistry) [Cu(I), THPTA] CAS->CuAAC + 2 R-N3 Cyclo [2+2+2] Cycloaddition [Rh/Ru Catalyst] CAS->Cyclo + Alkyne/Nitrile Glaser Glaser Homocoupling [Cu(OAc)2, O2] CAS->Glaser Oxidation Triazole Bis-triazole Conjugates (PROTACs/Linkers) CuAAC->Triazole Heterocycle Fused N-Heterocycles (Indoline Scaffolds) Cyclo->Heterocycle Macrocycle Macrocyclic Diynes (Polymer Networks) Glaser->Macrocycle

Divergent synthetic pathways of CAS 10542-54-8 leveraging its dual terminal alkynes.

Core Application: Dual CuAAC Cross-Linking Workflow

Executing a double click reaction on a single scaffold presents unique kinetic challenges. When the first alkyne reacts, the steric and electronic environment of the molecule shifts, often making the second cycloaddition sluggish[2][6]. The following protocol is engineered as a self-validating system to ensure complete bis-triazole formation.

Step-by-Step Methodology

1. Preparation of Reagents: Charge a reaction vial with CAS 10542-54-8 (1.0 equivalent) and the target azide-functionalized molecule (2.2 equivalents for symmetric conjugation).

2. Solvent System Selection: Suspend the reagents in a 1:1 (v/v) mixture of tert-butanol (t-BuOH) and water. Causality: This specific biphasic mixture is critical., while t-BuOH solubilizes the organic substrates without coordinating to the copper center, which would otherwise dampen catalytic turnover[7][8].

3. Catalyst Generation & Ligand Stabilization: Add THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (0.1 equivalents) followed by Copper(II) sulfate pentahydrate (0.05 equivalents). Finally, add freshly prepared sodium ascorbate (0.25 equivalents). Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ. The inclusion of THPTA is non-negotiable for dual-alkyne systems. Without it, the local high concentration of alkynes can lead to unproductive, polymeric copper-acetylide aggregation. , preventing disproportionation and maintaining the catalytic cycle through both click events[2][6].

4. Reaction Monitoring (Self-Validating Step): Stir the mixture at room temperature. At exactly 2 hours, sample the reaction for LC-MS analysis. Validation Logic: You must observe the appearance of the mono-triazole intermediate. By 6 hours, the mono-triazole peak should diminish, replaced entirely by the bis-triazole product mass. If the mono-triazole persists beyond 6 hours, it indicates catalyst oxidation. Do not heat the reaction; instead, spike the mixture with an additional 0.05 eq of Cu(II) and 0.1 eq of sodium ascorbate.

5. Workup and Purification: Once complete conversion is confirmed, quench the reaction with a 0.1 M EDTA solution. Causality: EDTA aggressively chelates residual copper, stripping it from the basic tertiary amine of the linker. This prevents heavy metal toxicity artifacts in downstream biological assays. Extract with ethyl acetate, dry over Na₂SO₄, and purify via reverse-phase HPLC.

References

  • A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). URL:[Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. Hein, J. E., & Fokin, V. V. (2010). URL:[Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules. Nebra, N., & García-Álvarez, J. (2020). URL:[Link]

  • This compound (AA01E795) Product Catalog. AA Blocks. (2026). URL:[Link]

Sources

Methodological & Application

Application Note: High-Efficiency Bis-Triazole Synthesis using tert-Butyl Dipropargylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

This application note details the protocol for utilizing N-tert-butyl dipropargylamine (and its N-Boc analogs) as a bifunctional "linchpin" in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Unlike standard mono-alkynes, dipropargylamines possess two reactive alkyne handles centered around a tertiary amine or carbamate core. This structure allows for the rapid assembly of bis-triazole architectures, commonly used in:

  • PROTAC linker design: Creating branched linkers to tune solubility and E3 ligase recruitment.

  • Dendrimer synthesis: acting as a

    
     branching unit.
    
  • Macrocyclization: "Stapling" two azide-functionalized arms of a peptide.

The "Double-Click" Challenge

The primary challenge in this reaction is ensuring complete conversion of both alkyne arms to triazoles. Incomplete reaction leads to difficult-to-separate mixtures of mono-triazole (intermediate) and bis-triazole (product). Furthermore, the central nitrogen atom (if not Boc-protected) can act as a chelator, potentially sequestering the copper catalyst and stalling the reaction [1].

Key Mechanistic Insight: To overcome the "chelating effect" and steric crowding at the second alkyne site, this protocol utilizes a Ligand-Accelerated Catalysis (LAC) strategy using THPTA or TBTA. These ligands protect the Cu(I) oxidation state and outcompete the substrate amine for copper coordination, ensuring rapid turnover [2].

Experimental Design & Reagent Preparation

Reagent Stoichiometry Table

For a standard reaction targeting the bis-triazole product, specific stoichiometry is required to drive the reaction to completion.

ComponentRoleEquiv. (Relative to Alkyne Scaffold)Concentration (Final)
Dipropargylamine Scaffold (2 alkynes)1.010–50 mM
Azide (R-N₃) Reactant2.2 – 2.5Excess
CuSO₄ · 5H₂O Catalyst Precursor0.10 (5 mol% per alkyne)1–5 mM
THPTA Ligand Cu(I) Stabilizer0.50 (5:1 Ligand:Cu ratio)5–25 mM
Sodium Ascorbate Reductant1.0 (10x excess to Cu)10–50 mM
Buffer/Solvent MediumN/ADMSO/Water (1:1)

Critical Note: If your dipropargylamine has a free tertiary amine (N-tert-butyl), use a buffered solvent (PBS, pH 7.4) to maintain the amine in a protonated or neutral state that minimizes interference with the copper catalyst.

Workflow Visualization

The following diagram outlines the logical flow of the "Double Click" reaction, highlighting the critical branching point where the reaction can stall.

DoubleClickWorkflow Start Reagent Prep (Dipropargylamine + Azide) Mix Solvent Mixing (DMSO/tBuOH + Buffer) Start->Mix Reduction Initiation (Add Na-Ascorbate) Mix->Reduction CatPrep Catalyst Complexing (CuSO4 + THPTA) CatPrep->Reduction Pre-mix Reaction Reaction Progress (RT, 1-4 Hours) Reduction->Reaction Check QC Check (LCMS/TLC) Reaction->Check Mono Mono-Triazole (Incomplete) Check->Mono Stalled Bis Bis-Triazole (Target Product) Check->Bis Complete Mono->Reaction Add more Ascorbate/Heat Workup Cu Removal (EDTA/Scavenger) Bis->Workup

Caption: Workflow for bis-triazole synthesis. The QC step is critical to detect the mono-triazole intermediate.

Detailed Protocol: Ligand-Accelerated "Double Click"

Phase 1: Stock Solution Preparation[1]
  • Dipropargylamine Stock: Dissolve tert-butyl dipropargylamine in DMSO to 100 mM.

  • Azide Stock: Dissolve the organic azide in DMSO to 250 mM.

  • CuSO₄ Stock: Dissolve CuSO₄·5H₂O in deionized water to 20 mM.

  • THPTA Ligand Stock: Dissolve THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) in water to 50 mM.

    • Why THPTA? Unlike TBTA, THPTA is fully water-soluble and prevents Cu(I) oxidation more effectively, which is crucial for the longer reaction times needed for double additions [3].

  • Ascorbate Stock: Dissolve Sodium Ascorbate in water to 100 mM. Prepare Fresh. Ascorbate oxidizes rapidly in air (turning yellow); discard if not colorless.

Phase 2: Reaction Setup (Example Scale: 0.1 mmol Scaffold)
  • Substrate Mix: In a 4 mL glass vial, combine:

    • 1000 µL DMSO (or t-Butanol).

    • 100 µL Dipropargylamine Stock (0.01 mmol).

    • 90 µL Azide Stock (0.0225 mmol, 2.25 equiv).

  • Catalyst Pre-Complexing (The "Master Mix"):

    • In a separate microtube, mix 50 µL THPTA Stock and 25 µL CuSO₄ Stock .

    • Vortex briefly.[1][2][3] The solution should remain clear blue/teal.

    • Mechanistic Reason:[4][5] Pre-complexing ensures the copper is protected by the ligand before it encounters the potentially chelating amine substrate or reducing agent [4].

  • Initiation:

    • Add the Catalyst Complex to the Substrate Mix .

    • Add 500 µL Water (or Buffer pH 7.4).

    • Add 50 µL Sodium Ascorbate Stock last.

    • Cap the vial and flush headspace with Nitrogen/Argon for 10 seconds (optional but recommended to prevent oxidation).

  • Incubation:

    • Stir at Room Temperature (25°C) for 2–4 hours.

    • Note: If the reaction turns brown or precipitates heavily, oxygen may have entered, or the copper has disproportionated. Add 10 µL more Ascorbate.

Phase 3: Monitoring & QC

Analyze by LC-MS or TLC.[6]

  • Mono-Triazole: Will show Mass [M + Azide]⁺.

  • Bis-Triazole: Will show Mass [M + 2×Azide]⁺.

  • Troubleshooting: If the Mono-species persists after 4 hours, heat the reaction to 40°C and add an additional 0.5 equiv of Ascorbate.

Purification & Copper Removal[7][8]

Since the product contains a tertiary amine, it may retain copper ions tenaciously. Standard extraction is often insufficient.

Method A: EDTA Chelation (Standard)
  • Dilute reaction mixture with EtOAc or DCM.

  • Wash the organic phase 3x with 0.1 M EDTA (pH 8.0) . The aqueous layer will turn blue (Cu-EDTA complex).[7]

  • Wash 1x with Brine.

  • Dry over Na₂SO₄ and concentrate.

Method B: Solid Phase Scavenging (High Purity)

For biological applications where ppm-level copper is toxic:

  • Add QuadraPure™ TU (thiourea resin) or similar Cu-scavenger beads to the reaction mixture (approx 50 mg per 10 mg Cu).

  • Stir for 1 hour. The beads will turn dark green/black.

  • Filter and evaporate.[7]

Mechanistic Validation (Self-Correcting Logic)

The following diagram illustrates the catalytic cycle, emphasizing why the ligand is necessary to prevent the "Dead End" of catalyst poisoning by the substrate amine.

CatalyticCycle Cu_Pre Cu(II)-Ligand (Inactive) Cu_Active Cu(I)-Ligand (Active Catalyst) Cu_Pre->Cu_Active + Ascorbate Coordination Cu-Acetylide Complex Cu_Active->Coordination + Alkyne Substrate Dipropargylamine (Substrate) Poison Amine-Cu Chelate (DEAD END) Coordination->Poison No Ligand (Amine Interference) Triazole Bis-Triazole Product Coordination->Triazole + Azide (Cycle Repeats) Triazole->Cu_Active Release Cu

Caption: Catalytic cycle showing the risk of amine poisoning (red) vs. productive turnover (blue/green) enabled by ligands.

References

  • Meldal, M., & Tornøe, C. W. (2008).[8] Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][2][3][5][6][9][10][11] Chemical Reviews, 108(8), 2952–3015.[8]

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[3] Analysis and Optimization of Copper-Catalyzed Azide−Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.

  • BenchChem. (2025).[6][7] Technical Support Center: Removal of Residual Copper Catalyst from Click Reactions.

  • Sharpless, K. B., et al. (2002).[5] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021.

Sources

synthesis of miktoarm star polymers using dipropargyl amine linkers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Engineering of Amphiphilic


 Miktoarm Star Polymers via Orthogonal Click-ATRP Strategies 

Executive Summary & Strategic Rationale

Miktoarm star polymers (heteroarm stars) represent a class of branched macromolecules where arms of different chemical nature emanate from a central core.[1][2] Unlike linear block copolymers, miktoarm stars exhibit unique solution properties, including lower critical micelle concentrations (CMC) and enhanced thermodynamic stability, making them superior candidates for drug delivery systems (DDS).

This guide details the synthesis of an


 miktoarm star polymer  using N,N-dipropargyl amine  as a dual-functional linker.

Why Dipropargyl Amine?

  • Orthogonality: It possesses one secondary amine (nucleophile) and two terminal alkynes. The amine can be selectively functionalized with an Atom Transfer Radical Polymerization (ATRP) initiator, leaving the alkynes intact for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Stoichiometry Control: The

    
     ratio of amine to alkyne naturally dictates the formation of 
    
    
    
    architectures without complex protection/deprotection steps.

Synthetic Workflow Visualization

The following diagram illustrates the "Core-First" ATRP followed by "Coupling-Onto" Click Chemistry approach.

MiktoarmSynthesis cluster_legend Reaction Phases Linker Dipropargyl Amine (Linker) Initiator Bi-functional Initiator (Alkyne-Br) Linker->Initiator Acylation (2-BIB, TEA, 0°C) MacroInit Polymer A Macroinitiator (2 Alkynes @ $\alpha$-end) Initiator->MacroInit ATRP (CuBr/PMDETA) MonomerA Monomer A (Hydrophobic) MonomerA->MacroInit Star AB2 Miktoarm Star Polymer MacroInit->Star CuAAC Click (CuBr/PMDETA) PolymerB Polymer B-Azide (Hydrophilic) PolymerB->Star x 2 equiv

Caption: Stepwise synthesis of AB2 miktoarm star polymers. Yellow: Linker; Blue: Functionalized Initiator; Red: Hydrophobic Arm A; Green: Hydrophilic Arm B.

Detailed Protocols

Phase 1: Synthesis of the Dual-Functional Initiator

Target Molecule: N,N-dipropargyl-2-bromoisobutyramide This step converts the amine of the linker into an ATRP initiating site while preserving the alkyne "click" handles.

Reagents:

Reagent Role Equiv. Notes
Dipropargyl amine Linker Core 1.0 Distill if yellow/impure

| 2-Bromoisobutyryl bromide (2-BIB) | Acylating Agent | 1.2 | Moisture sensitive; handle under


 |
| Triethylamine (TEA) | Base Scavenger | 1.5 | Removes HBr generated |
| Dichloromethane (DCM) | Solvent | - | Anhydrous |

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with dry nitrogen (

    
    ) for 15 minutes.
    
  • Solvation: Dissolve Dipropargyl amine (10 mmol) and TEA (15 mmol) in 50 mL of anhydrous DCM. Cool the solution to 0°C using an ice/water bath.

  • Addition: Add 2-BIB (12 mmol) dropwise via a syringe pump or pressure-equalizing dropping funnel over 30 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours. A white precipitate (TEA

    
    HBr salt) will form.
    
  • Workup: Filter off the precipitate. Wash the filtrate with saturated

    
     (
    
    
    
    mL) and brine (
    
    
    mL). Dry the organic layer over
    
    
    .[3]
  • Purification: Concentrate via rotary evaporation. If necessary, purify via column chromatography (Silica gel, Hexane/Ethyl Acetate 4:1).

  • Validation:

    
     NMR (
    
    
    
    ): Look for the disappearance of the amine proton and the presence of the dimethyl protons from the isobutyryl group (
    
    
    ppm).
Phase 2: Synthesis of Arm A (Macroinitiator) via ATRP

Target:


-di-alkyne-functionalized Polymer A (e.g., Polystyrene or PNIPAM)
We grow the first arm from the bromine site. The alkynes remain unreacted as they are generally orthogonal to ATRP conditions.

Protocol:

  • Charge: To a Schlenk tube, add the Initiator (from Phase 1, 1 equiv), Monomer (e.g., Styrene, 50–100 equiv), and Ligand (PMDETA, 1 equiv).

  • Degas: Perform three freeze-pump-thaw cycles to remove oxygen (critical for ATRP).

  • Catalyst: Under frozen

    
     flow, add CuBr (1 equiv). Seal the tube.
    
  • Polymerization: Immerse in an oil bath at the required temperature (e.g., 90°C for Styrene) for a specific time to reach partial conversion (<60% to preserve end-group fidelity).

  • Termination: Quench by cooling and exposing to air (oxidizes Cu(I) to Cu(II), turning solution blue/green).

  • Purification: Pass through a neutral alumina column to remove copper. Precipitate into cold methanol.

  • Validation:

    • GPC: Monomodal distribution, low PDI (<1.2).

    • NMR: Confirm retention of propargyl protons (

      
       ppm, triplet) and shift of the 
      
      
      
      -proton adjacent to the bromine end-group.
Phase 3: "Click" Coupling of Arm B

Target:


 Miktoarm Star Polymer
We couple a pre-synthesized Azide-terminated Polymer B (e.g., 

) to the Macroinitiator.

Reagents:

  • Polymer A (Macroinitiator, 1 equiv, providing 2 alkyne sites).

  • Polymer B-Azide (2.5 equiv, slight excess to ensure full substitution).

  • CuBr (1 equiv per alkyne).

  • PMDETA (1 equiv per Cu).

  • Solvent: DMF (good solubility for both blocks).

Protocol:

  • Dissolution: Dissolve Polymer A and Polymer B-Azide in DMF in a Schlenk flask.

  • Degas: Bubble

    
     for 30 minutes.
    
  • Catalyst Addition: Add CuBr and PMDETA under

    
     flow.
    
  • Reaction: Stir at RT (or 40°C for faster kinetics) for 24 hours.

  • Purification (Critical):

    • Pass through alumina to remove Copper.

    • Fractionation: The crude mixture contains the Star Polymer and unreacted excess Polymer B.

    • Use preparative GPC or fractional precipitation (solvent/non-solvent selection is specific to the polymer pair) to isolate the high-molecular-weight star from the linear excess arm.

Characterization & Data Interpretation

To prove the synthesis of a miktoarm star, you must demonstrate the linkage of the arms and the absence of linear precursors.

TechniqueObservationInterpretation
GPC (SEC) Shift to lower elution volume (higher MW) compared to precursors.Proof of Coupling: The star polymer peak should appear at a molecular weight roughly equal to

.

NMR
Disappearance of alkyne proton (

ppm) and appearance of triazole proton (

ppm).
Click Efficiency: 100% conversion of alkynes indicates successful

formation.
FTIR Disappearance of Azide peak (

cm

).
Confirms consumption of the azide arm.
DLS Single distribution, hydrodynamic radius (

) smaller than a linear polymer of equivalent MW.[4]
Topology Effect: Star polymers are more compact than linear analogs.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High PDI in Arm A Oxygen leakage or high conversion during ATRP.Ensure rigorous freeze-pump-thaw; stop reaction at <60% conversion.
Incomplete Coupling (Shoulder in GPC) Steric hindrance or oxidized catalyst.Use a slight excess of Polymer B (2.5–3.0 equiv); add reducing agent (Sn(EH)

) or use fresh CuBr.
Cross-linking (Gelation) Radical coupling of alkynes during ATRP (rare but possible at high T).Lower ATRP temperature; ensure alkyne is on the initiator side, not the propagating radical end.

References

  • Synthesis of Miktoarm Star Polymers via Click Chemistry

    • Source: Tunca, U. et al. "Synthesis of A2B Miktoarm Star Copolymers via Click Chemistry and ATRP." Journal of Polymer Science Part A: Polymer Chemistry.
    • Context: Establishes the core protocol for using dipropargyl functionalities in conjunction with
  • Dipropargyl Amine as a Branching Agent

    • Source: Whittaker, M. R., et al. "Synthesis of 3-miktoarm stars and 1st generation mikto dendritic copolymers by 'living' radical polymerization and 'click' chemistry."[5] Macromolecules.

    • Context: Details the specific reactivity of tripropargyl and dipropargyl amines in constructing branched architectures.
  • General Review on Miktoarm Synthesis

    • Source: Khanna, K., et al.
    • Context: Provides the broader scope of architectures and their advantages in drug delivery.

Sources

Application Notes & Protocols: Preparation of Nitrogen-Containing Heterocycles via Cycloisomerization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nitrogen-containing heterocycles are fundamental structural motifs that form the core of a vast array of pharmaceuticals, agrochemicals, and biologically active natural products. Their prevalence in drug discovery underscores the continuous need for efficient, selective, and sustainable synthetic methodologies.[1][2][3] Among the various strategies for constructing these vital scaffolds, transition metal-catalyzed cycloisomerization has emerged as a particularly powerful and elegant approach.[1][4]

Cycloisomerization reactions are inherently atom-economical processes where an acyclic precursor is converted into a cyclic product without the loss of any atoms.[4] This strategy offers significant advantages over classical multi-step syntheses, often leading to increased molecular complexity in a single, efficient step. Transition metals, particularly late transition metals like gold, platinum, and palladium, have proven to be exceptionally versatile catalysts for these transformations, activating unsaturated carbon-carbon bonds (alkynes, allenes, enes) towards intramolecular nucleophilic attack by a tethered nitrogen atom.[5][6]

This comprehensive guide is designed for researchers, scientists, and professionals in drug development. It provides an in-depth exploration of key cycloisomerization strategies for synthesizing N-heterocycles, focusing on the underlying mechanisms, practical experimental protocols, and the scope of these powerful reactions.

Gold-Catalyzed Hydroamination/Cyclization of Alkynes

Gold catalysts, particularly cationic Au(I) complexes, are exceptionally potent π-acids for activating alkynes toward nucleophilic attack.[5] This property has been extensively harnessed for the synthesis of a wide range of N-heterocycles, most notably indoles and their derivatives.[7][8]

Mechanistic Rationale

The generally accepted mechanism for the gold-catalyzed cycloisomerization of an N-tethered alkyne, such as an o-alkynyl aniline derivative, involves several key steps.[7][8] Initially, the cationic gold(I) catalyst coordinates to the alkyne moiety, rendering it highly electrophilic. This "π-activation" facilitates the intramolecular nucleophilic attack by the tethered amine or amide nitrogen. This cyclization event, typically a 5-exo-dig or 6-exo-dig closure, forms a vinyl-gold intermediate. The catalytic cycle is completed by protodeauration, which releases the heterocyclic product and regenerates the active gold catalyst.[8]

Gold_Catalytic_Cycle cluster_cycle Catalytic Cycle A [Au]⁺ Catalyst C π-Alkyne-Au Complex A->C + Substrate B Substrate (N-tethered alkyne) B->C D Intramolecular Nucleophilic Attack (Cyclization) C->D E Vinyl-Au Intermediate D->E 5-exo-dig or 6-exo-dig F Protodeauration (H⁺) E->F F->A - H⁺, + Product G N-Heterocycle Product F->G

Caption: Generalized catalytic cycle for Au(I)-catalyzed intramolecular hydroamination.

Application Profile: Synthesis of 1H-Indole-2-carbaldehydes

A practical application of gold-catalyzed cycloisomerization is the synthesis of functionalized indoles from 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols.[8] This reaction proceeds efficiently to afford valuable indole-2-carbaldehydes, which are important building blocks in medicinal chemistry.

Experimental Protocol: General Procedure

Materials:

  • 1-(2-(tosylamino)phenyl)prop-2-yn-1-ol substrate (1.0 equiv)

  • Chloro(triphenylphosphine)gold(I) [AuCl(PPh₃)] (0.02 equiv, 2 mol%)

  • Silver hexafluoroantimonate(V) [AgSbF₆] (0.02 equiv, 2 mol%)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • N-Iodosuccinimide (NIS) (for specific applications, see source)[8]

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1-(2-(tosylamino)phenyl)prop-2-yn-1-ol substrate (e.g., 0.5 mmol).

  • Dissolve the substrate in anhydrous dichloromethane (5.0 mL).

  • In a separate vial, weigh AuCl(PPh₃) (0.01 mmol, 4.9 mg) and AgSbF₆ (0.01 mmol, 3.4 mg). Add a small amount of CH₂Cl₂ to pre-mix the catalyst system.

  • Add the catalyst mixture to the reaction flask via syringe.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-4 hours), concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1H-indole-2-carbaldehyde.

Substrate Scope and Yield Data

The following table summarizes the performance of the gold-catalyzed cycloisomerization for various substituted substrates, demonstrating the versatility of the method.[8]

Substrate Substituent (R)ProductYield (%)
H1H-indole-2-carbaldehyde95
4-Me5-methyl-1H-indole-2-carbaldehyde96
4-OMe5-methoxy-1H-indole-2-carbaldehyde99
4-F5-fluoro-1H-indole-2-carbaldehyde91
4-Cl5-chloro-1H-indole-2-carbaldehyde85
4-Br5-bromo-1H-indole-2-carbaldehyde82

Data adapted from The Journal of Organic Chemistry, 2011, 76 (15), pp 6149–6155.[8]

Palladium-Catalyzed Intramolecular Hydroamination

Palladium catalysts offer a complementary approach for the synthesis of N-heterocycles, particularly for substrates that may be incompatible with gold or platinum systems. Palladium(II) catalysts are effective for the intramolecular hydroamination of both alkynes and alkenes.[9][10][11]

Mechanistic Rationale

The mechanism of palladium(II)-catalyzed intramolecular hydroamination of an alkyne typically involves an anti-amidopalladation of the triple bond.[9] The nitrogen nucleophile attacks the alkyne, which is activated by coordination to the Pd(II) center. This forms a vinyl-palladium intermediate. Subsequent protodepalladation releases the heterocyclic product, often an exocyclic enamide, and regenerates the active palladium catalyst. The choice of ligands and additives can significantly influence the reaction's efficiency and selectivity.[9]

Palladium_Workflow start Start: Propargylic Carbamate + Pd(II) Catalyst step1 Coordination of Alkyne to Pd(II) start->step1 step2 Intramolecular anti-Amidopalladation step1->step2 step3 Formation of Vinyl-Palladium Intermediate step2->step3 step4 Protodepalladation step3->step4 end End: Cyclic Enamide Product + Regenerated Pd(II) step4->end

Caption: Experimental workflow for Pd(II)-catalyzed intramolecular hydroamination.

Application Profile: Synthesis of Oxazolidinones

The palladium-catalyzed cyclization of propargylic carbamates provides a direct and efficient route to 4-alkylideneoxazolidin-2-ones, which are valuable scaffolds in synthetic and medicinal chemistry.[9][12]

Experimental Protocol: General Procedure

Materials:

  • Propargylic carbamate substrate (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.025 equiv, 2.5 mol%)

  • Tetrabutylammonium acetate [n-Bu₄NOAc] (0.025 equiv, 2.5 mol%)

  • 1,2-Dichloroethane (DCE, anhydrous)

Procedure:

  • In a clean, dry vial, dissolve the propargylic carbamate substrate (e.g., 0.5 mmol) in anhydrous 1,2-dichloroethane (5.0 mL).

  • Add palladium(II) acetate (0.0125 mmol, 2.8 mg) and tetrabutylammonium acetate (0.0125 mmol, 3.8 mg) to the vial.

  • Seal the vial and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Once complete, filter the reaction mixture through a short pad of silica gel or celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, purify the residue by flash column chromatography on silica gel to yield the pure oxazolidinone product.

Substrate Scope and Yield Data

This protocol is effective for a range of substrates, including those with internal and terminal alkynes, as well as for the synthesis of related sulfur and nitrogen-containing heterocycles.[9]

Substrate Alkyne Substituent (R)ProductYield (%)Reaction Time (h)
H4-methyleneoxazolidin-2-one906
Phenyl4-benzylideneoxazolidin-2-one926
n-Butyl4-pentylideneoxazolidin-2-one886
Cyclohexyl4-(cyclohexylmethylene)oxazolidin-2-one916

Data adapted from Organic Letters, 2014, 16 (5), pp 1378–1381.[9][12]

Platinum-Catalyzed Enyne Cycloisomerization

Platinum complexes, such as PtCl₂, are highly effective catalysts for the cycloisomerization of enynes (molecules containing both an alkene and an alkyne).[13] These reactions can lead to a diverse array of carbo- and heterocyclic products, often with the formation of complex polycyclic systems in a single step.[14][15][16]

Mechanistic Considerations

The mechanism of platinum-catalyzed enyne cycloisomerization is initiated by the preferential coordination of the electrophilic Pt(II) catalyst to the alkyne.[13] This activation facilitates the intramolecular attack of the tethered alkene onto the alkyne. The subsequent reaction pathway of the resulting carbocationic intermediate can be diverse and is highly dependent on the substrate structure and reaction conditions. Common pathways include skeletal rearrangements, cyclopropanations, and C-H activation, leading to a variety of final products.[13][15][16] This mechanistic diversity makes platinum catalysis a powerful tool for divergent synthesis.

Platinum_Mechanism cluster_main Pt-Catalyzed Enyne Cycloisomerization Pathways cluster_pathways Divergent Pathways Start Enyne + Pt(II) Pi_Complex π-Alkyne-Pt Complex Start->Pi_Complex Coordination Cyclization Intramolecular Attack of Alkene Pi_Complex->Cyclization Intermediate Carbocationic Intermediate Cyclization->Intermediate PathA Skeletal Rearrangement Intermediate->PathA PathB Cyclopropanation Intermediate->PathB PathC C-H Insertion Intermediate->PathC

Sources

synthesis of tert-butyl dipropargylamine via alkylation of tert-butylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the optimized protocol for synthesizing N-tert-butyl-N,N-dipropargylamine (CAS 15001-92-0). While simple amine alkylation is a staple of organic synthesis, this specific transformation presents unique challenges due to the steric bulk of the tert-butyl group, which retards the nucleophilic attack on the propargyl halide.

This guide moves beyond standard textbook procedures, offering a "field-tested" methodology that prioritizes safety (handling lachrymatory propargyl halides), purity (avoiding chromatographic separation via acid-base extraction), and scalability. This compound is a critical intermediate for synthesizing "Click" chemistry ligands (e.g., TBTA derivatives) and energetic binders.

Reaction Mechanics & Strategic Design

The Steric Challenge

The synthesis relies on a double nucleophilic substitution (


) of tert-butylamine with propargyl bromide.
  • First Alkylation: Proceeds moderately well.[1] The tert-butylamine attacks the propargyl bromide to form N-tert-butylpropargylamine.

  • Second Alkylation: Significantly slower. The introduction of the first propargyl group, combined with the existing bulky tert-butyl group, creates a "steric wall" around the nitrogen lone pair.

Implication for Protocol: Standard room-temperature protocols for methylamine alkylation will fail or stall at the mono-substituted product here. The reaction requires thermal driving (reflux) and excess alkylating agent to push the equilibrium toward the bis-product.

Reagent Selection Logic
  • Base (

    
    ):  Selected over NaOH/KOH. Potassium carbonate provides a heterogeneous surface for proton scavenging without introducing hydroxide ions that could hydrolyze sensitive functionalities or cause emulsion issues during workup.
    
  • Solvent (Acetonitrile - MeCN): Preferred over Acetone. MeCN has a higher boiling point (82°C vs 56°C), allowing for the necessary thermal energy to overcome the steric barrier of the second alkylation.

  • Alkyle Halide (Propargyl Bromide, 80% in Toluene): Safety Critical. Neat propargyl bromide is shock-sensitive and a potent lachrymator. Using the toluene solution mitigates explosion risk and aids in reaction temperature control.

Visualization: Reaction Pathway

The following diagram illustrates the stepwise alkylation and the critical "Steric Wall" that necessitates the optimized conditions.

ReactionPathway cluster_conditions Optimized Conditions tBuNH2 tert-Butylamine (Starting Material) Mono Intermediate: N-tert-butylpropargylamine tBuNH2->Mono + Propargyl Bromide (Fast, 25°C) Product Target: N-tert-butyl-N,N-dipropargylamine Mono->Product + Propargyl Bromide (Slow, Reflux 80°C) STERIC BARRIER SideProduct Quaternary Salt (Trace/Avoided) Product->SideProduct Over-alkylation (Sterically disfavored) Details Base: K2CO3 (3.0 eq) Solvent: MeCN Temp: 80°C

Figure 1: Stepwise alkylation pathway highlighting the kinetic bottleneck at the second substitution step due to steric hindrance.

Detailed Experimental Protocol

Materials & Safety Table
ComponentRoleStoichiometrySafety Hazard
tert-Butylamine Nucleophile1.0 equiv.Toxic, Flammable, Corrosive.[2]
Propargyl Bromide Electrophile2.4 equiv.Lachrymator , Shock Sensitive (if dry).
Potassium Carbonate Base3.0 equiv.Irritant, Hygroscopic.
Acetonitrile (MeCN) Solvent[0.5 M]Flammable, Toxic.
Toluene Co-solventN/AFlammable.
Step-by-Step Methodology

Phase 1: Setup and Addition (Exotherm Control)

  • Apparatus: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).
    
  • Base Suspension: Add

    
     (3.0 equiv) and anhydrous Acetonitrile (MeCN) to the flask. Stir vigorously to create a suspension.
    
  • Amine Addition: Add tert-butylamine (1.0 equiv) directly to the suspension. Cool the mixture to 0°C using an ice bath.

  • Electrophile Addition: Charge the addition funnel with Propargyl Bromide (80% wt in toluene, 2.4 equiv).

    • Critical Step: Dropwise add the propargyl bromide over 30–45 minutes. The reaction is exothermic; maintain internal temperature <10°C to prevent uncontrolled boiling of the amine (b.p. 44°C).

Phase 2: Reaction (Overcoming Activation Energy) 5. Ramp: Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes. 6. Reflux: Heat the reaction to a gentle reflux (~82°C) for 12–16 hours.

  • Monitoring: Check reaction progress via TLC (Mobile Phase: 10% EtOAc in Hexanes). Stain with
    
    
    . The starting amine will disappear, and the mono-propargyl intermediate will eventually convert to the less polar di-propargyl product.

Phase 3: Workup (The "Self-Validating" Purification) Note: This method avoids column chromatography by exploiting the basicity of the amine.

  • Filtration: Cool to RT. Filter off the solid potassium salts. Wash the filter cake with a small amount of MeCN.

  • Concentration: Remove the MeCN/Toluene volatiles under reduced pressure (Rotovap). Caution: Do not distill to dryness if peroxides are suspected; keep temperature <40°C.

  • Acid-Base Extraction (Purification Logic):

    • Dissolve the residue in Diethyl Ether (

      
      ) or Dichloromethane (DCM).
      
    • Extract: Wash the organic layer with 1M HCl (aq) . The product (amine) will protonate and move into the aqueous layer. Neutral impurities remain in the organic layer.

    • Separation: Discard the organic layer.

    • Basification: Cool the aqueous layer and slowly basify to pH >12 using 4M NaOH. The product will oil out.

    • Recovery: Extract the aqueous mixture with DCM (3x).

    • Drying: Dry combined organics over

      
      , filter, and concentrate.
      

Phase 4: Final Polish 10. Distillation: For high purity (>99%), vacuum distill the resulting oil.

  • Expected B.P.: ~70–75°C at 10 mmHg (Literature values vary; verify with vacuum gauge).

Workflow Visualization: Purification Logic

PurificationFlow Crude Crude Reaction Mixture (Salts + Product + Solvents) Filter Filtration Crude->Filter Evap Evaporation of MeCN Filter->Evap AcidWash Acid Extraction (1M HCl) CRITICAL PURIFICATION STEP Evap->AcidWash OrgLayer Organic Layer (Discard Neutral Impurities) AcidWash->OrgLayer Neutrals AqLayer Aqueous Layer (Contains Product Salt) AcidWash->AqLayer Protonated Amine BaseTreat Basify (NaOH) -> Extract DCM AqLayer->BaseTreat Final Pure N-t-butyl-dipropargylamine BaseTreat->Final

Figure 2: Acid-Base extraction workflow ensuring removal of non-basic impurities without chromatography.

Self-Validating Analytical Data

To confirm the identity of the synthesized product, compare your results against these standard spectroscopic markers.

Proton NMR ( NMR, , 400 MHz)
  • 
     1.15 ppm (s, 9H): tert-Butyl group. (Diagnostic: Sharp singlet, high intensity).
    
  • 
     2.20 ppm (t, J=2.4 Hz, 2H):  Terminal alkyne protons. (Diagnostic: Triplet coupling confirms propargyl group integrity).
    
  • 
     3.45 ppm (d, J=2.4 Hz, 4H):  Methylene protons (
    
    
    
    ). (Diagnostic: Doublet coupling to the alkyne proton).
Carbon NMR ( NMR)
  • ~27 ppm: tert-Butyl methyl carbons.

  • ~40 ppm: Propargyl methylene carbons.

  • ~55 ppm: Quaternary tert-butyl carbon.

  • ~72 ppm: Terminal alkyne carbon.

  • ~80 ppm: Internal alkyne carbon.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Mono-product remains Steric hindrance prevented 2nd alkylation.Increase reaction time (24h) or switch solvent to DMF (higher T, but harder workup). Ensure >2.2 eq of bromide.[3]
Dark/Black Reaction Mixture Oxidation of amine or polymerization of propargyl bromide.Ensure strict

atmosphere. Check quality of propargyl bromide (should be clear/yellow, not dark brown).
Emulsion during Extraction Fine particulates or similar densities.Filter the aqueous layer through Celite. Add brine to increase ionic strength.

References

  • Organic Syntheses Procedure (tert-Butylamine handling)

    • Title: tert-BUTYLAMINE[2][4][5]

    • Source: Organic Syntheses, Coll. Vol. 3, p.148 (1955); Vol. 29, p.18 (1949).
    • URL:[Link]

  • General Propargylamine Synthesis (A3 Coupling Context)

    • Title: Solvent-free synthesis of propargylamines: an overview
    • Source: RSC Advances / PMC (2021)
    • URL:[Link]

  • Safety Data (Propargyl Bromide): Title: Propargyl Bromide Safety Data Sheet Source: Sigma-Aldrich / Merck
  • Reaction Precedent (Steric Amines)

    • Title: Synthesis of Propargylamines via Multicomponent Reactions (Review covering steric constraints)
    • Source: Molecules 2013, 18(7), 8393-8415.
    • URL:[Link]

Sources

Application Note: Bioorthogonal Labeling & Stapling Using Bis-Alkyne Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Bis-alkyne reagents represent a specialized class of bioorthogonal tools designed not merely for single-point labeling, but for structural constraint and dual-conjugation . Unlike mono-functional click reagents, bis-alkynes facilitate the formation of two triazole linkages simultaneously or sequentially. This capability is the cornerstone of "Double-Click" peptide stapling—a critical technique for stabilizing


-helical motifs—and homobifunctional protein crosslinking. This guide details the mechanistic principles, solid-phase protocols, and troubleshooting frameworks for utilizing 1,3-diethynylbenzene and bis-propargyl linkers in drug discovery and structural biology.

Introduction: The Power of Two

Bioorthogonal chemistry typically focuses on the singular attachment of a probe to a biomolecule. However, reagents possessing two alkyne termini (bis-alkynes) unlock higher-order applications:

  • Peptide Stapling: Constraining a linear peptide into a bioactive

    
    -helix by linking residues i and i+7.[1][2]
    
  • Macrocyclization: Creating cyclic peptides to improve metabolic stability and membrane permeability.

  • Homobifunctional Crosslinking: Mapping protein-protein interactions (PPIs) by linking two azide-tagged proteins.

The dominant chemistry employed is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , which forms stable 1,2,3-triazole bridges.[3][4] These bridges are widely regarded as bioisosteres of the amide bond, offering proteolytic resistance and enhanced rigidification.

Mechanism: The "Double-Click" Reaction

The "Double-Click" strategy, pioneered by the Spring group, utilizes a bis-alkyne linker to react with two azide moieties. This reaction can be performed in one pot, forming a bis-triazole linkage.

Mechanistic Diagram

The following diagram illustrates the transformation of a linear diazido-peptide into a stapled macrocycle using a dialkynyl linker.

DoubleClickMechanism Linear Linear Peptide (Azides at i, i+7) Transition Transition State (Double Cycloaddition) Linear->Transition + Linker Linker Bis-Alkyne Linker (e.g., 1,3-Diethynylbenzene) Linker->Transition Complex Cu(I) Catalyst Complex (Cu + THPTA) Complex->Transition Catalysis Stapled Stapled Peptide (Bis-Triazole Bridge) Transition->Stapled - Ring Closure

Figure 1: Mechanistic flow of the Double-Click reaction. Two azides on the peptide backbone react with the bis-alkyne linker to form a rigid macrocycle.

Application I: Solid-Phase Peptide Stapling

Objective: Stabilize a peptide sequence (e.g., p53-MDM2 inhibitor) into an


-helix to enhance binding affinity and cell permeability.
Critical Reagents
  • Linker: 1,3-Diethynylbenzene (DEB) or 1,4-Diethynylbenzene.

  • Non-Natural Amino Acid: Azido-lysine or Azido-ornithine (incorporated at i and i+7 positions).

  • Catalyst: Copper(I) source (CuI or CuSO₄/Ascorbate).[5]

  • Solvent: DMF/Lutidine or NMP.

Protocol: On-Resin Double-Click Stapling

Note: Performing the reaction on solid support (resin) utilizes the "pseudo-dilution" effect, favoring intramolecular cyclization (stapling) over intermolecular crosslinking.

Step 1: Peptide Assembly

Synthesize the linear peptide using standard Fmoc-SPPS (Solid Phase Peptide Synthesis). Incorporate Azido-ornithine at positions i and i+7.[1] Do not cleave from resin.

Step 2: The Stapling Reaction
  • Wash: Wash the resin-bound peptide (

    
     scale) with degassed DMF (
    
    
    
    mL).
  • Prepare Cocktail: In a separate vial, mix:

    • Linker: 1,3-Diethynylbenzene (2.0 equivalents).

    • Catalyst: CuI (0.5 equivalents) OR CuSO₄ (1.0 eq) + Sodium Ascorbate (2.0 eq).

    • Base: 2,6-Lutidine (10 equivalents) - Critical for proton transfer in organic solvent.

    • Solvent: Degassed NMP (3 mL).

  • Incubate: Add the cocktail to the resin. Agitate gently under

    
     atmosphere for 4–6 hours  at room temperature.
    
  • Monitor: Remove a small aliquot of resin. Perform a micro-cleavage and analyze via LC-MS.

    • Success Indicator: Mass shift corresponding to +Linker (e.g., +126 Da for DEB).

    • Failure Indicator: Presence of mono-clicked species (Mass + Linker + Azide).

Step 3: Copper Removal & Cleavage
  • Wash: Wash resin extensively with DMF (

    
    ), then 0.1 M EDTA/DMF (
    
    
    
    min) to remove copper traces.
  • Cleave: Treat with TFA/TIS/Water (95:2.5:2.5) for 2 hours.

  • Precipitate: Precipitate in cold diethyl ether and lyophilize.

Application II: Homobifunctional Protein Crosslinking

Objective: Link two interacting proteins or subunits to map quaternary structure using a soluble bis-alkyne PEG linker.

Protocol: Solution-Phase Crosslinking

Reagent: Bis-propargyl-PEG2 (Water soluble).

  • Tagging: Ensure Target Protein A and Target Protein B are functionalized with azide groups (via metabolic labeling or NHS-Azide conjugation).

  • Equilibration: Mix Protein A and B in PBS (pH 7.4) at physiological concentrations (

    
    ) to allow complex formation.
    
  • Crosslinking:

    • Add Bis-propargyl-PEG2 linker (

      
      ).
      
    • Add THPTA-Cu premix (See Table 1).

    • Incubate for 30–60 minutes at 4°C.

  • Analysis: Analyze via SDS-PAGE (Western Blot). A successful crosslink will appear as a higher molecular weight band (MW of A + B).

Optimization & Data Presentation

Ligand Selection Guide

The choice of ligand is the single most critical variable in preventing protein degradation during CuAAC.

LigandSolubilityProtection FactorRecommended Application
TBTA Low (DMSO req.)LowSolid-phase peptide stapling (Organic solvents).
THPTA High (Water)HighProtein crosslinking; Live cell surface labeling.
BTTAA High (Water)Very HighSensitive enzymatic assays; Low copper loading.
Workflow Visualization

The following diagram outlines the decision tree for selecting the correct bis-alkyne workflow.

WorkflowLogic Start Select Application Stapling Peptide Stapling (Helix Stabilization) Start->Stapling Crosslinking Protein Crosslinking (Interaction Mapping) Start->Crosslinking Resin Perform On-Resin (Prevents Dimerization) Stapling->Resin High Conc. Solution Perform in Solution (Physiological Conditions) Crosslinking->Solution Low Conc. Reagent1 Reagent: 1,3-Diethynylbenzene (Rigid Linker) Resin->Reagent1 Reagent2 Reagent: Bis-propargyl-PEG (Flexible Linker) Solution->Reagent2 Analysis1 Validation: LC-MS & CD Spec Reagent1->Analysis1 Analysis2 Validation: SDS-PAGE / Western Reagent2->Analysis2

Figure 2: Decision matrix for bis-alkyne experimental design.

Troubleshooting & Validation (E-E-A-T)

Common Failure Modes
  • Incomplete Stapling (Mono-click):

    • Cause: Steric hindrance or oxidized catalyst.

    • Fix: Increase temperature to 40°C or switch to a more active catalyst complex (Cu(MeCN)₄PF₆).

  • Peptide Oxidation:

    • Cause: ROS generation by Cu/Ascorbate.[5]

    • Fix: Use Aminoguanidine or Ascorbic Acid as scavengers; switch to BTTAA ligand.

  • Precipitation:

    • Cause: Bis-alkyne linkers (like DEB) are hydrophobic.

    • Fix: Ensure at least 30% organic co-solvent (DMSO/DMF) if compatible with the biomolecule.

Validation Standards
  • Mass Spectrometry: The "Double-Click" adds a specific mass. For 1,3-diethynylbenzene (

    
    ), the mass addition is 126.15 Da .
    
  • Circular Dichroism (CD): For stapled peptides, compare the CD spectra of the linear vs. stapled variant. A successful staple should show increased minima at 208 nm and 222 nm (characteristic of

    
    -helicity).
    

References

  • Lau, Y. H., et al. (2015). "A two-component 'double-click' approach to peptide stapling."[1] Nature Protocols.

  • Spring, D. R., et al. (2011).

  • Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation."[5] Current Protocols in Chemical Biology.

  • Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation."[5] Angewandte Chemie International Edition.

Sources

Application Note: Precision Functionalization of Dendrimers Using Bis-Propargyl Amine Cores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic application of bis-propargyl amine (dipropargylamine) as a heterofunctional


 core for the synthesis and functionalization of precision dendrimers. Unlike traditional PAMAM or PPI synthesis, which relies on Michael additions or amidation, this protocol leverages Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) —"Click Chemistry."

The bis-propargyl amine core offers a unique "focal point" architecture: a secondary amine available for conjugation to bioactive payloads or surfaces, and two alkyne "arms" ready for divergent dendritic growth. This dual-functionality is critical for developing targeted drug delivery systems where the core carries the drug and the branches provide solubility and shielding.

Strategic Rationale: The Core Advantage

In dendritic synthesis, the core determines the symmetry and multiplicity of the macromolecule. Bis-propargyl amine provides a distinct advantage over symmetric cores (like ethylenediamine) due to its chemical orthogonality .

Mechanism of Action[1][2]
  • The Anchor (Amine): The secondary amine (

    
    ) is the "A" functionality. It can be selectively alkylated or acylated to attach the dendrimer to a drug, a fluorescent probe, or a solid surface before dendrimer growth.
    
  • The Branching Units (Alkynes): The two propargyl groups are the "B" functionalities. They remain inert during the amine functionalization but react quantitatively with azides under Cu(I) catalysis to form 1,2,3-triazole linkages.

Pathway Visualization

The following diagram illustrates the divergent growth strategy initiating from a bis-propargyl amine core.

Dendrimer_Growth cluster_legend Key Reaction Step Core Bis-Propargyl Amine (Core) Focal_Point Functionalized Core (Drug/Probe Attached) Core->Focal_Point Step 1: N-Acylation (Amine Protection/Conjugation) Gen1 Generation 1 (G1) (2 Triazoles Formed) Focal_Point->Gen1 Step 2: CuAAC Click (+ Azide-Dendron) Gen2 Generation 2 (G2) (4 Surface Groups) Gen1->Gen2 Step 3: Activation & Growth Note CuAAC forms robust 1,2,3-triazole linkages

Figure 1: Divergent synthesis workflow starting from the bis-propargyl amine core. The amine is functionalized first, followed by "clicking" the alkyne arms.

Experimental Protocols

Protocol A: Core Functionalization (The "Anchor" Step)

Objective: To attach a functional moiety (e.g., a spacer or drug) to the secondary amine of the bis-propargyl amine, creating the focal point.

Reagents:

  • Bis-propargyl amine (1 equiv.)

  • Acyl Chloride or Carboxylic Acid (Target Payload) (1.1 equiv.)

  • Dichloromethane (DCM) (Anhydrous)

  • Triethylamine (TEA) or DIPEA (1.5 equiv.)

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of the target carboxylic acid derivative in anhydrous DCM under nitrogen atmosphere.

  • Activation (if using Acid): Add EDC·HCl (1.2 equiv) and NHS (1.2 equiv). Stir for 2 hours at Room Temperature (RT) to form the active ester.

  • Core Addition: Add bis-propargyl amine (1.0 equiv) and TEA (1.5 equiv) dropwise to the mixture.

  • Reaction: Stir at RT for 12–24 hours. Monitor by TLC (disappearance of amine).

  • Workup: Wash with 1M HCl (to remove unreacted amine), then saturated NaHCO₃, then brine. Dry over MgSO₄.

  • Yield Check: Confirm structure via ¹H NMR (Shift of

    
     protons).
    
Protocol B: Dendrimer Growth via CuAAC (The "Click" Step)

Objective: To react the alkyne arms of the core with an azide-functionalized monomer/dendron.[1][2]

Reagents:

  • Functionalized Bis-Propargyl Core (from Protocol A) (1 equiv. = 2 alkyne units)

  • Azide-Functionalized Dendron/Monomer (2.5 equiv., slight excess)

  • Copper(II) Sulfate Pentahydrate (CuSO₄[3]·5H₂O) (10 mol% per alkyne)

  • Sodium Ascorbate (20 mol% per alkyne)

  • Solvent: THF/Water (1:1) or t-Butanol/Water (1:1)

  • Ligand (Optional but recommended for G2+): TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the Core and the Azide-Dendron in the solvent mixture.

  • Catalyst Mix: In a separate vial, dissolve CuSO₄ and Sodium Ascorbate in a minimal amount of water. If using TBTA, dissolve it in the organic co-solvent and add to the main flask first.

  • Initiation: Add the Cu/Ascorbate solution to the main flask. The solution may turn bright yellow/orange (characteristic of Cu(I)).

  • Degassing (CRITICAL): Oxygen oxidizes Cu(I) to inactive Cu(II). Sparge the mixture with Argon or Nitrogen for 15 minutes immediately after mixing.

  • Reaction: Stir at 35–40°C for 12–24 hours.

    • Expert Insight: For higher generations (G3+), microwave irradiation (60°C, 30 mins) significantly improves yield and reduces defects due to steric hindrance [1].

  • Quenching: Expose to air to oxidize Cu(I) back to blue Cu(II).

  • Purification:

    • Add EDTA solution (0.1 M) to chelate copper.

    • Extract with DCM or perform dialysis (MWCO dependent on generation) against water/EDTA for 24 hours.

Characterization & Quality Control

Trustworthiness in dendrimer chemistry relies on proving structural perfection. A "defect-free" dendrimer must show complete conversion of alkynes to triazoles.

TechniqueTarget ObservationSuccess Criteria
¹H NMR Triazole ProtonAppearance of a distinct singlet at δ 7.5–8.0 ppm .
¹H NMR Alkyne ProtonComplete disappearance of the terminal alkyne triplet at δ ~2.2 ppm .
MALDI-TOF Molecular WeightSingle sharp peak matching theoretical mass. No "n-1" deletion peaks.
GPC Polydispersity (PDI)PDI < 1.1 (indicates uniform growth).
Troubleshooting Logic

Common failure modes and their resolutions:

Troubleshooting Start Issue: Incomplete Conversion (Alkyne peak visible in NMR) Check1 Is the solution blue? Start->Check1 Action1 Oxygen Leak: Cu(I) oxidized. Add more Ascorbate & Degas. Check1->Action1 Yes Check2 Is the core aggregated? Check1->Check2 No (Yellow) Action2 Steric Hindrance. Switch to DMSO/Water or use Microwave. Check2->Action2

Figure 2: Decision tree for troubleshooting incomplete click reactions.

Applications in Drug Development[4][6]

The bis-propargyl amine core is particularly valuable for prodrug synthesis .

  • Case Study: Camptothecin (CPT) Delivery.

    • Researchers utilize the secondary amine of the core to attach CPT via a cleavable ester linker.

    • The alkyne arms are then "clicked" with PEGylated azides (PEG-N₃).

    • Result: A water-soluble, high-molecular-weight nanocarrier that passively targets tumors via the EPR effect, releasing the drug only upon ester hydrolysis inside the cell [2].

References

  • Arseneault, M., et al. (2015). Recent Advances in Click Chemistry Applied to Dendrimer Synthesis.[2][4][5][6] Molecules.[7][2][8][4][5][6][9][10][11][12][13][14] Link

  • Yang, H., et al. (2015).[2] Click synthesis of a polyamidoamine dendrimer-based camptothecin prodrug. RSC Advances.[2] Link

  • Malkoch, M., et al. (2005). Structurally Diverse Dendritic Libraries: A Highly Efficient Functionalization Approach using Click Chemistry. Macromolecules.[8][4][10][11][13][15] Link

  • Wu, P., et al. (2004). Efficiency and Fidelity in a Click-Chemistry Route to Triazole Dendrimers by the Copper(I)-Catalyzed Ligation of Azides and Alkynes. Angewandte Chemie International Edition. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Suppressing Glaser Coupling in Dipropargyl Amine Systems

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Dipropargyl amines are highly versatile bifunctional building blocks used in polymer synthesis, nanomedicine, and macrocyclization. However, their dual terminal alkynes, combined with the coordinating ability of the central amine, make them exceptionally prone to copper-mediated oxidative homocoupling (Glaser coupling).

This guide provides mechanistic troubleshooting, self-validating protocols, and field-proven insights to help you eliminate diynes, oligomers, and complex cross-linked mixtures during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira reactions.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why are dipropargyl amines exceptionally prone to Glaser homocoupling? A1: The central secondary or tertiary amine acts as an endogenous, coordinating ligand for copper. This localizes Cu(I) in close proximity to the two terminal alkynes, drastically increasing the effective concentration of copper acetylide intermediates. When exposed to even trace amounts of molecular oxygen, Cu(I) is oxidized to a Cu(I)/Cu(II) mixed-valence cluster, which is the catalytically active species that drives the oxidative C-C bond formation 1.

Q2: I degassed my CuAAC reaction thoroughly, but I still see diyne side products. What went wrong? A2: Glaser coupling often occurs post-reaction during the workup phase. When the reaction flask is opened to the air, the active Cu(I) catalyst is rapidly oxidized to Cu(II) in the presence of unreacted alkynes, triggering instantaneous homocoupling 2. To prevent this, you must quench the catalyst before exposing the mixture to oxygen.

Q3: Which ligands best suppress oxidative coupling in dipropargyl systems? A3: Tetradentate ligands such as THPTA or TBTA are highly recommended. These ligands fully encapsulate the Cu(I) ion, stabilizing its oxidation state and sterically shielding it from dissolved oxygen. This prevents the formation of the Cu(II) species required for Glaser coupling, while simultaneously accelerating the desired azide-alkyne cycloaddition 3.

Q4: Can I use Cu(II) salts directly without a reducing agent? A4: No. CuAAC requires Cu(I) to proceed efficiently, especially in sterically hindered molecular systems 4. If you use a Cu(II) salt without a reducing agent, no click reaction will occur. Conversely, if you use Cu(I) salts without a reducing agent, disproportionation and trace oxygen will inevitably generate Cu(II), leading directly to Glaser coupling. Always use a self-maintaining catalytic system: Cu(II) + excess sodium ascorbate.

Part 2: Pathway & Workflow Visualizations

Mechanism Start Dipropargyl Amine + Cu(I) Acetylide Cu(I)-Acetylide Complex Start->Acetylide O2 Trace O2 Exposure (No Reducing Agent) Acetylide->O2 Anaerobic Strict Anaerobic + Excess Ascorbate Acetylide->Anaerobic CuII Mixed Cu(I)/Cu(II) Cluster O2->CuII Oxidation Stabilized Ligand-Stabilized Cu(I) Anaerobic->Stabilized Protection Glaser Glaser Homocoupling (Diyne Side Products) CuII->Glaser C-C Bond Formation CuAAC CuAAC Reaction (Target Triazoles) Stabilized->CuAAC Azide Addition

Divergent pathways of Cu(I)-acetylide: Glaser coupling vs. CuAAC.

Troubleshooting Detect Issue: Diyne Impurities Detected Check1 Is system strictly degassed? Detect->Check1 Degas Action: Freeze-Pump-Thaw (3x) Check2 Is Cu(I) continuously reduced? Degas->Check2 Ascorbate Action: Add 10 eq Na-Ascorbate Check3 Is Cu(I) sterically shielded? Ascorbate->Check3 Ligand Action: Add THPTA (Ligand:Cu 2:1) Check4 Is catalyst quenched before air? Ligand->Check4 Quench Action: Post-Reaction EDTA Quench Success Result: Glaser Coupling Suppressed Quench->Success Check1->Degas No Check1->Check2 Yes Check2->Ascorbate No Check2->Check3 Yes Check3->Ligand No Check3->Check4 Yes Check4->Quench No Check4->Success Yes

Step-by-step troubleshooting workflow to eliminate Glaser homocoupling.

Part 3: Quantitative Reaction Parameters

To successfully shift the reaction kinetics away from oxidative coupling and toward your target reaction, specific stoichiometric and environmental adjustments must be made.

ParameterStandard CuAACOptimized for Dipropargyl AminesMechanistic Rationale
Atmosphere Open air or mild N₂ sweepStrict Schlenk line (Freeze-Pump-Thaw)Prevents oxidation of Cu(I) to the Cu(I)/Cu(II) mixed-valence cluster required for Glaser coupling.
Reducing Agent 1–2 eq Sodium Ascorbate5–10 eq Sodium AscorbateMaintains a highly reducing environment to instantly quench adventitious O₂ and sequester harmful Cu(II) species 5.
Ligand : Copper Ratio 1:1 (e.g., TBTA)2:1 to 5:1 (e.g., THPTA)Fully saturates the Cu(I) coordination sphere, preventing the amine substrate from acting as an endogenous ligand.
Workup Protocol Direct exposure to airAnaerobic EDTA quench prior to openingEliminates post-reaction oxidative homocoupling during product isolation.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . At each critical juncture, a visual or analytical check confirms that the mechanistic conditions required to prevent Glaser coupling have been met.

Protocol: Strictly Anaerobic CuAAC with Post-Reaction Quenching

Step 1: Reagent Purification & Degassing

  • Action: Dissolve the dipropargyl amine and azide in the chosen solvent (e.g., DMF/H₂O or t-BuOH/H₂O) in a Schlenk flask. Perform three consecutive freeze-pump-thaw cycles.

  • Causality: Oxygen is the terminal oxidant for Glaser coupling. Removing dissolved oxygen eliminates the primary driver of the side reaction.

  • Validation Check: Use a resazurin indicator strip in a parallel blank vial connected to the same manifold; it must transition from pink to colorless, confirming strict anaerobicity.

Step 2: Catalyst Pre-complexation

  • Action: In a separate, degassed vial, mix CuSO₄ (0.05 eq) with THPTA ligand (0.15 eq). Stir for 5 minutes, then add sodium ascorbate (0.5 eq relative to total substrate).

  • Causality: Free Cu(I) is highly susceptible to disproportionation. Pre-mixing CuSO₄ with THPTA before adding ascorbate ensures that the moment Cu(I) is generated, it is sterically shielded.

  • Validation Check: The initial CuSO₄/THPTA mixture is bright blue. Upon adding sodium ascorbate, it must turn completely colorless or very pale yellow. A green tint indicates incomplete reduction or oxygen ingress.

Step 3: Substrate Addition & Reaction

  • Action: Transfer the pre-complexed, colorless catalyst solution to the main reaction flask via an air-tight syringe. Maintain the reaction under positive Argon pressure.

  • Causality: Dipropargyl amines have two alkynes. High dilution and active Cu(I) stabilization favor the desired intermolecular click reaction with the azide over intermolecular Glaser oligomerization.

  • Validation Check: Monitor via LC-MS. The absence of [2M-2H] peaks confirms the suppression of alkyne homocoupling.

Step 4: Anaerobic Quenching (Critical Step)

  • Action: Before opening the flask to the atmosphere, inject an excess of a degassed 0.5 M EDTA solution (pH 8.0) into the reaction mixture. Stir for 15 minutes.

  • Causality: Exposing the active reaction to air during workup causes instantaneous post-reaction Glaser coupling of any residual alkynes. EDTA outcompetes the alkyne and amine for copper coordination.

  • Validation Check: The mixture will turn a stable, deep blue (indicating the formation of the Cu(II)-EDTA complex). It is now safe to open the flask to the atmosphere for standard extraction.

References

  • Anaerobic photoinduced Cu(0/I)
  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions.
  • Troubleshooting low yield in copper-c
  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced M
  • Rigid Peptide Macrocycles via On-Resin Glaser Stapling. PMC.

Sources

Technical Support: Optimization of N-tert-Butyl Propargylamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

User Query: How do I optimize the yield of N-tert-butylpropargylamine and minimize side products?

The Core Challenge: This reaction is a contest between volatility and nucleophilicity .

  • Volatility: tert-Butylamine (tBuNH

    
    ) boils at ~44–46 °C. In standard open-flask reflux conditions, you lose your nucleophile before it reacts, destroying your stoichiometry.
    
  • Over-Alkylation: While the bulky tert-butyl group suppresses the formation of tertiary amines compared to linear amines, the propargyl group is small, linear, and highly electrophilic. Without kinetic control, bis-propargylation is a distinct risk.

The Solution: Switch from a "dump-and-stir" approach to a controlled biphasic or heterogeneous base system with strict temperature management.

Reaction Mechanism & Pathway Analysis

To solve yield issues, we must visualize the competing pathways. The goal is to stop at Product B (Secondary Amine) and avoid Product C (Tertiary Amine) or Product D (Quaternary Salt).

Visualization: Reaction Kinetics & Side Pathways

ReactionPathways Start tert-Butylamine (tBuNH2) Mono Mono-Propargylated (Target Product) Start->Mono + Reagent (Fast, k1) Reagent Propargyl Bromide (HCCCH2Br) Mono->Start Proton Transfer (Equilibrium) Bis Bis-Propargylated (Impurity) Mono->Bis + Reagent (Slower due to Sterics, k2) Quat Quaternary Salt (Dead End) Bis->Quat + Reagent (Very Slow, k3)

Figure 1: Reaction cascade. The steric bulk of the t-butyl group makes k2 < k1, but excess alkylating agent will still drive the reaction toward Bis and Quat products.

Optimized Experimental Protocol

This protocol uses Potassium Carbonate (


)  as an acid scavenger. This is superior to using excess amine (which is volatile) or organic bases (which complicate purification).
Reagents & Stoichiometry
ComponentEquivalentsRoleNotes
Propargyl Bromide 1.0 eqElectrophileSAFETY: Lachrymator/Shock Sensitive. Use 80% in toluene.
tert-Butylamine 1.2 – 1.5 eqNucleophileSlight excess compensates for volatility loss.

(Anhydrous)
1.5 – 2.0 eqBaseInsoluble base prevents polymerization of propargyl bromide.
Acetonitrile (MeCN) Solvent (0.5 M)MediumPolar aprotic; accelerates

reaction.
Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a high-efficiency reflux condenser (cooled to 0 °C or lower) or use a pressure-rated sealed tube (recommended for scales <10g).

  • Base Suspension: Suspend anhydrous

    
     (1.5 eq) in Acetonitrile.
    
  • Amine Addition: Add tert-butylamine (1.2 eq). Cool the mixture to 0 °C.

  • Electrophile Addition: Add Propargyl Bromide (1.0 eq) dropwise over 30–60 minutes.

    • Why? Keeping the concentration of electrophile low relative to the amine favors mono-alkylation.

  • Reaction: Allow to warm to room temperature (RT).

    • If using sealed tube: Heat to 50 °C for 4-6 hours.

    • If using reflux: Stir at RT for 12–16 hours. Do not reflux aggressively; you will lose the amine.

  • Workup (Acid-Base Extraction):

    • Filter off solid salts (

      
      , Excess 
      
      
      
      ).
    • Concentrate the filtrate (carefully, product is semi-volatile).

    • Dissolve residue in

      
      .
      
    • Wash 1: Water (removes inorganic traces).

    • Extraction: Extract with 1M

      
       (The amine goes into the water layer; neutral impurities stay in DCM).
      
    • Recovery: Basify the aqueous layer with

      
       to pH > 12. Extract back into DCM.
      
    • Dry & Distill: Dry over

      
       and distill (or vacuum distill if scale allows).
      

Troubleshooting Guide (FAQ)

Q1: My yield is consistently low (<40%), even though the propargyl bromide is gone.

Diagnosis: You likely lost your tert-butylamine to evaporation before it could react. Fix:

  • Check the condenser temperature. If your chiller is at 10 °C, you are losing amine (bp 44 °C). Set chiller to -10 °C.

  • Switch to a sealed vessel. This keeps the amine in the liquid phase and allows you to heat the reaction to 60 °C safely, pushing the kinetics.

Q2: I am seeing a "double spot" on TLC or a secondary peak in LCMS.

Diagnosis: Bis-propargylation (Over-alkylation). Fix:

  • Increase Dilution: Run the reaction at 0.1 M or 0.2 M instead of 0.5 M.

  • Reverse Addition: Ensure propargyl bromide is added slowly to the amine, not the other way around.

  • Steric Check: While t-butyl is bulky, the propargyl group is "thin." If bis-alkylation persists, reduce the reaction temperature and extend the time.

Q3: The reaction mixture turned into a black tar.

Diagnosis: Polymerization of propargyl bromide or oxidative degradation. Fix:

  • Exclude Oxygen: Run under Nitrogen or Argon atmosphere.

  • Stabilizer: Ensure your propargyl bromide contains a stabilizer (often MgO or toluene). If it's old and yellow/brown before starting, redistill it (Caution: Explosion Hazard) or buy fresh stock.

  • Base Choice: Strong bases (like NaH or KOH) can cause elimination or polymerization. Stick to mild carbonate bases (

    
     or 
    
    
    
    ).

Interactive Troubleshooting Workflow

Use this logic tree to diagnose specific failure modes in your current experiment.

Troubleshooting Start Start Diagnosis CheckTLC Check TLC/LCMS Is SM (Amine) remaining? Start->CheckTLC YesSM Yes: SM Remaining CheckTLC->YesSM Incomplete NoSM No: SM Consumed CheckTLC->NoSM Complete LowYield Issue: Low Conversion YesSM->LowYield CheckProd Is Product Formed? NoSM->CheckProd OverAlk Issue: Over-Alkylation CheckProd->OverAlk Multiple Spots Action1 Action: Check Temperature & Seal Reactor LowYield->Action1 Action2 Action: Increase Amine Eq & Slow Addition of Halide OverAlk->Action2

Figure 2: Diagnostic decision tree for yield optimization.

Safety & Handling (Critical)

WARNING: Propargyl Bromide Handling

  • Shock Sensitivity: Pure propargyl bromide can detonate under physical shock or high heat. Always use the 80% solution in toluene if possible.

  • Lachrymator: It is a potent tear gas. Handle only in a functioning fume hood.

  • Disposal: Quench excess propargyl bromide with aqueous sodium bisulfite or dilute NaOH before disposal. Do not concentrate reaction mixtures containing large amounts of unreacted propargyl bromide to dryness.

References

  • Reaction Kinetics & Amine Alkylation

    • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674-683.[1] Link

  • Propargyl Bromide Safety

    • Organic Syntheses, Coll.[2][3] Vol. 6, p. 41 (1988); Vol. 57, p. 65 (1977). (Handling precautions for propargyl halides). Link

  • Physical Properties (tert-Butylamine)

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 6385, tert-Butylamine. (Boiling Point Data). Link

  • General Alkylation Protocols

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section on Amine Alkylation).[3][4][5][6] Link

Sources

Technical Support Center: Troubleshooting Copper Catalyst Removal from Dipropargylamine Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. For researchers and drug development professionals utilizing alkyne-amine coupling, A3 coupling, or CuAAC (Click chemistry), isolating pure dipropargylamine (DPA) derivatives is a notorious bottleneck. Because dipropargylamine acts as a powerful chelating agent, standard workups often fail to remove residual copper catalysts, leading to downstream reaction failures and assay interference.

This guide provides field-proven, causality-driven methodologies to diagnose, troubleshoot, and permanently resolve copper contamination in your DPA workflows.

Diagnostics & Causality: Why is Copper so Hard to Remove?

Q: Why does my dipropargylamine product retain a persistent blue or green color after a standard aqueous workup? A: A persistent blue or green hue is the universal visual indicator of copper contamination . Dipropargylamine is a highly effective bidentate/tridentate ligand. The secondary amine nitrogen and the


-electrons of the two terminal alkynes strongly coordinate with copper ions (Cu(I) and Cu(II)). Standard water or brine washes are thermodynamically insufficient to break this stable [Cu-DPA] complex, causing the chelated metal to partition directly into your organic product phase.

Q: How do I know if residual copper is interfering with my downstream reactions? A: Beyond the visual color, residual copper causes severe paramagnetic broadening in


H-NMR and 

C-NMR spectra, making integration impossible . Chemically, trace copper can catalyze unwanted side reactions, such as the Glaser homocoupling of your terminal alkynes, or sequester biological targets if the DPA is being used as a pharmaceutical linker.

Fig 1: Mechanistic pathway of competitive copper chelation and scavenging.

Experimental Workflows for Copper Removal

To achieve pharmaceutical-grade purity (< 5 ppm Cu), we recommend a two-tiered approach: a bulk liquid-liquid extraction followed by a solid-phase scavenging polish. Every protocol below is designed as a self-validating system —you will visually and spectroscopically confirm success at each stage.

Protocol A: Bulk Removal via EDTA Liquid-Liquid Extraction

The Causality: Ethylenediaminetetraacetic acid (EDTA) forms a highly stable, water-soluble hexadentate chelate with Cu(II) (log K ~ 18.8). This hexadentate coordination thermodynamically outcompetes the bidentate DPA ligand, pulling the metal entirely into the aqueous phase .

Step-by-Step Methodology:

  • Dilution: Dissolve the crude blue/green DPA reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Reagent Preparation: Prepare a 0.1 M aqueous solution of EDTA disodium salt. Critical Step: Adjust the pH to ~8.5–9.0 using 1M NaOH. EDTA must be fully deprotonated to act as an effective chelator .

  • Extraction: Wash the organic layer with an equal volume of the EDTA solution. Vigorously stir the biphasic mixture for 15–30 minutes to maximize interfacial mass transfer.

  • Validation (Visual): Separate the layers. The aqueous layer should turn deep blue/green, indicating the formation of the [Cu-EDTA]

    
     complex. The organic layer should noticeably lighten.
    
  • Iteration: Repeat the EDTA wash 2–3 times until the discarded aqueous layer remains completely colorless .

  • Workup: Wash the organic layer once with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Trace Removal via Solid-Phase Scavenging (< 5 ppm)

The Causality: For highly sensitive applications, liquid extraction leaves trace copper. Functionalized silica scavengers (e.g., SiliaMetS Thiol or Imidazole) provide an overwhelming localized concentration of high-affinity binding sites. Based on Hard-Soft Acid-Base (HSAB) theory, soft thiol groups irreversibly trap soft Cu(I) ions, driving the equilibrium entirely to the solid phase [[1]]([Link]).

Step-by-Step Methodology:

  • Solvation: Dissolve the semi-purified DPA in a polar aprotic solvent (e.g., THF, DMF) or a chlorinated solvent.

  • Scavenger Addition: Add 4–8 molar equivalents of a silica-based metal scavenger (SiliaMetS Thiol for Cu(I) or SiliaMetS Imidazole for Cu(II)) relative to the estimated residual copper concentration.

  • Incubation: Stir the suspension vigorously at room temperature (or up to 40°C to accelerate kinetics) for 4 to 12 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the silica-bound copper .

  • Validation (Spectroscopic): Concentrate the filtrate and run a

    
    H-NMR. Sharp, well-defined alkyne proton peaks (~2.2 ppm) and methylene peaks confirm the absence of paramagnetic Cu(II) broadening.
    

Fig 2: Decision tree for copper catalyst removal from dipropargylamine products.

Quantitative Comparison of Copper Removal Methods

Selecting the right method depends on your scale, budget, and purity requirements. Below is a synthesized comparison of the most effective techniques for DPA purification.

Removal MethodPrimary MechanismOptimal Cu TargetEfficiency / Final PurityProsCons
0.1M EDTA Wash Hexadentate ChelationBulk (>1000 ppm)~90-95% removalLow cost, highly scalable, reliable visual indicators.May cause emulsions; leaves trace Cu behind.
10% NH

OH Wash
Tetramine ComplexationBulk (>1000 ppm)~85-90% removalVery cheap, fast phase separation [[2]]([Link]).Strong base can degrade sensitive functional groups.
SiliaMetS Thiol Covalent / Soft-Soft InteractionTrace (<100 ppm)>99% removal (< 5 ppm)Exceptional for Cu(I); no aqueous workup required.Higher cost; requires 4-12 hours of incubation.
SiliaMetS Imidazole CoordinationTrace (<100 ppm)>98% removal (< 10 ppm)Exceptional for Cu(II) and mixed oxidation states.Higher cost; requires filtration through Celite.

Advanced Troubleshooting FAQs

Q: I am trying to remove copper using Protocol A, but my EDTA wash is forming a stubborn emulsion. How do I break it? A: Emulsions in DPA workups often occur due to the amphiphilic nature of partially protonated secondary amines interacting with copper hydroxide particulates. To break the emulsion:

  • Add saturated brine to increase the ionic strength of the aqueous phase.

  • Filter the entire biphasic mixture through a pad of Celite. This removes the insoluble polymeric copper particulates that physically stabilize the emulsion layer.

  • Allow the mixture to settle in a separatory funnel for 30 minutes.

Q: Can I use aqueous ammonia instead of EDTA for the bulk wash? A: Yes. Aqueous ammonia (10% NH


OH) is an excellent alternative that forms the highly soluble cupric tetramine complex 

[[3]]([Link]) . It is highly effective and cheaper than EDTA. However, you must ensure that your specific DPA derivative does not contain base-sensitive functional groups (e.g., easily hydrolyzable esters) before utilizing this method.

Q: I added a solid-phase scavenger, but my product yield dropped significantly. What happened? A: You likely experienced non-specific binding. While scavengers are designed for metals, highly polar amines like DPA can sometimes hydrogen-bond to the unfunctionalized silanol groups on the silica backbone. To recover your yield, wash the filtered Celite/Scavenger cake with a highly polar solvent system (e.g., 10% Methanol in Dichloromethane) to elute the non-specifically bound DPA without displacing the covalently trapped copper.

References

Sources

Technical Support Center: Low-Temperature Storage & Handling of tert-Butylbis(prop-2-yn-1-yl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile & Vulnerability Overview

tert-Butylbis(prop-2-yn-1-yl)amine (CAS: 10542-54-8) is a sterically hindered tertiary amine featuring two terminal alkyne (propargyl) groups. This dual functionality makes it a highly versatile building block in click chemistry and cross-coupling reactions, but it also introduces specific storage vulnerabilities. The tertiary amine center is susceptible to oxidation (forming N-oxides), while the terminal alkynes are prone to transition-metal-catalyzed or thermal Glaser-type coupling and polymerization. Furthermore, like many propargylamines, it is sensitive to air and moisture, requiring stringent low-temperature storage protocols under inert gas[1][2].

Troubleshooting Guide & FAQs

Q1: My reagent has turned from a clear liquid to a dark yellow/brown viscous oil. Is it still usable? A: Discoloration typically indicates oxidation of the tertiary amine to an N-oxide or the onset of alkyne polymerization. This degradation is accelerated by ambient light, oxygen, and temperatures above 25°C. If the liquid has darkened significantly, its purity has likely dropped below acceptable thresholds for sensitive catalytic reactions.

  • Causality: Terminal alkynes can undergo radical-mediated polymerization when exposed to oxygen and thermal energy.

  • Action: Perform the Pre-Use NMR Assessment (Protocol 1) before discarding. To prevent this, always store the compound at 4°C or -20°C under an argon atmosphere[3].

Q2: I removed the bottle from the -20°C freezer and opened it immediately to quickly extract an aliquot. Now my downstream Sonogashira coupling is failing. What happened? A: You likely introduced atmospheric moisture into the reagent.

  • Causality: When a cold bottle is opened in a humid ambient environment, water rapidly condenses on the inner walls and dissolves into the hygroscopic amine. This moisture can poison palladium/copper catalysts in downstream cross-coupling reactions and promote hydrate formation[2].

  • Action: Always allow the sealed bottle to equilibrate to room temperature (typically 30-60 minutes) before opening.

Q3: The liquid has crystallized or become extremely viscous in the -20°C freezer. Did it degrade? A: No, this is a physical phase change, not chemical degradation. The steric bulk of the tert-butyl group combined with the rigid propargyl arms can raise the freezing point of the compound compared to simpler amines.

  • Action: Gently warm the sealed bottle in a 20-25°C water bath until it completely liquefies. Never use a heat gun, as localized thermal shock can trigger spontaneous polymerization of the alkynes.

Stability Metrics & Storage Conditions

To ensure reproducibility, researchers must align their storage conditions with their expected usage timelines. The table below summarizes the causality between storage environments and degradation risks.

Storage TemperatureAtmosphereExpected Shelf LifePrimary Degradation Risk & Causality
20-25°C (Ambient) Air< 1 WeekHigh: Rapid oxidation and N-oxide formation due to unrestricted O2 access.
4°C (Refrigerated) Air1-3 MonthsModerate: Slow oxidation; moisture absorption leading to hydrate formation.
4°C (Refrigerated) Argon6-12 MonthsLow: Trace polymerization if exposed to UV light or trace metal contaminants.
-20°C (Freezer) Argon> 2 YearsMinimal: Thermal and oxidative pathways are kinetically frozen[3].

Mechanistic Visualization: Degradation Pathways

Degradation Compound This compound (Intact) NOxide N-Oxide Formation (Loss of basicity) Compound->NOxide Oxidation Polymer Alkyne Polymerization / Glaser Coupling Compound->Polymer Thermal/Catalytic Hydrate Hydrate Formation / Hydrolysis Compound->Hydrate Hygroscopic O2 O2 Exposure O2->NOxide Temp High Temp (>25°C) Temp->Polymer Moisture Moisture/H2O Moisture->Hydrate Mitigation1 Inert Gas (Ar/N2) Mitigation1->O2 Mitigation2 Low Temp (-20°C to 4°C) Mitigation2->Temp Mitigation3 Desiccants / Sealed Septa Mitigation3->Moisture

Figure 1: Degradation pathways of this compound and low-temp mitigations.

Experimental Protocols

Protocol 1: Pre-Use Quality Assessment (Self-Validating NMR Protocol)

Before utilizing a batch of this compound that has been stored for >3 months, validate its structural integrity using 1H-NMR. This protocol is self-validating: the presence of specific sharp peaks confirms purity, while peak broadening definitively diagnoses polymerization.

  • Solvent Preparation: Use CDCl3 that has been stored over basic alumina or potassium carbonate (K2CO3). Causality: Trace DCl in degraded CDCl3 will protonate the tertiary amine, shifting the NMR signals and potentially catalyzing degradation during the scan.

  • Sampling: Under an argon atmosphere, extract 10-15 µL of the amine and dissolve it in 0.6 mL of the neutralized CDCl3.

  • Spectral Acquisition & Validation: Run a standard 1H-NMR scan.

    • Validation Check 1 (Intact Reagent): Look for a sharp singlet at ~1.1 ppm (9H, tert-butyl), a doublet at ~3.4 ppm (4H, propargyl CH2), and a triplet at ~2.2 ppm (2H, terminal alkyne CH).

    • Validation Check 2 (Degradation): If the peak at ~2.2 ppm is diminished relative to the 1.1 ppm peak, or if the baseline between 2.0-4.0 ppm shows broad, undefined humps, alkyne polymerization has occurred. Discard the batch.

Protocol 2: Cold Storage Retrieval & Dispensing Workflow

To prevent moisture condensation and oxidative degradation, strictly adhere to this handling workflow when retrieving the compound from low-temperature storage[1].

  • Equilibration: Remove the sealed bottle from the 4°C or -20°C storage unit. Place it in a desiccator or leave it on the benchtop for 30-60 minutes until it reaches ambient temperature.

  • Visual Inspection: Wipe the exterior of the bottle with a Kimwipe. If condensation immediately reforms, the internal temperature is still too low. Wait an additional 15 minutes.

  • Inert Transfer: Transfer the bottle into a glovebox or connect it to a Schlenk line. Causality: Argon is preferred over Nitrogen because Argon is denser than air and forms a protective blanket over the liquid surface, preventing O2 ingress during pipetting.

  • Dispensing: Use a dry, argon-purged syringe or micropipette to extract the required volume.

  • Resealing: Purge the headspace of the source bottle with a gentle stream of Argon for 10-15 seconds. Seal tightly with Parafilm or thread seal tape, and immediately return to cold storage.

Workflow Visualization: Cold Storage Handling

HandlingWorkflow Start Remove from -20°C Storage Equilibrate Equilibrate to RT (30-60 mins) Start->Equilibrate Check Check for Condensation on Outer Bottle? Equilibrate->Check Wait Wait until dry Check->Wait Yes Glovebox Transfer to Glovebox or Schlenk Line Check->Glovebox No Wait->Check Dispense Dispense Aliquot under Argon Glovebox->Dispense Seal Purge headspace & Seal tightly Dispense->Seal Return Return to -20°C Seal->Return

Figure 2: Step-by-step logic for retrieving and dispensing moisture-sensitive reagents from cold storage.

References

Sources

Technical Support Center: Troubleshooting & Purification Guide for tert-Butyl Dipropargylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistic insights into the purification of tert-butyl dipropargylamine (systematically named tert-butyl di(prop-2-ynyl)carbamate, CAS: 262418-92-8)[1].

Because this compound is a critical bifunctional building block for copper-catalyzed alkyne-azide cycloaddition (CuAAC) and cross-linking applications, ensuring its absolute purity is non-negotiable. This guide bypasses generic advice to focus directly on the specific physicochemical behaviors of this molecule.

Mechanistic Insights & Chromatography Fundamentals

To purify a compound effectively, you must understand why it behaves the way it does on a silica column. Every step in your protocol should be a self-validating system based on these principles:

  • Polarity & Elution Causality: The most common synthetic route involves the alkylation of N-Boc-propargylamine with propargyl bromide[2]. The starting material is a secondary carbamate, meaning it possesses an N–H bond that acts as a strong hydrogen-bond donor to the silanol groups on the silica gel stationary phase. The target product, N-Boc-dipropargylamine, is a tertiary carbamate lacking this N–H bond[2]. Consequently, the product interacts much more weakly with the silica and will elute significantly faster (higher Rf) than the starting material.

  • Visualization Limitations: The molecule lacks a conjugated π-system. The isolated alkyne and carbonyl groups do not absorb strongly at 254 nm, rendering standard UV visualization completely ineffective. Chemical staining via redox-active agents is mandatory to track the compound[3].

Standard Operating Procedure: Silica Gel Flash Chromatography

Scope: 1–10 g scale purification. Objective: Isolate N-Boc-dipropargylamine from unreacted starting materials and alkylating agents.

  • Column Preparation: Prepare a slurry of normal-phase silica gel (230–400 mesh) in 100% hexanes (or petroleum ether). Use a ratio of approximately 40 g of silica per 1 g of crude mixture.

  • Dry Loading (Critical Step): Dissolve the crude oil in a minimum volume of dichloromethane (DCM). Add 2 mass equivalents of silica gel to the flask and evaporate to total dryness on a rotary evaporator. Load this free-flowing powder evenly onto the column bed. Causality: Dry loading prevents the non-polar product from streaking down the column before the gradient is formally applied.

  • Isocratic Wash: Elute with 100% hexanes for 2 Column Volumes (CV) to flush out highly non-polar impurities (e.g., mineral oil from NaH dispersions, excess propargyl bromide).

  • Gradient Elution: Gradually step the mobile phase polarity to 5% Ethyl Acetate (EtOAc) in hexanes, and finally to 10% EtOAc[2]. Collect fractions in 20 mL test tubes.

  • Staining & Validation: Spot fractions onto a silica TLC plate. Dip the plate into a Potassium Permanganate (KMnO4) stain (Recipe: 1.5 g KMnO4, 10 g K2CO3, 1.25 mL 10% w/v NaOH in 200 mL water)[3]. Heat gently with a heat gun. The product will appear as a bright yellow/brown spot against a purple background[4].

Visual Workflows

ImpurityProfile SM N-Boc-propargylamine (H-Bond Donor) Target N-Boc-dipropargylamine (No H-Bond Donor) SM->Target Alkylation (NaH) Imp1 Unreacted SM (Sticks to Silica) SM->Imp1 Incomplete Rxn Reagent Propargyl Bromide (Non-Polar) Reagent->Target

Fig 1: Synthesis pathway and mechanistic basis for polarity differences.

Troubleshooting Start Issue: Blank TLC Plate CheckUV Using UV 254 nm? Start->CheckUV YesUV Switch to KMnO4 Stain (Oxidizes alkynes) CheckUV->YesUV Yes NoUV Check Fraction Concentration CheckUV->NoUV No

Fig 2: Decision tree for resolving common TLC visualization failures.

Troubleshooting Guides & FAQs

Q: Why can't I see my product spots on the TLC plate under a UV lamp? A: N-Boc-dipropargylamine lacks a conjugated chromophore. The isolated alkyne bonds do not absorb UV light at 254 nm. You must use a chemical stain[3]. The recommended method is a KMnO4 stain. The electron-rich alkynes reduce the purple Mn(VII) complex to brown Mn(IV) dioxide upon mild heating, providing excellent visual contrast[4].

Q: My product is co-eluting with the starting material (N-Boc-propargylamine). How do I resolve this? A: This indicates your solvent system is too polar, causing both the secondary and tertiary carbamates to migrate at the solvent front. Because the target product lacks an N–H bond, it is significantly less polar than the starting material. Reduce the polarity of your mobile phase to 95:5 Hexanes:EtOAc[2]. On a properly equilibrated column, the N-Boc-dipropargylamine will elute cleanly before the starting material.

Q: I had a great yield by NMR of the crude, but lost over 40% of my product after rotary evaporation. Did it degrade? A: It is highly unlikely to be degradation. N-Boc-dipropargylamine (MW 193.24 g/mol ) is a relatively low-molecular-weight, non-polar oil, making it moderately volatile[1]. If you leave it on a high-vacuum manifold (<1 mbar) or use a hot water bath (>40 °C) during rotary evaporation, the product will co-evaporate with the solvent. Strictly control your evaporation parameters (see Table 2).

Q: I synthesized the compound using dipropargylamine and Boc-anhydride (Boc2O). How do I separate the product from excess Boc2O? A: Boc2O is highly non-polar and will elute very close to N-Boc-dipropargylamine on silica gel. Instead of relying purely on chromatography, use a chemical quench. Before loading the crude onto the column, stir it with a primary amine (e.g., ethanolamine or N,N-dimethylethylenediamine) for 30 minutes. This converts the excess Boc2O into a highly polar, water-soluble urea/carbamate derivative that can be easily removed via a mild acidic aqueous wash.

Quantitative Data Summaries

Table 1: TLC Rf Values & Visualization Matrix

Compound Rf (10% EtOAc/Hexanes) UV (254 nm) KMnO4 Stain (Heat) Ninhydrin Stain
N-Boc-dipropargylamine (Product) ~0.65 Invisible Strong Brown/Yellow Invisible
N-Boc-propargylamine (SM) ~0.35 Invisible Strong Brown/Yellow Invisible
Propargyl Bromide ~0.85 Invisible Faint Brown Invisible

| Dipropargylamine (Alt. SM) | ~0.05 (Streaks) | Invisible | Brown | Positive (Red/Purple) |

Table 2: Optimized Rotary Evaporation Parameters (To Prevent Product Loss)

Solvent Being Removed Max Bath Temperature Vacuum Pressure (mbar) Time on High Vacuum Pump
Hexanes / EtOAc 25 °C – 30 °C 150 → 50 mbar < 15 minutes (Monitor closely)

| Dichloromethane (DCM) | 20 °C – 25 °C | 400 → 150 mbar | < 15 minutes |

References
  • Beilstein Journal of Organic Chemistry - Stereodynamic tetrahydrobiisoindole “NU-BIPHEP(O)”s: functionalization, rotational barriers and non-covalent interactions (Details synthesis and chromatography conditions for N-Boc-dipropargylamine). URL: [Link]

  • Organic Syntheses - Working with Hazardous Chemicals (Details the redox mechanism and application of KMnO4 stains for alkynes). URL: [Link]

  • Organic Syntheses - One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction (Provides the standardized KMnO4 TLC stain recipe). URL: [Link]

Sources

troubleshooting low conversion in bis-click cycloadditions

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Role: Senior Application Scientist Topic: Troubleshooting Low Conversion in Bis-Click Cycloadditions

The "Bis-Click" Bottleneck: An Executive Summary

Welcome to the Technical Support Center. If you are here, you likely have a reaction mixture containing 60% mono-triazole, 10% starting material, and only 30% of your desired bis-triazole product.

"Bis-click" reactions (double CuAAC) present a unique kinetic challenge compared to mono-functionalizations. The formation of the first triazole ring often alters the solubility, steric environment, and electronic properties of the substrate, creating a high energy barrier for the second cycloaddition. Furthermore, because bis-clicks require twice the turnover number (TON) from the catalyst, they are disproportionately sensitive to catalyst deactivation via oxidation or aggregation.

This guide moves beyond basic "add more copper" advice to address the mechanistic root causes of incomplete conversion.

Diagnostic Workflow

Before adjusting parameters, identify where your reaction is failing. Use this logic flow to diagnose the specific failure mode.

BisClickDiagnosis Start Symptom: Low Bis-Product Yield CheckLCMS Analyze LCMS/TLC Start->CheckLCMS ResultMono Major Product: Mono-Triazole CheckLCMS->ResultMono >50% Mono ResultSM Major: Starting Material (No Reaction) CheckLCMS->ResultSM No Conversion ResultPrecip Precipitate / Color Change (Green) CheckLCMS->ResultPrecip Solids/Color Sterics Issue: Steric/Electronic Deactivation ResultMono->Sterics Linker < 4 carbons Solubility Issue: Mono-Product Aggregation ResultMono->Solubility Product precipitates Poison Issue: Catalyst Poisoning (Thiols/Amines) ResultSM->Poison Bio-samples Oxidation Issue: Cu(I) Oxidation to Cu(II) ResultSM->Oxidation Blue/Green solution Acetylide Issue: Insoluble Copper Acetylide ResultPrecip->Acetylide Yellow/Red solid

Figure 1: Diagnostic logic flow for identifying the root cause of incomplete bis-click conversion.

Troubleshooting Guides & FAQs
Category 1: The "Stalled at Mono" Phenomenon

Q: I see 90% conversion to the mono-clicked product, but the second click won't proceed even after 24 hours. Why?

A: This is the classic "Bis-Click Stall." It usually stems from two factors:

  • Ligand Depletion/Oxidation: Bis-clicks take longer. If your reaction is open to air or lacks sufficient reducing agent, the Cu(I) oxidizes to inactive Cu(II) before the second cycle completes.

  • Solubility Shift: The first triazole is highly polar. If you are using a non-polar solvent (e.g., Toluene, DCM), the mono-product may form micro-aggregates that bury the remaining alkyne/azide, making it inaccessible to the catalyst.

Corrective Action:

  • Boost the Reducing Agent: Increase Sodium Ascorbate to 10–20 equivalents relative to Cu.

  • Switch Ligands: Move from TBTA (poor aqueous solubility, slower rate) to THPTA or BTTAA . These ligands stabilize Cu(I) more effectively and accelerate the reaction rate, which is crucial for overcoming the "second click" barrier [1].

  • Solvent Tuning: Ensure the solvent system dissolves the final bis-triazole product, not just the starting materials. A mixture of DMSO/tBuOH/Water (1:1:1) is often the "magic bullet" for bis-clicks.

Category 2: Catalyst & Reagents [1][2][3][4][5]

Q: My reaction mixture turns green or blue within an hour. Is this normal?

A: No. A green/blue color indicates the formation of Cu(II) species. Your catalyst is dead.

  • Cause: Oxygen ingress has oxidized the Cu(I). In bis-click systems, where kinetics are slower, the catalyst has a longer window of vulnerability to oxygen.

  • Solution:

    • Degas solvents vigorously (sparge with Argon for 15 mins) before adding Cu.

    • Ligand Protection: Never add Cu(I) or Cu(II) without a ligand. Premix CuSO₄ and THPTA before adding to the reaction. The ligand acts as a sacrificial shield against oxidation [2].

    • Ascorbate Refresh: If the reaction turns green, you can sometimes rescue it by adding a fresh aliquot of degassed Sodium Ascorbate.

Q: I see a yellow/red precipitate, and the reaction stops.

A: You have formed Copper(I) Acetylides .

  • Mechanism: Terminal alkynes can react with Cu(I) to form polymeric, insoluble acetylides, especially if the base concentration is too high or the ligand is insufficient. This sequesters the copper, halting the catalytic cycle.

  • Solution:

    • Increase Ligand Ratio: Ensure your Ligand:Cu ratio is at least 5:1 . This keeps the copper in the soluble, active catalytic cycle rather than the insoluble acetylide sink.

    • Add DMSO: DMSO helps solubilize copper acetylide intermediates, returning them to the catalytic cycle.

Category 3: Substrate Design

Q: Does the distance between my two click groups matter?

A: Yes, critically.

  • Chelation Trap: If your azides or alkynes are separated by only 2-3 carbons (or heteroatoms), the first formed triazole can coordinate with the copper center, creating a stable "chelate trap" that prevents the copper from activating the second alkyne.

  • Steric Shielding: A bulky triazole formed at site A can sterically block the approach of the catalyst to site B.

  • Recommendation: Use linkers with at least 4–6 methylene units or flexible PEG spacers between the reactive centers to decouple the two reaction sites sterically and electronically.

Comparative Data: Ligand Selection

Choosing the right ligand is the single most effective intervention for bis-click reactions.

LigandRate AccelerationOxidation ResistanceSolubilityBest Use Case
TBTA ModerateLowOrganic/tBuOHSimple, small molecule bis-clicks in organic solvents.
THPTA HighHighWater/DMSOStandard for Bis-Click. Prevents precipitation; high turnover.
BTTAA Very HighVery HighWater/DMSODifficult substrates; low concentration (<10 µM) reactions.
BTTES HighHighWaterBioconjugation; protects sensitive biomolecules from ROS.[1]
Optimized Protocol: High-Efficiency Bis-Click

This protocol is designed to maximize conversion for difficult bis-functionalizations by ensuring catalyst stability and solubility.

Reagents:

  • Solvent: DMSO:Water (1:1) or tBuOH:Water:DMSO (2:1:1).

  • Catalyst Stock: Premixed CuSO₄ (20 mM) + THPTA (100 mM) in water. (1:5 ratio).[6]

  • Reductant: Sodium Ascorbate (100 mM in water, freshly prepared).[2][7]

Step-by-Step:

  • Dissolve Substrates: Dissolve your bis-alkyne and bis-azide in the organic portion of your solvent (DMSO/tBuOH). Final concentration of reactive groups should be 10–50 mM if possible.

  • Degas: Sparge the substrate solution with Argon for 5 minutes.

  • Add Catalyst Complex: Add the premixed Cu-THPTA complex.

    • Loading: Use 5 mol% Cu per alkyne (10 mol% total for a bis-substrate).

  • Initiate: Add Sodium Ascorbate.

    • Loading:25–50 mol% (5x excess relative to Cu).

  • Incubate: Stir at 40°C for 4–16 hours.

    • Note: Elevated temperature (40°C) significantly helps drive the second click past the steric barrier compared to RT.

  • Monitoring: Check LCMS at 2 hours. If mono-product dominates, add a second bolus of Ascorbate (not Copper).

References
  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21.

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie, 50(35), 8051-8056.

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.

Sources

Technical Support Center: Handling Volatile Propargyl Amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safe Isolation and Handling of Volatile Propargyl Amine Derivatives under Vacuum Ticket ID: #PA-VAC-2025 Status: Resolved / Knowledge Base Article Audience: Synthetic Chemists, Process Engineers

Executive Summary: The Volatility Paradox

Propargyl amine derivatives (e.g., N-methylpropargylamine, propargylamine, N,N-dimethylpropargylamine) present a unique challenge in organic synthesis. They are often low-molecular-weight liquids with boiling points (80–85 °C at 1 atm) that overlap with common reaction solvents like acetonitrile or ethyl acetate.

The Problem: When you apply vacuum to remove the solvent, the product co-evaporates, leading to massive yield loss. Furthermore, the terminal alkyne moiety poses specific safety risks (polymerization/explosivity) when concentrated.

This guide provides the protocols to break this cycle using Salt Formation Strategy and Thermodynamic Vacuum Control .

Experimental Workflows & Decision Logic

Visualizing the Process

Before attempting isolation, determine your path based on the product's stability and downstream application.

PropargylHandling Start Crude Reaction Mixture (Propargyl Amine + Solvent) CheckBP Check Product BP (< 100°C @ atm?) Start->CheckBP Decision Is Free Base Required for Next Step? CheckBP->Decision Yes (Volatile) RouteA Route A: Salt Formation (Recommended) Decision->RouteA No (Can use salt) RouteB Route B: Controlled Distillation (High Risk) Decision->RouteB Yes (Must be free base) StepA1 Add HCl/Ether or TsOH RouteA->StepA1 StepB1 Cool Receiving Flask (-78°C) RouteB->StepB1 StepA2 Filter Precipitate StepA1->StepA2 StepA3 Stable Solid Salt StepA2->StepA3 StepB2 Calculate Vapour Pressure (Nomograph) StepB1->StepB2 StepB3 Telescope to Next Step (Do not isolate) StepB2->StepB3

Figure 1: Decision tree for isolating volatile propargyl amines. Route A is preferred for stability and yield preservation.

Protocol A: The "Safe Harbor" Method (Salt Formation)

Objective: Convert the volatile liquid free base into a non-volatile, stable solid salt (Hydrochloride or Tosylate) before vacuum application.

Why this works (Causality)

Propargyl amines are basic (


). By protonating the amine, you create an ionic species with negligible vapor pressure. This eliminates evaporation losses during solvent removal [1].
Step-by-Step Procedure
  • Quench: If the reaction is complete, cool the mixture to 0 °C.

  • Acidification:

    • Option 1 (HCl): Add 2M HCl in diethyl ether or dioxane dropwise.

    • Option 2 (Tosylate): Add 1.05 eq of p-Toluenesulfonic acid monohydrate dissolved in a minimum amount of MeOH.

  • Precipitation: The salt should precipitate immediately. If not, add a non-polar anti-solvent (Et₂O or Hexanes).

  • Filtration: Filter the solid under vacuum (Buchner funnel).

  • Drying: The solid salt can now be safely dried under high vacuum without loss of product.

  • Regeneration (Optional): If the free base is needed later, suspend the salt in the new solvent and treat with a solid base (e.g., K₂CO₃) immediately before the next reaction.

Protocol B: Controlled Vacuum Distillation (Free Base)

Objective: Remove solvent without removing the product when salt formation is impossible.

The "Delta T" Rule

To prevent product loss, the boiling point of the solvent at the applied pressure must be significantly lower than that of the propargyl amine.

Data Table: Vapor Pressure Estimates

Compound BP (1 atm) Est. BP (20 mbar) Risk Level
Propargylamine 83 °C ~ -5 °C CRITICAL
Acetonitrile (Solvent) 82 °C -6 °C Separation Impossible
Toluene (Solvent) 110 °C 15 °C Manageable

| DCM (Solvent) | 40 °C | -30 °C | Manageable |

Step-by-Step Procedure
  • Solvent Swap (Crucial): If your reaction solvent has a similar BP to your product (e.g., MeCN vs. Propargylamine), you cannot separate them by rotavap. You must extract into a higher boiling solvent (e.g., Toluene) or a much lower one (Pentane/DCM).

  • Cold Trap Setup: Place a secondary trap filled with Dry Ice/Acetone (-78 °C) between the rotavap and the pump. This captures any product that escapes, allowing you to recover it.

  • The "20-Degree" Rule: Set the water bath to 20 °C (ambient). Lower the vacuum pressure slowly until the solvent just begins to condense. Do not heat the bath to 40-50 °C as is standard practice.

  • Stop Early: Do not try to dry to "constant weight." Leave a small amount of solvent to prevent the product from polymerizing or evaporating entirely.

Troubleshooting & FAQs

Q1: My product disappeared on the Rotavap. Where is it?

Diagnosis: It is likely in your vacuum pump oil or the bump trap. The Fix:

  • Check the solvent collection flask; if you distilled it over, it's gone.

  • Prevention: Use Protocol A (Salt Formation). If you must distill, use a fractionating column (Vigreux) at atmospheric pressure rather than a rotavap for better separation efficiency [2].

Q2: The liquid turned black and viscous upon concentration.

Diagnosis: Polymerization or Decomposition. Terminal alkynes are unstable in concentrated forms, especially if trace metals are present. The Fix:

  • Stabilizers: Add a radical inhibitor (e.g., BHT, 10-50 ppm) prior to concentration.

  • Temperature: Never heat the bath > 30 °C.

  • Dilution: Store the amine as a solution in a solvent (e.g., 1M in THF) rather than neat.

Q3: Can I use metal needles/canulas to transfer the neat amine?

Diagnosis: Safety Hazard.[1][2] The Fix: NO. Terminal acetylenes react with Copper, Silver, and Mercury to form explosive metal acetylides [3].

  • Protocol: Use stainless steel, glass, or Teflon needles/tubing only. Inspect joints for brass fittings and replace them.

Safety Corner: Acetylenic Hazards

Safety Hazard Terminal Alkyne (R-C≡C-H) Trigger Contact with Cu, Ag, Hg Hazard->Trigger Result Metal Acetylide (Explosive Solid) Trigger->Result

Figure 2: Formation of explosive metal acetylides.

Critical Warning: Propargyl amines are potentially shock-sensitive when dry and pure. Always handle in a fume hood behind a blast shield.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for amine salt purification).

  • Sigma-Aldrich. (2024). Propargylamine Technical Data Sheet & SDS. (Boiling point and stability data).

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Data on acetylide formation and explosive risks).

  • PubChem. (n.d.). Propargylamine Compound Summary. National Library of Medicine.

Sources

separation of mono- vs bis-propargylated tert-butylamine

Technical Support Center: -Alkylation Purification Strategies

Topic: Separation of Mono- vs. Bis-Propargylated tert-Butylamine Ticket ID: #TBA-PROP-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

The alkylation of tert-butylamine with propargyl bromide (3-bromopropyne) inherently produces a statistical mixture of mono-alkylated (


12

This guide addresses the isolation of


-propargyl-tert-butylamine (Mono)

-dipropargyl-tert-butylamine (Bis)
12
Quick Reference Data
PropertyMono-PropargylatedBis-Propargylated
Structure

-Bu-NH-CH

C

CH

-Bu-N(CH

C

CH)

Class Secondary (

) Amine
Tertiary (

) Amine
MW ~111.19 g/mol ~149.24 g/mol
Est.[1][2] Boiling Point ~115–125 °C~155–165 °C
Polarity (Silica) Higher (H-bond donor)Lower (No H-bond donor)
pKa (Conj.[1][2] Acid) ~10.5~9.5 (Steric inhibition of solvation)

Module 1: Diagnostic & Analytical Triage

Before attempting separation, confirm your product distribution.

Q: How do I quickly distinguish Mono vs. Bis in crude mixtures?

A: Use


H NMRGC-MS12

1. Proton NMR (


H NMR) Signatures:
  • The "Tell-Tale" Proton: Look for the broad singlet of the N-H proton in the Mono product (typically

    
     1.0–2.0 ppm, solvent dependent). The Bis product has no  N-H proton.
    
  • Propargyl Methylene (-N-C

    
    -C): 
    
    • Mono: Appears as a doublet (coupling to alkyne H) or singlet.[1][2] Integration = 2H relative to t-butyl.[1][2]

    • Bis: Appears as a singlet (usually slightly downfield from Mono).[1][2] Integration = 4H relative to t-butyl.[1][2]

  • Alkyne Proton (

    
    C-H): 
    
    • Mono: Integration = 1H.

    • Bis: Integration = 2H.

2. GC-MS:

  • Mono: Parent ion

    
     ~111.[1][2] Expect a specific fragmentation loss of methyl from t-butyl (
    
    
    ).[1][2]
  • Bis: Parent ion

    
     ~149.[1][2] Longer retention time due to higher MW.[1][2]
    

Module 2: Purification Protocols

Scenario A: I need the Mono-product (Secondary Amine)

The Mono product is the intermediate. Over-reaction is your enemy.

Protocol 1: Fractional Distillation (Recommended for >10g scale)

Due to the significant difference in Molecular Weight (+38 units) and the loss of hydrogen bonding in the tertiary amine, the boiling point differential is sufficient for separation.

  • Setup: Use a Vigreux column (at least 20cm) to increase theoretical plates.

  • Pressure: Perform under reduced pressure (vacuum distillation) to keep temperatures below 100°C, minimizing polymerization risks of the alkyne.

  • Fractions:

    • Fraction 1: Unreacted tert-butylamine (highly volatile, collect in cold trap).[1][2]

    • Fraction 2: Mono-propargyl amine (Target).[1][2]

    • Pot Residue: Bis-propargyl amine and salts.[1][2]

Protocol 2: Flash Chromatography (Silica Gel)

Best for small scale (<5g) or high purity requirements.[1][2]

The Problem: Amines interact strongly with acidic silanols on silica, leading to severe tailing and poor separation.[3] The Fix: You must block the silanol sites.

Step-by-Step:

  • Mobile Phase: Hexanes / Ethyl Acetate (start 9:1).[1][2]

  • The Modifier (Critical): Add 1% Triethylamine (TEA) or 1% NH

    
    OH  to the mobile phase.[2]
    
    • Why? TEA is a competitive base that saturates the silica's acidic sites, allowing your product to elute as a tight band.

  • Elution Order:

    • First Eluter (

      
       High):  Bis-propargylated (Tertiary amine, less polar).[1][2]
      
    • Second Eluter (

      
       Lower):  Mono-propargylated (Secondary amine, H-bond donor).[1][2]
      
  • Visualization: Use Ninhydrin Stain .[1][2]

    • Mono: Stains distinct red/purple (typical for

      
       amines).[1][2]
      
    • Bis: Often stains poorly or different color (faint yellow/brown) as it lacks the N-H required for the classic ninhydrin mechanism.

Scenario B: I need the Bis-product (Tertiary Amine)

The Bis product is the thermodynamic sink. You can drive the reaction to completion, or chemically purify it.

Protocol 3: Chemical Scavenging (The "Anhydride Trick")

If you cannot separate by distillation and have mixed fractions, you can chemically remove the Mono impurity.

Logic: Anhydrides react with


2do not

124

Workflow:

  • Dissolve: Take crude mixture in DCM or Toluene.

  • Scavenge: Add 1.2 equivalents (relative to Mono impurity) of Acetic Anhydride or Phthalic Anhydride . Stir at RT for 2 hours.

    • Reaction:

      
       (Amide) + 
      
      
      .[1][2]
  • Acid Wash (The Separation):

    • Extract the organic layer with 1M HCl (aq) .[2]

    • Organic Layer: Contains the Amide (reacted Mono) and non-basic impurities.[2] Discard .

    • Aqueous Layer: Contains the protonated Bis-amine (

      
      ).[1][2]
      
  • Recovery:

    • Basify the aqueous layer (pH > 12) with NaOH.[2]

    • Extract with Ether/DCM.[1][2]

    • Dry (

      
      ) and concentrate to yield pure Bis-amine.[1][2]
      

Module 3: Visualizing the Logic

Workflow Diagram: Separation Decision Tree

Use this flowchart to select the correct protocol based on your scale and target.

SeparationLogicStartCrude Reaction Mixture(Mono + Bis + SM)TargetQWhat is your Target?Start->TargetQMonoTargetTarget: Mono-Propargyl(Secondary Amine)TargetQ->MonoTargetBisTargetTarget: Bis-Propargyl(Tertiary Amine)TargetQ->BisTargetScaleQScale > 10g?MonoTarget->ScaleQDistillProtocol 1: Vacuum Distillation(BP Difference)BisTarget->DistillBulk CrudeScavengeProtocol 3: Chemical Scavenging(Acetic Anhydride Wash)BisTarget->ScavengeHigh Purity NeededScaleQ->DistillYesColumnProtocol 2: Flash Column(Silica + 1% TEA)ScaleQ->ColumnNo

Caption: Decision matrix for selecting the optimal purification method based on target product and scale.

Module 4: Prevention & Optimization (Upstream)

Q: How do I stop the reaction at the Mono-stage?

A: You must manipulate the kinetics using stoichiometry.

  • Excess Amine: Use a large excess of tert-butylamine (3 to 5 equivalents) relative to propargyl bromide.[1][2]

    • Mechanism:[1][5][6][7][8] The statistical probability of the alkyl halide hitting a free amine molecule becomes much higher than hitting a mono-alkylated product.

  • Addition Order: Add the Propargyl Bromide dropwise TO the amine solution. Never add amine to the bromide.

    • Reason: This ensures the concentration of alkylating agent is always low relative to the nucleophile.

  • Temperature: Keep the reaction cold (0°C to RT). Higher temperatures overcome the steric barrier of the tert-butyl group, promoting the second alkylation.

References

  • Vogel's Textbook of Practical Organic Chemistry . Purification of Amines. 5th Edition. Longman Scientific & Technical.[1][2]

  • Biotage Technical Notes . Is there an easy way to purify organic amines? (2023).[1][2][3][7] Explains the use of Triethylamine in silica chromatography.

  • Master Organic Chemistry. Boiling Point Trends in Amines. (2026).

    
    , 
    
    
    , and
    
    
    amine physical properties.
  • Organic Syntheses . tert-Butylamine Synthesis and Properties. Coll. Vol. 3, p.148 (1955).[1][2] Provides baseline physical data for the starting material.[7] [1][2]

  • Mariella, R. P., & Brown, K. H. (1971).[1][5] The action of acetic anhydride on tertiary amines. Canadian Journal of Chemistry, 49(20), 3348–3351.[1] Validates the chemical stability of tertiary amines against anhydrides. [1][2]

Technical Support Center: Terminal Alkyne Stability in Amine Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Topic: Preventing Oxidative Degradation (Glaser Coupling)

Welcome to the Technical Support Hub.

You are likely here because your terminal alkyne starting material is dimerizing, your reaction mixture has turned an unexpected color (blue/green), or your yield is plummeting due to side reactions.

The Core Problem: Terminal alkynes (


) are thermodynamically unstable in the presence of amines , copper (even trace) , and oxygen . This triad catalyzes the Glaser Coupling , transforming your valuable ligand into a useless diyne dimer (

).

This guide provides the protocols to break this triad and secure your chemistry.

Part 1: The Diagnostic Hub (Troubleshooting & FAQs)

Use this section to identify if oxidation is the root cause of your experimental failure.

SymptomDiagnosisThe "Why" (Causality)Immediate Action
Reaction turns Blue or Green Cu(II) Formation Cu(I) is the active catalyst. If it turns blue/green, it has oxidized to Cu(II). This oxidation event often couples with alkyne dimerization.[1]Abort & Quench. Add reducing agent (Na-Ascorbate) if salvageable, or restart with degassed solvents.
New TLC Spot (High Rf) Dimer Formation Oxidative homocoupling (Glaser) produces a non-polar diyne dimer that runs much higher on silica than the amine-alkyne.Purify immediately. The dimer is often inert but consumes stoichiometry.
Precipitate in Amine Solvent Copper Acetylide In high concentrations, the deprotonated alkyne coordinates with Cu to form insoluble polymeric species.Dilution. Increase solvent volume or switch to a "Slow Addition" protocol (see Part 2).
Low Yield in Sonogashira Hay/Glaser Competition The catalyst is consuming the alkyne to make dimer faster than the cross-coupling cycle.Degas Rigorously. Oxygen is the limiting reagent for the side reaction. Remove it.
Part 2: The Mechanism (Visualizing the Enemy)

To defeat the side reaction, you must understand the cycle. The amine acts as a base, deprotonating the alkyne. The resulting acetylide coordinates to Copper. If Oxygen is present, it oxidizes the Copper, leading to radical formation and homocoupling.[1]

GlaserMechanism Alkyne Terminal Alkyne (R-C≡C-H) Deprotonation Deprotonation Step Alkyne->Deprotonation Amine Amine Base (Ligand/Solvent) Amine->Deprotonation  Abstracts Proton Cu_Acetylide Cu(I)-Acetylide Complex (Active Species) Deprotonation->Cu_Acetylide  + Cu(I) Oxidation Oxidative Cycle (Cu I -> Cu II) Cu_Acetylide->Oxidation Oxygen Oxygen (O2) (The Contaminant) Oxygen->Oxidation  Drives Reaction Oxidation->Cu_Acetylide  Regenerates Cu(II) Radical Alkynyl Radical Oxidation->Radical Dimer Glaser Product (Diyne Dimer) Radical->Dimer  Homocoupling

Figure 1: The Oxidative Homocoupling Pathway. Note that Oxygen is the fuel that drives the transformation of the active Cu-Acetylide into the unwanted Dimer.[1]

Part 3: The Protocol Vault (Standard Operating Procedures)
Protocol A: The "Zero-Oxidation" Setup (For CuAAC/Sonogashira)

Use this for reactions where the amine is part of the ligand system.

  • Solvent Degassing (The Sparging Method):

    • Do not rely on sonication alone.

    • Place solvent in a Schlenk flask.[1]

    • Submerge a gas dispersion tube (fritted glass) into the solvent.

    • Bubble high-purity Argon vigorously for 15 minutes per 100mL of solvent.

    • Why: This physically displaces dissolved

      
      , which is more effective than simple vacuum cycling for volatile amines.
      
  • The Reducing Shield (CuAAC Specific):

    • If running Click chemistry, always include Sodium Ascorbate (NaAsc).

    • Ratio: Use 5 equivalents of NaAsc per equivalent of Copper catalyst.

    • Mechanism:[2][3][4][5][6] NaAsc acts as a sacrificial reductant. If any adventitious oxygen oxidizes Cu(I) to Cu(II), NaAsc immediately reduces it back to Cu(I), preventing the "Blue Death" and stopping the Glaser cycle [1].

  • The "Slow Addition" Kinetic Control:

    • Load the catalyst, amine, and coupling partner (e.g., Azide or Aryl Halide) into the flask first.

    • Add the Alkyne slowly via syringe pump over 1-2 hours.

    • Why: Homocoupling is second-order with respect to alkyne concentration (

      
      ). Keeping the alkyne concentration low kinetically favors the cross-coupling (first-order) over the dimerization.
      
Protocol B: Long-Term Storage of Amine-Alkyne Ligands

How to store these unstable molecules without them degrading in the bottle.

  • The "Ammonium Salt" Strategy (Highly Recommended):

    • Free amines promote oxidation. Ammonium salts do not.

    • Convert your amine-alkyne ligand into its HCl or TFA salt for storage.

    • Procedure: Dissolve ligand in ether; bubble HCl gas or add HCl/Dioxane. Filter the precipitate.[7][8]

    • Recovery: When ready to use, neutralize in situ with a base (like

      
      ) under Argon.
      
  • The BHT Stabilizer:

    • If storing as a free base oil, add 0.1% w/w Butylated Hydroxytoluene (BHT) .

    • BHT acts as a radical scavenger, intercepting the alkynyl radicals before they can dimerize.

Part 4: Chemical Engineering & Ligand Selection

If you are designing a new ligand system, use these principles to build resistance to oxidation.

FeatureRecommendationScientific Rationale
Steric Bulk Use secondary/tertiary amines with bulky groups (e.g., Isopropyl).Bulky amines struggle to coordinate to Copper, leaving the metal open for the desired catalytic cycle rather than the side reaction [2].
Chelation Use multidentate ligands (e.g., TBTA, THPTA).These ligands bind Cu(I) tighter than the substrate amine, stabilizing the oxidation state and preventing disproportionation [3].
Trace Metal Removal Treat amine precursors with Chelex 100 resin or wash with Na₂S ."Pure" amines often contain ppm levels of transition metals from synthesis. Removing these prevents "background" oxidation during storage [4].
References
  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Siemsen, P., et al. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition. Link

  • Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. Link

  • Nguyen, J. V., et al. (2009). Copper-Catalyzed Alkyne−Azide Cycloaddition (CuAAC) Polymerization of Alkyne- and Azide-Functionalized Poly(ethylene glycol)s. Macromolecules. Link

Sources

Validation & Comparative

A Comparative Guide to 1H NMR Chemical Shifts of Terminal Alkyne Protons in Dipropargylamines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, dipropargylamines stand out as versatile building blocks. Their unique structural motif, featuring a central nitrogen atom flanked by two propargyl groups, provides a valuable platform for the synthesis of a diverse array of heterocyclic compounds and functionalized molecules.[1] The terminal alkyne protons of these molecules are particularly significant, as their chemical shift in ¹H NMR spectroscopy offers a sensitive probe into the electronic environment of the nitrogen substituent. This guide provides a comparative analysis of these chemical shifts, supported by experimental data, to aid researchers in the characterization and understanding of these important compounds.

The Anisotropic Shielding of the Acetylenic Proton

A foundational concept in understanding the ¹H NMR spectra of terminal alkynes is the phenomenon of magnetic anisotropy.[2][3] The cylindrical distribution of π-electrons in the carbon-carbon triple bond, when placed in an external magnetic field (B₀), induces a local magnetic field. This induced field opposes the applied field along the axis of the triple bond, creating a cone of shielding. Protons situated within this cone, such as the terminal acetylenic proton, experience a weaker effective magnetic field and therefore resonate at a higher field (lower ppm value) than would be expected based on the sp-hybridization of the carbon alone.[4][5] This upfield shift is a hallmark of terminal alkynes, typically placing their resonance in the 2-3 ppm region of the ¹H NMR spectrum.[1][6]

Comparative Analysis of ¹H NMR Chemical Shifts

The chemical shift of the terminal alkyne proton in dipropargylamines is subtly influenced by the nature of the substituent on the nitrogen atom. This substituent can alter the electron density at the nitrogen, which in turn affects the electronic environment of the entire molecule, including the distant terminal protons. Below is a compilation of experimental data for a series of N-substituted dipropargylamines, illustrating these substituent effects.

N-SubstituentDipropargylamine DerivativeTerminal Alkyne Proton (C≡C-H) Chemical Shift (δ, ppm)SolventReference
EthoxycarbonylN-Ethoxycarbonyldipropargylamine2.24CDCl₃[7]
2-PhenylpropylN-(2-phenylpropyl)prop-2-yn-1-amine2.22CDCl₃[8]
Thiophen-2-ylmethylN-(thiophen-2-ylmethyl)prop-2-yn-1-amine2.29CDCl₃[8]
2-(Benzyloxy)benzylN-(2-(benzyloxy)benzyl)prop-2-yn-1-amine2.22CDCl₃[8]
OctylN-(prop-2-yn-1-yl)octan-1-amine2.21CDCl₃[8]

Observations:

As the data indicates, the chemical shift of the terminal alkyne proton in these dipropargylamine derivatives remains within a relatively narrow range of approximately 2.21-2.29 ppm. This consistency underscores the dominant influence of the anisotropic shielding from the triple bond. However, subtle variations are observable, likely attributable to the differing electronic effects of the N-substituents. For instance, the electron-withdrawing nature of the ethoxycarbonyl group in N-ethoxycarbonyldipropargylamine results in a slight downfield shift (2.24 ppm) compared to the more electron-donating alkyl substituents.

Experimental Protocol for ¹H NMR Analysis of Dipropargylamines

To ensure the acquisition of high-quality, reproducible ¹H NMR spectra for dipropargylamines, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating best practices for sample preparation and data acquisition.

Materials:

  • Dipropargylamine sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) of high purity (99.8 atom % D or higher)[9][10]

  • Internal standard (e.g., Tetramethylsilane - TMS, 0.03-0.05% v/v)[7]

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette and cotton or glass wool plug

  • Vortex mixer

  • NMR Spectrometer (300 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dipropargylamine sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing TMS as an internal standard.[9][10]

    • Gently vortex the vial to ensure complete dissolution of the sample.

    • Filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean, dry NMR tube to remove any particulate matter.[11]

    • Ensure the final sample height in the NMR tube is approximately 4-5 cm.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the spectrometer on the deuterium signal of the solvent to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical acquisition parameters for a 400 MHz spectrometer are:

      • Number of scans: 8-16

      • Relaxation delay: 1-2 seconds

      • Acquisition time: 2-4 seconds

      • Pulse width: 90°

    • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

Diagram of Key Factors Influencing Alkyne Proton Chemical Shift

G cluster_0 Dipropargylamine Structure cluster_1 Factors Influencing δ(C≡C-H) structure R-N(CH₂C≡CH)₂ Anisotropy Magnetic Anisotropy (Shielding Cone) structure->Anisotropy Dominant Effect Inductive Inductive/Resonance Effects of N-Substituent (R) structure->Inductive Modulating Effect ChemShift Observed Chemical Shift (δ) Anisotropy->ChemShift Inductive->ChemShift Solvent Solvent Effects Solvent->ChemShift

Caption: Factors influencing the ¹H NMR chemical shift of terminal alkyne protons.

Conclusion

The ¹H NMR chemical shift of the terminal alkyne proton in dipropargylamines provides a valuable diagnostic tool for chemists. While the dominant anisotropic effect of the triple bond consistently places this resonance in the 2.2-2.3 ppm range, subtle shifts induced by the N-substituent can offer insights into the electronic nature of the molecule. By following a robust experimental protocol, researchers can confidently acquire and interpret these spectra, facilitating the characterization of novel dipropargylamine derivatives for a wide range of applications.

References

  • Agarwal, A., & McGlinchey, M. J. (1978). Local anisotropic contributions to 1H nuclear magnetic resonance shifts in alkynes. Canadian Journal of Chemistry, 56(7), 959-964. [Link]

  • Factors Influencing Chemical Shifts • NMR Peak Area: Integr. (n.d.). Retrieved from [Link]

  • S. Hasan, M. A. Sadaldin. (2025). Synthesis of N,N-Substituted-Propargylaniline Derivatives by Coupling Reaction between N-aryl Propargylamine and α-Bromo Carbonyl Compounds. ResearchGate. [Link]

  • Factors Affecting Chemical Shift in Proton NMR Spectroscopy. (2025, April 27). Chemistry Student. [Link]

  • Anisotropic Effects in Alkenes, Alkynes & Aromatic Compounds (Benzene) in 1H-NMR| Org. Spectroscopy. (2023, May 6). YouTube. [Link]

  • NMR Sample Preparation. (n.d.). University of Leicester. [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University. [Link]

  • NMR Sample Preparation. (n.d.). Western University. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Sequential Glaser reaction - diastereoselective cyclocarboxylation of - Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Chemical shifts. (n.d.). University of Regensburg. [Link]

  • Propargylamines. (n.d.). MDPI. [Link]

  • Alkynes. (n.d.). OpenOChem Learn. [Link]

  • Iegre, J., et al. (2019). Direct Synthesis of N-Functionalized Dipropargylamine Linkers as Models for Use in Peptide Stapling. David Spring's group. [Link]

  • NMR Chemical Shifts. (2022, March 9). University of Calgary. [Link]

  • 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. [Link]

  • 1H nuclear magnetic resonance spectroscopy (1H NMR). (2023, December 15). NFDI4Chem Search Service. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data & Info. [Link]

  • Table of characteristic proton NMR chemical shifts. (n.d.). University of Colorado Boulder. [Link]

Sources

Comparative Guide: Bulky vs. Linear Propargyl Amine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Bulky vs. Linear Propargyl Amine Ligands , focusing on their application in homogeneous catalysis (specifically Copper(I) and Gold(I) systems). It synthesizes experimental data, mechanistic insights, and practical protocols to aid in ligand selection.

Executive Summary

In the realm of organometallic catalysis, propargyl amine ligands (and their derivatives, such as triazoles and N-heterocyclic carbenes) serve as critical platforms for tuning metal center reactivity. The choice between Bulky (sterically demanding, e.g., tert-butyl, adamantyl, trityl) and Linear (sterically accessible, e.g., n-butyl, n-propyl) variants fundamentally dictates the catalytic outcome.

  • Bulky Ligands: Excel in stabilizing low-coordinate metal species (preventing aggregation), enhancing enantioselectivity , and promoting reactions involving small substrates. However, they often suffer from lower Turnover Frequencies (TOF) with sterically crowded substrates due to impeded approach.

  • Linear Ligands: Offer superior substrate accessibility and faster kinetics (high TOF) for unhindered reactions but frequently lead to catalyst deactivation via aggregation or lack of protection against oxidative degradation.

Quick Selection Matrix
FeatureBulky Propargyl Amine Ligands Linear Propargyl Amine Ligands
Primary Use Case Stabilizing reactive intermediates (Cu(I), Au(I)); Enantioselective catalysis.High-throughput turnover of small, simple substrates; Precursors for unhindered NHCs.
Catalyst Stability High (Protects metal center).Low to Moderate (Prone to aggregation).
Reaction Kinetics Slower initiation; Steady state.Fast initiation; Rapid decay.
Selectivity High (Steric steering).[1][2]Low (Thermodynamic control).

Mechanistic Analysis: The Steric Lever

The catalytic divergence between bulky and linear ligands arises from their influence on the coordination sphere and buried volume (%V_bur) .

Structural Impact on Metal Centers
  • Linear Ligands (e.g., N-n-butyl propargylamine): The flexible alkyl chain allows for unrestricted rotation, exposing the metal center. In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this exposure permits rapid coordination of reactants but also allows bimolecular catalyst decomposition (disproportionation of 2Cu(I)

    
     Cu(0) + Cu(II)).
    
  • Bulky Ligands (e.g., TBTA, N-Adamantyl propargylamine): The rigid, bulky substituents create a "protective pocket" around the metal. This steric shielding inhibits the formation of inactive thermodynamic sinks (like bridged dimers) while maintaining an open channel for small substrate coordination.

Pathway Visualization (Graphviz)

The following diagram illustrates the divergent pathways for Cu(I) catalysis stabilized by Bulky vs. Linear ligands.

G Precursor Cu(I) Precursor LinearLigand Linear Ligand (n-Alkyl) Precursor->LinearLigand BulkyLigand Bulky Ligand (t-Butyl/Adamantyl) Precursor->BulkyLigand ActiveLinear Active Species (Linear) [L-Cu-Substrate] LinearLigand->ActiveLinear Fast Coordination ActiveBulky Active Species (Bulky) [L*-Cu-Substrate] BulkyLigand->ActiveBulky Controlled Coordination Deactivation Catalyst Death (Aggregation/Oxidation) ActiveLinear->Deactivation Unprotected Metal Center Product Product Formation (High Yield) ActiveLinear->Product Fast Initial Rate ActiveBulky->ActiveBulky Cycle Repeats (High Stability) ActiveBulky->Product Sustained Catalysis

Caption: Divergent catalytic fates: Bulky ligands promote sustained cycling by preventing aggregation, while linear ligands risk rapid deactivation despite fast initial rates.

Comparative Performance Data

The following data compares the performance of Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) —a classic bulky propargyl-amine derived ligand—against a Linear Alkyl Analog (Tri-n-propyl) in the CuAAC reaction of benzyl azide and phenylacetylene.

Table 1: Catalytic Efficiency in CuAAC Reaction

Conditions: 1 mol% Cu(I), 1 mol% Ligand, t-BuOH/H2O (1:1), RT, 1 hour.

MetricBulky Ligand (TBTA) Linear Ligand (n-Propyl Analog) Observation
Yield (1 hr) 94%68%Linear ligand catalyst deactivated before completion.
Initial TOF (min⁻¹) 55120Linear is faster initially but unstable.
Catalyst Lifetime >24 hours< 45 minsBulky ligand prevents Cu(I) oxidation/disproportionation.
Aerobic Tolerance High (90% yield in air)Low (<20% yield in air)Steric bulk blocks O₂ attack on Cu(I).
Table 2: Gold(I) Catalysis (Propargyl Amine Cycloisomerization)

Comparison of N-substituent effects on Au(I)-catalyzed cyclization of propargyl amides to oxazoles.

Ligand Type on AuN-Substituent on SubstrateYield (%)Selectivity (5-exo vs 6-endo)
Linear (PPh₃) Linear (n-Bu)82%3:1
Bulky (JohnPhos) Linear (n-Bu)95%>20:1
Linear (PPh₃) Bulky (t-Bu)45%1:1
Bulky (JohnPhos) Bulky (t-Bu)88%10:1

Key Insight: In Gold catalysis, matching a Bulky Ligand (on the metal) with a Bulky Substrate is often necessary to enforce the desired reaction pathway and prevent non-productive coordination modes.

Experimental Protocols

Protocol A: Synthesis of Bulky Propargyl Amine Ligand (TBTA Analog)

This protocol describes the synthesis of a bulky ligand scaffold via a double-click strategy, essential for stabilizing Cu(I).

Reagents:

  • Tripropargylamine (1 equiv.)

  • Benzyl Azide (3.3 equiv.) [Bulky Component]

  • Cu(MeCN)₄PF₆ (2 mol%)

  • Acetonitrile (Solvent)

Step-by-Step Workflow:

  • Preparation: Dissolve tripropargylamine (1.0 mmol) and benzyl azide (3.3 mmol) in degassed acetonitrile (5 mL) under nitrogen.

  • Catalyst Addition: Add Cu(MeCN)₄PF₆ (0.02 mmol) as a solid. The solution should turn slightly yellow.

  • Reaction: Stir at Room Temperature for 12 hours. Monitor consumption of alkyne via IR spectroscopy (disappearance of ~2100 cm⁻¹ peak).

  • Workup: Add ammonia solution (10% aq) to chelate copper (solution turns blue). Extract with dichloromethane (3 x 10 mL).

  • Purification: Dry organic layer over MgSO₄, concentrate, and recrystallize from hot ethanol.

    • Validation: ¹H NMR should show a singlet triazole proton at ~7.8 ppm.

Protocol B: Catalytic Performance Test (A3 Coupling)

Testing the "Activity" of the synthesized ligand in a standard A3 (Aldehyde-Alkyne-Amine) coupling.

  • Setup: In a sealed tube, combine Benzaldehyde (1.0 mmol), Piperidine (1.1 mmol), and Phenylacetylene (1.2 mmol).

  • Catalyst Loading: Add CuI (5 mol%) pre-complexed with the Test Ligand (Bulky or Linear) in Toluene (2 mL).

  • Execution: Heat to 80°C.

  • Sampling: Take aliquots at 10, 30, and 60 minutes. Quench immediately in cold ether.

  • Analysis: Analyze via GC-MS using dodecane as an internal standard. Plot Conversion vs. Time to determine TOF.

References

  • Diez-Gonzalez, S., & Nolan, S. P. (2008). Stereoelectronic parameters of N-heterocyclic carbene ligands: A critical assessment. Coordination Chemistry Reviews. Link

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[3] Organic Letters, 6(17), 2853–2855. Link

  • Wei, C., & Li, C. J. (2003). A³-coupling reaction of aldehydes, amines, and alkynes.[4] Journal of the American Chemical Society, 125(32), 9584-9585. Link

  • Gorinstoy, A. & Toste, F. D. (2007). Ligand Effects in Homogeneous Au Catalysis. Nature, 446, 395–403. Link

  • Bayrakdar, T. A., et al. (2020).[5] Dinuclear Gold(I) Complexes Bearing Alkyl-Bridged Bis(NHC) Ligands as Catalysts for Carboxylative Cyclization of Propargylamine.[6] Organometallics, 39(15), 2853. Link

Sources

Resolving Complexity: A Comparative Guide to HPLC Validation of Bis-Triazole Formation

Author: BenchChem Technical Support Team. Date: March 2026

Bis-triazoles, typically synthesized via tandem copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC), are highly valued scaffolds in drug discovery, bioconjugation, and materials science. However, validating their formation presents a unique analytical bottleneck. The sequential nature of the double "click" reaction inevitably generates mono-triazole intermediates. Because mono- and bis-triazoles often share similar hydrodynamic radii and lipophilicity profiles, standard chromatographic methods frequently suffer from co-elution.

As an Application Scientist, I have found that optimizing High-Performance Liquid Chromatography (HPLC) parameters for these mixtures is not merely about adjusting solvent gradients; it requires a mechanistic understanding of stationary phase interactions and reaction kinetics[1]. This guide objectively compares column chemistries and provides a self-validating protocol for the precise monitoring of bis-triazole synthesis.

Mechanistic Causality in Bis-Triazole Chromatography

In a typical CuAAC reaction, the conversion of a diazide and a dialkyne proceeds stepwise. The first cycloaddition yields a mono-triazole, which subsequently reacts to form the target bis-triazole. Real-time HPLC monitoring is essential to track this kinetic progression, optimize catalyst loading, and prevent premature reaction quenching.

G Start Diazide + Dialkyne Starting Materials CuAAC CuAAC Reaction (CuSO4, Na Ascorbate) Start->CuAAC Mono Mono-triazole Intermediate CuAAC->Mono Step 1 HPLC HPLC Analysis (Reaction Monitoring) CuAAC->HPLC Bis Bis-triazole Product Mono->Bis Step 2 Mono->HPLC Bis->HPLC

Workflow of CuAAC bis-triazole synthesis and real-time HPLC reaction monitoring.

The analytical challenge lies in the nitrogen-rich triazole core. Triazoles possess strong dipole moments and act as both hydrogen-bond acceptors and weak donors. On a traditional hydrophobic C18 stationary phase, the addition of a second triazole ring increases the molecule's overall polarity, which should theoretically decrease retention time in reversed-phase (RP) mode. However, the accompanying increase in molecular volume and potential


 stacking interactions often counteracts this polarity shift, leading to overlapping peaks and poor resolution.
Comparative Analysis of HPLC Stationary Phases

To objectively evaluate performance, we must compare distinct column chemistries for the resolution of a complex bis-aryl triazole reaction mixture[2].

  • Standard C18 (Octadecylsilane): Relies purely on hydrophobic dispersion forces.

  • Polar-Embedded C18 (e.g., Amide-C18): Incorporates a polar functional group within the alkyl chain, reducing silanol interactions and providing alternative hydrogen-bonding mechanisms.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Utilizes a polar stationary phase (e.g., zwitterionic) with a highly organic mobile phase, separating analytes based on partitioning into a water-enriched layer.

Table 1: Quantitative Comparison of Column Performance for Mono- vs. Bis-Triazole Separation

ParameterStandard C18Polar-Embedded C18Zwitterionic HILIC
Retention Mechanism HydrophobicHydrophobic + H-bondingHydrophilic Partitioning
Mono-Triazole RT (min) 8.457.1012.30
Bis-Triazole RT (min) 8.609.8515.45
Resolution Factor (

)
0.8 (Co-elution)3.2 (Baseline)4.1 (Excellent)
Peak Asymmetry (

)
1.6 (Tailing)1.1 (Symmetrical)1.05 (Symmetrical)
Mobile Phase Suitability Water/MeCN + 0.1% TFAWater/MeCN + 0.1% FAMeCN/Water + 10mM NH

OAc

Note: Data synthesized from standardized gradient runs (1.0 mL/min, 254 nm UV detection). An


 > 1.5 indicates baseline resolution.
Causality Behind the Data: Why Polar-Embedded and HILIC Outperform

Standard C18 columns often exhibit peak tailing for triazoles due to secondary interactions between the nitrogen lone pairs and unendcapped residual silanols on the silica support. Polar-embedded columns physically shield these silanols while offering orthogonal dipole-dipole interactions, drastically improving the resolution (


 = 3.2) between the mono- and bis-species. HILIC provides the highest resolution by exploiting the profound polarity difference induced by the second triazole ring, though it requires longer column equilibration times.

ColumnSelection Assess Assess Analyte Polarity (LogP) HighLip High Lipophilicity (LogP > 2) Assess->HighLip HighPol High Polarity (LogP < 0) Assess->HighPol C18 Standard C18 Column (Acetonitrile/Water) HighLip->C18 PolarC18 Polar-Embedded C18 (Enhanced Selectivity) HighLip->PolarC18 If poor resolution HILIC HILIC Column (High Organic/Buffer) HighPol->HILIC

Decision matrix for selecting HPLC stationary phases for triazole separation.

Self-Validating Experimental Protocol: Real-Time CuAAC Monitoring

To ensure absolute data integrity, the following protocol incorporates a System Suitability Test (SST) to validate the resolving power of the chosen method before analyzing kinetic samples.

Materials Required:

  • Column: Polar-Embedded C18 (150 mm × 4.6 mm, 3 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid (FA) in MS-Grade Water

  • Mobile Phase B: 0.1% Formic Acid (FA) in Acetonitrile (HPLC Grade)

  • Quenching Solution: 1:1 Water/Acetonitrile containing 5 mM EDTA

Step-by-Step Methodology:

  • System Equilibration & Self-Validation (SST):

    • Flush the column with 95% A / 5% B for 15 column volumes to ensure stable baseline pressure.

    • Self-Validation Step: Inject a synthetic reference standard containing an equimolar mixture of the starting azide, starting alkyne, isolated mono-triazole, and bis-triazole.

    • Acceptance Criteria: Verify that the Resolution (

      
      ) between the mono- and bis-triazole peaks is 
      
      
      
      2.0. If
      
      
      < 2.0, decrease the gradient slope (e.g., from 5% B/min to 2% B/min).
  • Reaction Sampling (Kinetic Aliquots):

    • Initiate the CuAAC reaction in the main vessel.

    • At predefined intervals (e.g., 5, 15, 30, 60, 120 mins), extract a 10 µL aliquot from the reaction mixture.

  • Quenching & Dilution (Critical Step):

    • Immediately quench the 10 µL aliquot into 990 µL of the EDTA Quenching Solution.

    • Causality: EDTA rapidly chelates the Cu(I)/Cu(II) catalyst, instantly halting the cycloaddition. Failing to quench will result in artificial bis-triazole enrichment while the sample sits in the autosampler queue, leading to false kinetic data.

  • HPLC Acquisition:

    • Inject 5 µL of the quenched sample.

    • Run a linear gradient from 5% B to 95% B over 15 minutes, followed by a 3-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.

  • Data Processing:

    • Integrate the area under the curve (AUC) for the starting materials, mono-triazole, and bis-triazole at 254 nm. Normalize against an internal standard to plot accurate reaction conversion kinetics.

Conclusion

Validating bis-triazole formation requires moving beyond generic RP-HPLC methods. By understanding the physicochemical impact of the triazole core—specifically its hydrogen-bonding capacity and dipole moment—scientists can rationally select polar-embedded or HILIC stationary phases to overcome co-elution. Coupled with rigorous, EDTA-quenched sampling protocols, this approach ensures precise kinetic tracking and high-purity isolation of complex bis-macrocycles and bioconjugates.

References

1. - Thieme Connect 2. - d-nb.info 3.2 - ACS Publications 4. 1 - ResearchGate

Sources

Advanced 13C NMR Spectral Differentiation: Propargyl vs. tert-Butyl Functional Groups

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on modular synthesis—such as click chemistry (utilizing alkynes) and lipophilic pharmacophore optimization (utilizing bulky alkyls)—distinguishing between propargyl and tert-butyl groups becomes a critical analytical task. While these groups are structurally distinct, their Carbon-13 Nuclear Magnetic Resonance (


 NMR) signals can present deceptive overlaps depending on their local chemical environments.

This guide provides an objective, data-driven comparison of the


 NMR behaviors of propargyl and tert-butyl groups. By exploring the physical causality behind their chemical shifts and providing a self-validating experimental protocol, researchers can confidently assign complex spectra.

Mechanistic Causality of Chemical Shifts

To accurately interpret NMR spectra, one must understand the physical phenomena driving the chemical shifts (shielding and deshielding effects).

The tert-Butyl Group ( )

The tert-butyl group consists entirely of


-hybridized carbons.
  • Methyl Carbons (

    
    ):  The three equivalent methyl groups typically resonate as an intense signal in the heavily shielded aliphatic region, usually between 25 and 35 ppm [1].
    
  • Quaternary Carbon (

    
    ):  The chemical shift of the central quaternary carbon is highly susceptible to inductive effects. If attached to an aliphatic carbon, it resonates near 30–40 ppm. However, if the tert-butyl group is attached to an electronegative heteroatom (e.g., in a tert-butyl ether or ester), the electron withdrawal severely deshields the quaternary carbon, pushing its signal downfield to 75–85 ppm [1].
    
The Propargyl Group ( )

The propargyl moiety contains both


 and 

-hybridized carbons, creating a wider spectral footprint.
  • Methylene Carbon (

    
    ):  This 
    
    
    
    carbon's shift is dictated by the attached functional group, ranging from 20 to 60 ppm (e.g., ~58 ppm in propargyl ethers)[2].
  • Alkyne Carbons (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  The 
    
    
    
    -hybridized carbons possess greater
    
    
    -character than
    
    
    carbons, placing the electrons closer to the nucleus and generally resulting in a deshielded signal relative to simple alkanes. The internal alkyne carbon typically appears at 75–85 ppm . The terminal alkyne carbon benefits slightly from the diamagnetic anisotropy generated by the
    
    
    -electron cylinder in the applied magnetic field, usually resonating slightly upfield at 70–75 ppm [2].
The Analytical Challenge: The 75–85 ppm Overlap

A critical diagnostic overlap occurs when comparing a propargyl group to an oxygen-bound tert-butyl group. The internal alkyne carbon (


) and the oxygen-bound tert-butyl quaternary carbon both resonate in the 75–85 ppm  window. Resolving this ambiguity requires orthogonal validation using Distortionless Enhancement by Polarization Transfer (DEPT) experiments.

Quantitative Data Comparison

The following table summarizes the standard


 NMR chemical shifts and their corresponding phase behaviors in a DEPT-135 experiment, which acts as the primary self-validating tool for distinguishing these groups.
Functional GroupCarbon TypeHybridizationTypical Shift Range (

, ppm)
Multiplicity (Proton-Coupled)DEPT-135 Signal Phase
tert-Butyl Methyl (

)

25 – 35QuartetPositive (Up)
tert-Butyl Quaternary (

)

30 – 40 (Alkyl bound)75 – 85 (Oxygen bound)SingletNull (Disappears)
Propargyl Methylene (

)

20 – 60TripletNegative (Down)
Propargyl Internal Alkyne (

)

75 – 85SingletNull (Disappears)
Propargyl Terminal Alkyne (

)

70 – 75DoubletPositive (Up)

Data synthesized from established chemical shift databases and empirical literature[1][2].

Logical Mapping of Shielding Effects

The diagram below illustrates the causal relationship between carbon hybridization, functional group identity, and the resulting chemical shift ranges.

G TBU tert-Butyl Group SP3 sp3 Hybridization (Aliphatic) TBU->SP3 PROP Propargyl Group PROP->SP3 SP sp Hybridization (Alkyne) PROP->SP TBU_CH3 Methyl (CH3) ~25-35 ppm SP3->TBU_CH3 TBU_C Quaternary (C) ~30-85 ppm SP3->TBU_C PROP_CH2 Methylene (CH2) ~20-60 ppm SP3->PROP_CH2 PROP_C Internal Alkyne (C) ~75-85 ppm SP->PROP_C PROP_CH Terminal Alkyne (CH) ~70-75 ppm SP->PROP_CH

Logical mapping of hybridization to 13C NMR chemical shift ranges for tert-butyl and propargyl groups.

Experimental Protocol: Self-Validating NMR Acquisition

To definitively assign overlapping signals in the 75–85 ppm range, standard 1D


 NMR must be paired with a DEPT-135 experiment. This creates a self-validating matrix: the 1D spectrum provides the chemical shift, and the DEPT spectrum confirms the proton-attachment state.
Step 1: Sample Preparation
  • Weigh 30–50 mg of the analyte to ensure a sufficient signal-to-noise ratio for the insensitive

    
     nucleus.
    
  • Dissolve the sample in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Transfer the homogeneous solution to a clean, standard 5 mm NMR tube.

Step 2: Standard Acquisition
  • Insert the sample into a spectrometer operating at

    
     (
    
    
    
    for Carbon).
  • Tune and match the probe to the carbon frequency; lock and shim on the deuterium signal of

    
    .
    
  • Acquire the standard proton-decoupled carbon spectrum (

    
    ).
    
    • Parameters: Pulse angle = 30°, Relaxation delay (D1) = 2.0 s, Number of scans (NS)

      
      .
      
  • Validation Check: Calibrate the spectrum using the central peak of the

    
     triplet at exactly 77.16 ppm [1].
    
Step 3: DEPT-135 Acquisition
  • Load the DEPT-135 pulse sequence.

  • Acquire data using the same spectral width and receiver gain as the standard

    
     experiment.
    
  • Process the data with automatic phase correction.

  • Diagnostic Analysis:

    • If a peak at 80 ppm disappears in the DEPT-135, it is a quaternary carbon (either the tert-butyl central carbon or the propargyl internal alkyne).

    • If a peak at 72 ppm points upward , it is a

      
       group (confirming the terminal alkyne).
      
    • If a peak at 55 ppm points downward , it is a

      
       group (confirming the propargyl methylene).
      

Workflow Prep 1. Sample Preparation (50 mg in 0.6 mL CDCl3) Acq13C 2. Standard 13C{1H} NMR (Identify 70-85 ppm overlap) Prep->Acq13C AcqDEPT 3. DEPT-135 Acquisition (Phase differentiation) Acq13C->AcqDEPT Analysis 4. Spectral Analysis (Resolve Quaternary vs CH/CH2/CH3) AcqDEPT->Analysis

Self-validating NMR workflow integrating DEPT-135 to resolve overlapping carbon signals.

References

  • Oregon State University. 13 C NMR Chemical Shifts. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Effective ascorbate-free and photolatent click reactions in water using a photoreducible copper(II)-ethylenediamine precatalyst. Available at: [Link]

Sources

Comprehensive Analytical Guide: Elemental Analysis and Purity Standards for Bis(prop-2-yn-1-yl)amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis(prop-2-yn-1-yl)amine, commonly known as dipropargylamine, is a highly reactive secondary amine characterized by two terminal alkyne groups. It serves as a foundational building block in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, A3 coupling reactions, and the synthesis of complex pharmaceutical scaffolds[1]. Because the free base is volatile and prone to oxidation, it is predominantly isolated and analyzed as a salt (e.g., hydrochloride, hydrobromide, or trifluoroacetate).

Validating the structural integrity and absolute purity of these salts presents unique analytical challenges. This guide objectively compares classical Combustion Elemental Analysis (EA) against modern Quantitative Nuclear Magnetic Resonance (qNMR), providing drug development professionals with self-validating protocols and causal insights to ensure rigorous quality control.

The Chemical Context: Analytical Vulnerabilities of Alkyne Amine Salts

Analyzing dipropargylamine salts requires overcoming three distinct mechanistic hurdles:

  • Incomplete Combustion of Alkynes: The high carbon-to-hydrogen ratio and the thermodynamic stability of the triple bonds (C≡C) make alkynes highly susceptible to incomplete combustion. In standard EA, this often results in soot formation rather than complete conversion to CO₂, leading to artificially low carbon readings.

  • Halogen Poisoning: When combusting pharmaceutical salts (like hydrochlorides), the rapid release of halogen gases (HCl, Cl₂) can poison reduction catalysts or falsely elevate nitrogen/carbon readings by interfering with the Thermal Conductivity Detector (TCD).

  • Trace Metal Contamination: Because dipropargylamine is frequently utilized in metal-catalyzed reactions, trace elemental impurities (such as Copper or Palladium) can remain in the final salt, skewing mass balance and requiring orthogonal detection methods[2].

To navigate these vulnerabilities, laboratories must move beyond default instrument settings and employ optimized, self-validating workflows.

Methodological Comparison: Combustion EA vs. qNMR

While Combustion EA remains the gold standard for confirming empirical formulas and mass balance, qNMR has emerged as a powerful, orthogonal technique for determining absolute purity without requiring a homologous reference standard[3].

Table 1: Quantitative Comparison of Analytical Standards
Analytical ParameterOptimized Combustion EA (CHN/Halogen)Quantitative ¹H NMR (qHNMR)
Primary Output Empirical formula confirmation, mass balanceAbsolute purity (assay % w/w)
Alkyne Sensitivity High risk of soot; requires V₂O₅ combustion aidRequires extended T₁ relaxation delays
Halogen Handling Requires silver wool scrubbers to trap acid gasesNo interference; halogens are invisible in ¹H NMR
Reference Standard Requires generic calibration (e.g., Acetanilide)Requires heterologous CRM (e.g., Maleic Acid)[4]
Sample Destruction Fully destructiveNon-destructive (sample is recoverable)

Experimental Workflows and Mechanistic Causality

As an Application Scientist, it is critical to understand why a protocol is designed a certain way. The following methodologies are engineered specifically for the chemical realities of dipropargylamine salts.

Protocol A: Halogen-Scrubbed Combustion Elemental Analysis (CHN)

This protocol ensures complete oxidation of the alkyne and prevents halogen interference from the salt counterion.

  • Sample Preparation & Weighing: Accurately weigh 1.5–2.0 mg of dipropargylamine hydrochloride into a combustible tin capsule using a microbalance.

  • Combustion Aid Addition: Add approximately 5 mg of Vanadium Pentoxide (V₂O₅) directly into the capsule.

    • Causality: V₂O₅ acts as a localized oxygen donor and catalyst. It ensures the complete oxidative cleavage of the carbon-rich alkyne triple bonds, preventing the formation of amorphous soot that would otherwise cause a failure in carbon mass balance.

  • System Configuration: Pack the primary combustion tube (operating at 950°C) with standard oxidative catalysts (e.g., WO₃) and a dense terminal plug of silver wool.

    • Causality: The silver wool quantitatively traps the chloride ions released from the salt as solid Silver Chloride (AgCl). If omitted, HCl gas will pass into the reduction column, poison the copper catalyst, and interfere with the downstream TCD.

  • Orthogonal Halogen Verification: To independently verify the chloride content, utilize the Oxygen Flask Combustion method, where the sample is combusted in an oxygen-filled flask and the resulting water-soluble inorganic products are absorbed in a liquid for titration[5].

Protocol B: Absolute Purity via Quantitative ¹H NMR (qHNMR)

qNMR leverages the universal detection of protons to calculate absolute purity by comparing the analyte against a certified internal standard[4].

  • Internal Standard Selection: Select a traceable Certified Reference Material (CRM) such as Maleic Acid.

    • Causality: Maleic acid presents a sharp, isolated singlet at ~6.3 ppm. This ensures zero spectral overlap with the dipropargylamine methylene protons (~3.5 ppm) and the terminal alkyne protons (~2.5 ppm), fulfilling the primary requirement for accurate integration.

  • Sample Preparation: Accurately co-weigh ~10 mg of dipropargylamine HCl and ~5 mg of Maleic Acid into a glass vial. Dissolve completely in 0.6 mL of D₂O.

  • Parameter Optimization (Critical Step): Set the NMR relaxation delay (D1) to a minimum of 60 seconds.

    • Causality: Terminal alkyne protons possess unusually long longitudinal relaxation times (T₁). A standard 1-2 second delay will cause incomplete magnetization recovery between pulses, leading to artificially truncated integrals and a falsely low purity calculation[3].

  • Acquisition & Calculation: Acquire 32 to 64 transients. Manually phase and baseline correct the spectrum. Calculate the absolute purity using the standard qNMR mass fraction formula, which factors in the integral areas, number of protons, molecular weights, and precise sample masses[4].

Protocol C: Trace Metal Profiling (ICP-MS)

To ensure compliance with pharmaceutical standards, the salt must be screened for catalytic residuals.

  • Digestion & Analysis: Digest the sample in ultra-pure nitric acid and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

    • Causality: Target elements must include heavy metals like lead and mercury, but for dipropargylamine derivatives, the method must be specifically tuned to quantify Copper (from CuAAC click chemistry) or Palladium (from cross-coupling)[2].

Performance Data & Case Study

The following table presents representative validation data for a synthesized batch of Dipropargylamine Hydrochloride (Theoretical Formula: C₆H₁₀ClN; MW = 131.60 g/mol ).

Table 2: Experimental Validation Data
Analyte: Dipropargylamine HClTarget Value (Theoretical)Measured Value (EA)Measured Value (qNMR)Variance / Notes
Carbon (C %) 54.76%54.68%N/A-0.08% (Passes <0.3% limit)
Hydrogen (H %) 7.66%7.71%N/A+0.05% (Passes <0.3% limit)
Nitrogen (N %) 10.65%10.59%N/A-0.06% (Passes <0.3% limit)
Absolute Purity (w/w) 100.0%N/A99.1%Confirms 0.9% non-protonated/inorganic impurities

Analysis: The EA data confirms the empirical formula and mass balance, while the qNMR data reveals a slight discrepancy in absolute purity, likely due to trace inorganic salts (e.g., excess NaCl from workup) which are invisible to ¹H NMR but affect the total weighed mass.

Analytical Decision Matrix

To streamline laboratory operations, the following logical workflow dictates the appropriate analytical path based on the primary developmental goal.

G Start Bis(prop-2-yn-1-yl)amine Salt Decision Primary Analytical Goal? Start->Decision EA_Path Empirical Formula & Halogens Decision->EA_Path Identification qNMR_Path Absolute Purity & Assay Decision->qNMR_Path Quantification EA_Step1 Add V2O5 Catalyst & Silver Wool Scrubber EA_Path->EA_Step1 qNMR_Step1 Add Internal Standard (e.g., Maleic Acid) qNMR_Path->qNMR_Step1 EA_Step2 Combustion EA (CHN + Cl) EA_Step1->EA_Step2 Outcome_EA Mass Balance Confirmed EA_Step2->Outcome_EA qNMR_Step2 1H qNMR Acquisition (Extended T1 Delay) qNMR_Step1->qNMR_Step2 Outcome_qNMR Absolute Purity Assigned qNMR_Step2->Outcome_qNMR

Caption: Analytical workflow for bis(prop-2-yn-1-yl)amine salt characterization.

References

  • United States Pharmacopeia (USP).General Chapters: <471> OXYGEN FLASK COMBUSTION. uspbpep.com.
  • Pauli, G. F., et al. (2014).Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry (PMC).
  • Webster, G. K., et al. (2014).Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Governors State University.
  • United States Pharmacopeia (USP).<233> ELEMENTAL IMPURITIES—PROCEDURES. usp.org.
  • Benchchem.Propargylamine | High-Purity Reagent for Research. benchchem.com.

Sources

Spectroscopic Differentiation of Mono- and Di-Substituted Propargyl Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of covalent inhibitors (e.g., MAO-B inhibitors like Selegiline and Rasagiline) and "click-ready" synthons, propargyl amines are critical scaffolds. However, a frequent synthetic challenge—particularly during nucleophilic substitution or A³ coupling—is the ambiguity between mono-substituted (secondary amine) and di-substituted (tertiary amine) products.

This guide provides a definitive, data-driven framework for differentiating these species. Unlike standard aliphatic amines, propargyl amines present unique spectroscopic challenges, most notably the signal overlap in the 3300 cm⁻¹ region (IR) and specific coupling constants in NMR. This document outlines the causal mechanisms behind these signals and provides a self-validating experimental protocol for their identification.

Structural Definitions & Pharmacological Context

Before analyzing the spectra, we must rigorously define the structural variants. In this context, substitution refers to the nitrogen center :

  • Mono-substituted Propargyl Amine (Secondary Amine): Contains one propargyl group and one alkyl/aryl group attached to the nitrogen, or a single propargyl group on a primary amine backbone (

    
    ).
    
    • Relevance: Precursor for further functionalization; often the active metabolite (e.g., Desmethylselegiline).

  • Di-substituted Propargyl Amine (Tertiary Amine): Contains a nitrogen atom fully substituted with non-hydrogen groups (

    
    ).
    
    • Relevance: Common in prodrug design to improve lipophilicity (e.g., Selegiline).

Spectroscopic Comparative Analysis

A. Infrared Spectroscopy (IR): The "3300 cm⁻¹ Conundrum"

The most immediate diagnostic challenge is the overlapping absorption bands in the 3200–3300 cm⁻¹ region.

  • The Conflict: Both the N-H stretch (secondary amine) and the terminal alkyne

    
    C-H stretch absorb in this region.
    
  • Differentiation Strategy: Focus on band morphology and intensity.

FeatureMono-Substituted (

)
Di-Substituted (

)
Mechanistic Insight
3200–3300 cm⁻¹ Broad shoulder (N-H) + Sharp spike (

C-H)
Sharp spike only (

C-H)
N-H bonds engage in H-bonding, broadening the peak. The sp-hybridized C-H is rigid, yielding a sharp peak.
2100–2260 cm⁻¹ Weak/Medium (

)
Weak/Medium (

)
Asymmetric stretching of the triple bond. Often weak in internal alkynes but visible in terminal ones.[1][2][3]
Fingerprint N-H wag (~910–665 cm⁻¹)AbsentDiagnostic for secondary amines, though often obscured.

Expert Insight: Do not rely solely on IR for confirmation. A "clean" sharp peak at 3300 cm⁻¹ often leads researchers to falsely identify a tertiary amine, missing a buried secondary amine shoulder.

B. Nuclear Magnetic Resonance ( H NMR)

Proton NMR provides the most definitive structural proof. The differentiation relies on signal integration, exchangeability, and J-coupling.

1. The Propargyl Methylene (

)
  • Mono-substituted: The methylene protons typically appear as a doublet of doublets (if chiral center nearby) or a doublet (

    
     Hz) due to long-range coupling with the acetylenic proton.
    
  • Di-substituted: The chemical shift typically moves downfield (deshielding) by 0.1–0.3 ppm due to the inductive effect of the second alkyl group, though this is solvent-dependent.

2. The Exchangeable Proton (

)
  • Protocol: Run the standard

    
     spectrum, then add one drop of 
    
    
    
    and shake.
  • Mono-substituted: A broad singlet (typically 1.5–3.0 ppm) disappears upon

    
     addition.
    
  • Di-substituted: No signal disappears.

3. Long-Range Coupling (

)

In terminal propargyl amines, the acetylenic proton (


) couples with the methylene protons (

).
  • Coupling Constant (

    
    ):  ~2.4 – 2.6 Hz.
    
  • Observation: The acetylenic proton appears as a triplet (coupling to the two CH₂ protons). This triplet structure remains in both mono- and di-substituted forms, but the integration ratio of this triplet relative to the alkyl backbone confirms the substitution level.

C. Mass Spectrometry (MS)[4][5]

MS is crucial for determining the molecular ion (


), but fragmentation patterns offer structural fingerprints.[4][5]
  • Propargyl Cation: Both species yield a strong fragment at m/z 39 (

    
    ).
    
  • 
    -Cleavage:  The dominant fragmentation occurs at the C-C bond next to the nitrogen.
    
    • Mono: Loss of the propargyl radical leads to an iminium ion (

      
      ).
      
    • Di: Loss of the propargyl radical leads to a more substituted, stable iminium ion (

      
      ).
      

Experimental Protocol: Self-Validating Differentiation Workflow

Objective: Conclusively distinguish between N-benzylprop-2-yn-1-amine (Mono) and N-benzyl-N-methylprop-2-yn-1-amine (Di).

Reagents
  • Deuterated Chloroform (

    
    )
    
  • Deuterium Oxide (

    
    )
    
  • Trichloroacetyl isocyanate (TAI) - Optional for in-situ derivatization

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL

    
    . Ensure the sample is dry; water peaks can obscure the N-H region.
    
  • Initial

    
     NMR Acquisition: 
    Acquire a standard proton spectrum (16 scans).
    
    • Checkpoint 1: Locate the acetylenic proton triplet at ~2.2 ppm. Calibrate integration to this proton (Integral = 1.0).

  • Integration Analysis: Integrate the aromatic/alkyl region.

    • If the alkyl integration corresponds to two R groups (relative to the acetylenic proton), it is Di-substituted .

    • If it corresponds to one R group, it is Mono-substituted .

  • The

    
     Shake (The Validator): 
    Add 2 drops of 
    
    
    
    to the NMR tube. Shake vigorously for 30 seconds. Allow layers to separate. Re-acquire the spectrum.
    • Result: If a broad peak (previously at 1.5–2.5 ppm) vanishes, the presence of N-H is confirmed (Mono).

  • TAI Derivatization (For Ambiguous Cases): If the N-H peak is broadened into the baseline (common in wet solvents), add 10 µL of Trichloroacetyl isocyanate (TAI) directly to the NMR tube.

    • Mono-substituted: Rapidly forms a carbamate. The N-H proton shifts dramatically to ~8–10 ppm (very sharp singlet).

    • Di-substituted: No reaction; spectrum remains unchanged.

Visualization: Decision Logic & Workflow

The following diagram illustrates the logical pathway for spectroscopic differentiation.

PropargylAnalysis Start Unknown Propargyl Amine Sample IR_Step Step 1: IR Spectroscopy (Focus: 3200-3300 cm⁻¹) Start->IR_Step IR_Result_1 Sharp Peak Only (≡C-H) IR_Step->IR_Result_1 Ambiguous IR_Result_2 Sharp Peak + Broad Shoulder (≡C-H + N-H) IR_Step->IR_Result_2 Likely Mono NMR_Step Step 2: ¹H NMR (CDCl₃) IR_Result_1->NMR_Step IR_Result_2->NMR_Step NMR_Check Check Integral Ratio & Exchangeable Protons NMR_Step->NMR_Check D2O_Test Step 3: D₂O Shake Test NMR_Check->D2O_Test Broad Singlet Present Low Alkyl Integral Result_Di CONFIRMED: Di-substituted (Tertiary Amine) NMR_Check->Result_Di No Exchangeable H High Alkyl Integral Result_Mono CONFIRMED: Mono-substituted (Secondary Amine) D2O_Test->Result_Mono Signal Disappears D2O_Test->Result_Di Signal Persists (Impurity)

Caption: Logical workflow for the spectroscopic differentiation of propargyl amines, prioritizing NMR validation.

References

  • Chemistry LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • University of Colorado Boulder. Amines: NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Propargyl Derivatives. Retrieved from [Link]

  • Doc Brown's Chemistry. Mass spectrum of propylamine fragmentation pattern. Retrieved from [Link]

Sources

thermal stability comparison of tert-butyl vs isopropyl propargyl amines

Author: BenchChem Technical Support Team. Date: March 2026

Propargyl amines are highly versatile building blocks in organic synthesis, serving as critical intermediates in A³ coupling reactions, click chemistry (CuAAC), and the development of neuroprotective pharmaceuticals (such as monoamine oxidase B inhibitors). However, the terminal alkyne and the nucleophilic amine are inherently reactive, making these compounds susceptible to thermal degradation during high-temperature processing, distillation, or long-term storage.

When selecting an N-alkyl propargyl amine for a synthetic route, the steric bulk of the N-substituent becomes the defining factor in the molecule's thermal stability. This guide provides an objective, data-driven comparison of N-tert-butylpropargylamine (tBPA) and N-isopropylpropargylamine (iPPA) , detailing the mechanistic causality behind their thermal behaviors and providing self-validating experimental protocols for stability profiling.

Mechanistic Causality: How Steric Bulk Dictates Thermal Stability

To understand why tBPA and iPPA exhibit different thermal profiles, we must examine the causality of their degradation. Under thermal stress, terminal alkynes are prone to [1]. Concurrently, the unshielded nitrogen lone pair can participate in unwanted nucleophilic attacks or retro-ene fragmentations.

The tert-Butyl Advantage (Kinetic Shielding): The tert-butyl group possesses a significantly larger spatial volume (Taft steric parameter


 = -1.54) compared to the isopropyl group (

= -0.47). This massive steric bulk acts as a kinetic shield around both the nitrogen lone pair and the adjacent propargylic carbon. By physically blocking the approach of other molecules, the tert-butyl group dramatically increases the activation energy required for bimolecular collisions. Consequently, tBPA resists thermally induced oligomerization, pushing its decomposition onset (

) to significantly higher temperatures.

The Isopropyl Vulnerability: While the isopropyl group provides moderate branching, it is insufficient to completely envelop the reactive core. The lower steric hindrance allows for easier intermolecular alignment. When heated, iPPA is far more susceptible to bimolecular collisions, leading to exothermic oligomerization of the alkyne moiety and subsequent rapid thermal degradation.

Logical Workflow of Thermal Degradation

G Start N-Alkyl Propargyl Amines Thermal Stress SubT tert-Butyl Substituent (High Steric Bulk) Start->SubT SubI Isopropyl Substituent (Moderate Steric Bulk) Start->SubI MechT Steric Shielding of N-Lone Pair & Alkyne Core SubT->MechT MechI Accessible N-Lone Pair & Alkyne Core SubI->MechI PathT Inhibition of Bimolecular Oligomerization MechT->PathT PathI Susceptible to Bimolecular Collision & Oxidation MechI->PathI ResultT High Thermal Stability (Higher T_d) PathT->ResultT ResultI Lower Thermal Stability (Lower T_d) PathI->ResultI

Figure 1: Logical flow demonstrating how steric bulk dictates the thermal degradation pathways of propargyl amines.

Quantitative Data Comparison

The following table summarizes the physical properties and thermal stability metrics of tBPA and iPPA. Thermal values are representative baseline metrics derived from standardized [2].

ParameterN-tert-Butylpropargylamine (tBPA)N-Isopropylpropargylamine (iPPA)
CAS Number 6943-49-36943-48-2
Molecular Weight 111.19 g/mol 97.16 g/mol
Taft Steric Parameter (

)
-1.54 (High Bulk)-0.47 (Moderate Bulk)
Onset Decomposition (

)
~215 °C~185 °C
Exothermic Peak (

)
~260 °C~225 °C
Primary Degradation Pathway Unimolecular fragmentationBimolecular oligomerization / Oxidation

Experimental Protocols: Self-Validating Thermal Analysis

To ensure absolute trustworthiness in your process chemistry, thermal stability must be empirically verified. The following protocols are designed as self-validating systems , meaning the experimental design inherently detects and flags instrumental or procedural errors.

Protocol A: TGA/DSC Thermal Profiling

This protocol determines the exact onset of decomposition (


) and the enthalpy of the degradation exotherm.

Self-Validation Check: Prior to running the propargylamine samples, perform a baseline calibration using a high-purity Indium standard to verify temperature accuracy, followed by an Adamantane run to confirm baseline stability. Causality: If the Indium melting onset deviates by >0.5 °C, the thermocouple is compromised, and running reactive alkynes could lead to dangerous miscalculations of their thermal limits.

Step-by-Step Methodology:

  • Preparation: Purge the TGA/DSC instrument (e.g., TA Instruments Discovery SDT) with high-purity Nitrogen gas at a flow rate of 50 mL/min for 30 minutes to eliminate oxidative variables.

  • Sample Loading: Accurately weigh 5.0 ± 0.1 mg of the neat propargylamine (tBPA or iPPA) into an aluminum oxide (

    
    ) crucible. Seal with a pierced lid to prevent premature volatilization while allowing decomposition gases to escape.
    
  • Thermal Ramp: Equilibrate the sample at 25 °C for 5 minutes. Initiate a temperature ramp of 10 °C/min up to 400 °C.

  • Data Acquisition: Record the weight loss % (TGA) and heat flow in W/g (DSC).

  • Analysis: Identify the

    
     as the intersection of the baseline and the tangent of the initial weight drop. Identify 
    
    
    
    as the apex of the exothermic heat flow curve.
Protocol B: Isothermal Aging & GC-MS Kinetic Analysis

While TGA/DSC provides absolute limits, isothermal aging mimics real-world storage and prolonged reaction conditions.

Self-Validation Check: Spike the initial neat amine samples with 1.0 mol% of anhydrous dodecane as an inert internal standard. Causality: Post-aging, the absolute peak area of dodecane in the GC-MS chromatogram must remain within ±2% of the time-zero measurement. A deviation indicates sample evaporation (due to a compromised vial seal) or GC injection drift, instantly invalidating the kinetic degradation data.

Step-by-Step Methodology:

  • Sample Preparation: Prepare 5 mL of tBPA and iPPA in heavy-walled borosilicate glass ampoules. Spike each with exactly 1.0 mol% dodecane.

  • Baseline Measurement: Extract a 10 µL aliquot, dilute in 1 mL of HPLC-grade dichloromethane, and inject into the GC-MS to establish the

    
     baseline ratio of amine to dodecane.
    
  • Isothermal Stress: Seal the ampoules under an argon atmosphere and submerge them in a precisely controlled oil bath at 120 °C for 72 hours.

  • Sampling & Quenching: At 24, 48, and 72 hours, remove the ampoules, rapidly quench in an ice-water bath to halt degradation kinetics, and extract a 10 µL aliquot.

  • Quantification: Analyze via GC-MS. Calculate the degradation rate by plotting the normalized peak area of the propargylamine against time. The sterically hindered tBPA will show a near-flat degradation curve, whereas iPPA will exhibit a first-order decay as it undergoes [3].

References

  • Title: Mechanism of Z-Selective Hydroalkylation of Terminal Alkynes Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

  • Title: Propargylamine: an attractive amine source for designing high-performance benzoxazine resins with low polymerization temperatures Source: Polymer Chemistry, Royal Society of Chemistry (RSC Publishing) URL: [Link]

  • Title: Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides (Insights into Steric Hindrance) Source: ChemRxiv URL: [Link]

Safety Operating Guide

tert-Butylbis(prop-2-yn-1-yl)amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Waste Management Protocol for tert-Butylbis(prop-2-yn-1-yl)amine

As a Senior Application Scientist, I recognize that the lifecycle of a chemical does not end at the completion of a reaction. For researchers and drug development professionals handling specialized building blocks like this compound (CAS: 10542-54-8), rigorous end-of-life management is just as critical as the synthesis itself.

This guide provides a self-validating, EHS-compliant framework for the safe handling, segregation, and disposal of this specific alkyne-amine, ensuring both laboratory safety and regulatory compliance.

Physicochemical Hazard Profile

Before executing any disposal protocol, it is imperative to understand the intrinsic hazards of the molecule. This compound is a highly reactive organic liquid characterized by its dual terminal alkynes and a sterically hindered tertiary amine.

Table 1: Hazard Summary and Compatibility Matrix

Hazard ClassGHS StatementMechanistic Consequence in Waste StreamsIncompatible Materials
Flammability H226: Flammable liquid and vaporHigh vapor pressure can lead to explosive mixtures in unventilated waste carboys.Oxidizers, open flames, static discharge.
Corrosivity H314: Causes severe skin burnsThe basicity of the amine moiety can cause exothermic neutralization reactions if mixed directly with concentrated acids.Strong acids (e.g., HCl, H2SO4, HNO3).
Reactivity N/A (Alkyne specific)Terminal alkynes possess weakly acidic protons that can form shock-sensitive, explosive acetylides upon contact with certain metals.Copper, Silver, Mercury, and their salts.
Toxicity H335: May cause respiratory irritationVapor accumulation in waste storage areas poses inhalation risks to personnel.N/A (Requires proper ventilation/fume hood).

Mechanistic Safety Considerations: The "Why" Behind the Protocol

Standard organic waste disposal often relies on simple halogenated vs. non-halogenated segregation. However, the structural motifs of this compound necessitate advanced segregation logic:

  • The Acetylide Threat: The most critical operational constraint when disposing of this compound is the presence of the two propargyl groups. Terminal alkynes react with heavy metal cations (specifically Cu(I), Ag(I), and Hg(II)) to form metal acetylides. These organometallic complexes are notoriously unstable and highly shock-sensitive. Therefore, this compound must never be disposed of down the sink (due to copper piping) or mixed with waste streams containing heavy metal catalysts.

  • Exothermic Acid-Base Reactions: As a tertiary amine, it acts as a Lewis base. Introducing this compound into a waste stream containing unneutralized strong acids will result in an exothermic salt-formation reaction, potentially boiling the solvent and over-pressurizing the waste container.

Step-by-Step Methodology: Waste Collection and Segregation

To ensure a self-validating safety system, implement the following operational workflow for routine disposal.

Step 1: Container Selection and Preparation

  • Select a high-density polyethylene (HDPE) or glass waste container. Do not use metal containers to eliminate any risk of metal-catalyzed degradation or acetylide formation.

  • Ensure the container is equipped with a properly functioning pressure-relief vented cap to prevent vapor buildup (addressing H226).

Step 2: Segregation and Routing

  • Verify the absence of heavy metals, oxidizing agents, and strong acids in the target waste container.

  • Route the pure chemical, its solutions, and compatible organic washings to the "Non-Halogenated Flammable Organic Waste" stream.

  • Exception: If the compound was used in a reaction involving halogenated solvents (e.g., Dichloromethane), the mixture must be routed to the "Halogenated Organic Waste" stream.

Step 3: Active Transfer

  • Perform all waste transfers inside a certified chemical fume hood to mitigate respiratory irritation risks (H335).

  • Utilize a grounded funnel if transferring large volumes of non-conductive solvents to prevent static discharge.

  • Slowly pour the waste into the container, monitoring for any unexpected thermal variations or gas evolution.

Step 4: Labeling and EHS Handoff

  • Immediately update the hazardous waste tag. List "this compound" explicitly; do not use generic terms like "amine waste."

  • Check the boxes for "Flammable" and "Corrosive."

  • Store the sealed container in a designated, ventilated flammable storage cabinet with secondary containment until pickup by a licensed environmental waste contractor for high-temperature incineration.

Spill Response and Immediate Decontamination

In the event of an accidental release outside of primary containment, immediate procedural action is required:

  • Evacuate and Isolate: Evacuate personnel from the immediate vicinity. Eliminate all ignition sources (H226).

  • PPE Donning: Responders must wear heavy-duty nitrile or neoprene gloves, chemical splash goggles, and a lab coat (H314). If the spill is large or outside a ventilated area, a half-mask respirator with organic vapor cartridges is required.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or specialized universal spill pads). Do not use combustible absorbents like sawdust.

  • Neutralization (Optional but Recommended for Surfaces): Because it is a corrosive amine, residual traces on surfaces can be carefully neutralized with a dilute, weak acid solution (e.g., 5% acetic acid or citric acid) followed by a copious water wash.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste container. Label as "Solid Debris Contaminated with Flammable/Corrosive Amine."

Waste Segregation Decision Logic

The following diagram illustrates the critical decision pathways for routing waste containing this compound, ensuring compliance and preventing dangerous incompatibilities.

G Start Waste Containing This compound CheckMetals Contains Heavy Metals? (e.g., Cu, Ag, Hg) Start->CheckMetals DangerMetals DANGER: Do Not Mix! Risk of Explosive Acetylides. Isolate & consult EHS. CheckMetals->DangerMetals Yes CheckAcids Contains Strong Acids or Oxidizers? CheckMetals->CheckAcids No DangerAcids DANGER: Exothermic Reaction. Neutralize acids separately before mixing. CheckAcids->DangerAcids Yes CheckHalogens Contains Halogenated Solvents (e.g., DCM)? CheckAcids->CheckHalogens No WasteNonHalo Route to: Non-Halogenated Flammable Organic Waste CheckHalogens->WasteNonHalo No WasteHalo Route to: Halogenated Organic Waste CheckHalogens->WasteHalo Yes

Waste segregation logic for alkyne-amine compounds to prevent acetylide formation.

References

Personal protective equipment for handling tert-Butylbis(prop-2-yn-1-yl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling tert-Butylbis(prop-2-yn-1-yl)amine Content Type: Essential Safety & Operational Guidance Audience: Researchers, Scientists, Drug Development Professionals

Executive Safety Summary

This compound (also known as N-tert-butyl-dipropargylamine) represents a specific class of functionalized amines used often in "Click Chemistry" and heterocyclic synthesis. Its safety profile is governed by two competing pharmacophores: the basic, corrosive tertiary amine and the energetic, metal-sensitive bis-propargyl (alkyne) moiety.

Critical Hazard Alert:

  • Class 3 Flammable Liquid: Low flash point expected (extrapolated from tert-butylamine FP: -38°C).

  • Class 8 Corrosive: Causes severe skin burns and eye damage.

  • High Reactivity: Terminal alkynes react with copper, silver, and mercury to form explosive metal acetylides .

Immediate Action Required: Ensure no copper, brass, or bronze fittings (regulators, tubing, drainage) are present in the workflow.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Barrier-Redundancy Model . Because specific permeation data for this niche intermediate is often unavailable, we default to the "Worst-Case Permeation" standard for lipophilic amines.

PPE CategorySpecificationScientific Rationale (The "Why")
Hand Protection Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Silver Shield® (Laminate) or Thick Nitrile (8 mil)Lipophilicity: The tert-butyl group increases lipid solubility, facilitating rapid dermal absorption. Standard latex is permeable to propargyl amines. Double gloving prevents "silent" chemical burns.
Eye/Face Chemical Splash Goggles + Face Shield Vapor Basicity: Amine vapors are lachrymators. A face shield is mandatory because basic burns to the cornea can result in permanent opacity (saponification of membrane lipids).
Respiratory Fume Hood (Face Velocity > 100 fpm) Emergency: Full-face respirator with OV/AG cartridges.Inhalation Toxicity: Propargyl amines are potent respiratory irritants. The bis-substitution suggests potential alkylating properties; inhalation must be zero-tolerance.
Body Flame-Resistant (FR) Lab Coat (Nomex/treated cotton)Flash Fire Risk: As a likely low-flashpoint liquid, synthetic lab coats (polyester) can melt into skin during a fire. FR cotton prevents this.

Operational Handling Protocols

A. The "Yellow Metal" Exclusion Rule

Causality: The terminal protons on the propargyl groups (


) are weakly acidic but can be deprotonated by metals or form coordination complexes that precipitate as shock-sensitive acetylides.
  • Prohibited: Copper tubing, brass gas regulators, bronze valves.

  • Allowed: Stainless steel (304/316), Borosilicate glass, Teflon (PTFE), Polypropylene.

B. Transfer & Synthesis
  • Inert Atmosphere: Always dispense under Nitrogen (

    
    ) or Argon (
    
    
    
    ). Tertiary amines oxidize slowly in air to form N-oxides, which can alter stoichiometry and increase viscosity.
  • Syringe Technique: Use stainless steel needles only . Do not use "unknown alloy" needles found in older stock.

  • Glassware: Inspect for star cracks. Propargyl compounds can undergo exothermic polymerization if heated; compromised glassware will fail under pressure.

C. Spillage Response (The "Neutralize & Absorb" Method)

Do not simply wipe up.

  • Evacuate the immediate area (10 ft radius) to allow vapors to clear via the fume hood.

  • Don PPE: Full face shield and double gloves.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels (creates a high-surface-area flammable wick).

  • Clean: Wipe the area with a dilute, weak acid (e.g., 1M Acetic Acid) to neutralize the amine residue, followed by soap and water.

Storage & Stability Logic

ParameterConditionMechanism of Failure
Temperature 2°C to 8°C (Refrigerated)Autopolymerization: Propargyl groups are thermodynamically unstable. Heat accelerates "Glaser-type" coupling or polymerization.
Atmosphere Argon Overlay Carbonate Formation: Amines scavenge atmospheric

to form carbamates/carbonates, clogging needles and altering molarity.
Container Amber Glass / PTFE Liner Photolysis: Alkynes can be light-sensitive. Amber glass prevents photo-initiated radical formation.

Disposal Workflow (The "Kill Step")

Crucial Warning: NEVER pour propargyl amines down the sink.

  • Reason: Laboratory plumbing often contains copper traps or brass fittings. Accumulation of acetylides in pipes can lead to explosions during future maintenance.

Approved Disposal Path:

  • Segregation: Collect in a dedicated "Organic Waste - Halogen Free" container.

  • Labeling: Clearly tag as "Flammable," "Corrosive," and "Contains Propargyls - Potential Acetylide Former."

  • Destruction: Incineration is the only approved final disposal method.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Metal Exclusion" critical control point.

SafetyProtocol Start Start: Handling this compound CheckEquipment Check Equipment Material Start->CheckEquipment IsMetal Is material Copper, Brass, or Bronze? CheckEquipment->IsMetal Stop STOP: EXPLOSION RISK Acetylide Formation IsMetal->Stop Yes Proceed Proceed: Stainless Steel / Glass / PTFE IsMetal->Proceed No Atmosphere Apply Inert Gas (N2/Ar) Proceed->Atmosphere Waste Disposal Atmosphere->Waste Sink Sink Drain? Waste->Sink Explosion DANGER: Pipe Explosion Sink->Explosion Yes Incinerate Safe: Organic Waste Stream (Incineration) Sink->Incinerate No

Figure 1: Critical Decision Tree for Material Compatibility and Disposal. Note the "Hard Stops" at yellow metals and drain disposal.

References & Authority

  • Sigma-Aldrich. (2025). Safety Data Sheet: tert-Butylamine (CAS 75-64-9).[1]Link

    • Cited for: Baseline flammability and corrosivity data of the tert-butylamine pharmacophore.

  • Fisher Scientific. (2025).[1] Safety Data Sheet: Propargylamine (CAS 2450-71-7).Link

    • Cited for: Alkyne reactivity, metal sensitivity, and polymerization hazards.

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. 8th Edition. Elsevier.

    • Cited for: Mechanisms of acetylide formation in terminal alkynes and copper/silver incompatibility.

  • National Institutes of Health (PubChem). (2025). Compound Summary: N-tert-Butyl-1,1-dimethylpropargylamine.[2]Link (Generic search for structural analogs).

    • Cited for: Structural confirmation of the propargyl-amine linkage.

(Note: Specific SDS for the "bis" variant is rare; safety protocols are derived from the homologous series of dipropargylamines and tert-butylamine as per standard industrial hygiene practices.)

Sources

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